molecular formula C25H38N7O19P3S B1231267 Maleyl-CoA CAS No. 54377-18-3

Maleyl-CoA

货号: B1231267
CAS 编号: 54377-18-3
分子量: 865.6 g/mol
InChI 键: NOXKSYIGMVMLHF-ARJAWSKDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Maleyl-coenzyme A (Maleyl-CoA) is a crucial coenzyme A derivative that serves as an important intermediate in specialized metabolic pathways, notably in the degradation of aromatic compounds like tyrosine and phenylalanine . Researchers utilize this compound to study the enzymatic mechanisms of maleylacetoacetate isomerase, which catalyzes the isomerization of maleylacetoacetate to fumarylacetoacetate. Studies on its synthesis reveal that this compound is highly reactive and can form unusual derivatives; it readily hydrolyzes and spontaneously reacts with the free sulfhydryl group of CoA to form a stable thioether addition compound, which is metabolically inert . Handling this compound requires specific conditions due to its noted instability at neutral pH . Supplied as a lyophilized solid, this product is rigorously analyzed to ensure high purity and structural identity, confirmed by techniques such as mass spectrometry. It is intended for use in biochemical research, enzyme assays, and metabolic studies. Maleyl-coenzyme A is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

属性

CAS 编号

54377-18-3

分子式

C25H38N7O19P3S

分子量

865.6 g/mol

IUPAC 名称

(Z)-4-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C25H38N7O19P3S/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32/h3-4,11-13,18-20,24,37-38H,5-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/b4-3-

InChI 键

NOXKSYIGMVMLHF-ARJAWSKDSA-N

手性 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C\C(=O)O)O

规范 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC(=O)O)O

同义词

coenzyme A, maleyl-
maleyl-CoA
maleyl-coenzyme A

产品来源

United States

Foundational & Exploratory

The Pivotal Role of Maleyl-CoA in Bacterial Metabolic Networks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleyl-CoA is a critical intermediate in a variety of bacterial metabolic pathways, playing a central role in the assimilation of single- and two-carbon compounds, as well as in the degradation of aromatic molecules. Its strategic position at the confluence of several key metabolic routes underscores its importance in bacterial survival, adaptation, and bioremediation potential. This technical guide provides an in-depth exploration of the functions of this compound in bacterial metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways.

Core Metabolic Pathways Involving this compound

This compound is a key metabolite in at least five major bacterial metabolic pathways:

  • The Serine Cycle: Utilized by methylotrophs for the assimilation of C1 compounds like methane and methanol.

  • The Ethylmalonyl-CoA Pathway: An anaplerotic pathway for the assimilation of C2 compounds such as acetate and ethanol.

  • The 3-Hydroxypropionate Bicycle: A carbon fixation pathway found in some autotrophic bacteria.

  • The Gentisate Pathway: A central route for the aerobic degradation of aromatic compounds like salicylate and 3-hydroxybenzoate.

  • The Homogentisate Pathway: Involved in the catabolism of aromatic amino acids such as tyrosine and phenylalanine.

The central enzyme in many of these pathways is Malyl-CoA lyase , which catalyzes the reversible cleavage of malyl-CoA to glyoxylate and acetyl-CoA. The promiscuity of this enzyme, capable of acting on different substrates, is a recurring theme in its metabolic significance.

The Gentisate and Homogentisate Pathways: Degradation of Aromatic Compounds

A crucial role of this compound is in the catabolism of aromatic compounds, which are abundant in the environment. Bacteria have evolved sophisticated pathways to utilize these compounds as carbon and energy sources.

The Gentisate Pathway:

This pathway is a common route for the aerobic degradation of various aromatic compounds. Gentisate is cleaved by gentisate 1,2-dioxygenase to form maleylpyruvate. Maleylpyruvate is then isomerized to fumarylpyruvate, which is subsequently hydrolyzed to fumarate and pyruvate, both of which can enter central metabolism. In an alternative branch, maleylpyruvate can be directly hydrolyzed to maleate and pyruvate.

Gentisate_Pathway Aromatic_Compounds Aromatic Compounds Gentisate Gentisate Aromatic_Compounds->Gentisate Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-dioxygenase Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate isomerase Maleate_Pyruvate Maleate + Pyruvate Maleylpyruvate->Maleate_Pyruvate Maleylpyruvate hydrolase Fumarate_Pyruvate Fumarate + Pyruvate Fumarylpyruvate->Fumarate_Pyruvate Fumarylpyruvate hydrolase

Gentisate Pathway Overview

The Homogentisate Pathway:

This pathway is primarily involved in the degradation of the aromatic amino acids tyrosine and phenylalanine. Homogentisate, an intermediate in this pathway, is converted to maleylacetoacetate by homogentisate 1,2-dioxygenase. Maleylacetoacetate is then isomerized to fumarylacetoacetate, which is finally cleaved into fumarate and acetoacetate, feeding into the citric acid cycle.[1]

Homogentisate_Pathway Tyrosine_Phenylalanine Tyrosine / Phenylalanine Homogentisate Homogentisate Tyrosine_Phenylalanine->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase

Homogentisate Pathway Overview

Quantitative Data on Key Enzymes

The efficiency and regulation of the metabolic pathways involving this compound are determined by the kinetic properties of their constituent enzymes. Below is a summary of available quantitative data for key enzymes.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Reference
Malyl-CoA Lyase Rhodobacter capsulatusL-Malyl-CoA15--[2]
Acetyl-CoA14037-[2]
Glyoxylate120037-[2]
Maleylacetate Reductase Pseudomonas sp. B13Maleylacetate58832-[3]
NADH30--[3]
NADPH77~832-[3]
Maleylpyruvate Isomerase Corynebacterium glutamicumMaleylpyruvate148.4 ± 11.91520 ± 57.4-[4]

Experimental Protocols

Assay for Malyl-CoA Lyase Activity

This protocol measures the cleavage of L-malyl-CoA to acetyl-CoA and glyoxylate.

Principle: The formation of the glyoxylate phenylhydrazone derivative is monitored spectrophotometrically at 324 nm.[2]

Reagents:

  • 200 mM MOPS/KOH buffer, pH 7.5

  • 5 mM MgCl2

  • 3.5 mM Phenylhydrazinium chloride

  • 0.5 mM L-Malyl-CoA (for crude extracts) or 0.25 mM L-Malyl-CoA (for purified enzyme)

  • Enzyme preparation (cell extract or purified enzyme)

Procedure:

  • Prepare a standard assay mixture (0.5 ml) containing MOPS/KOH buffer, MgCl2, and phenylhydrazinium chloride.

  • Add the enzyme preparation to the mixture.

  • Initiate the reaction by adding L-malyl-CoA.

  • Immediately monitor the increase in absorbance at 324 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of the glyoxylate phenylhydrazone derivative.

Malyl_CoA_Lyase_Assay cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Mix Prepare Assay Mixture (Buffer, MgCl2, Phenylhydrazine) Add_Enzyme Add Enzyme Preparation Mix->Add_Enzyme Start_Reaction Initiate with L-Malyl-CoA Add_Enzyme->Start_Reaction Measure_Absorbance Monitor Absorbance at 324 nm Start_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Malyl-CoA Lyase Assay Workflow
Purification of Malyl-CoA Lyase from Rhodobacter capsulatus

This protocol describes a method for the purification of Malyl-CoA lyase to near homogeneity.[2]

Procedure:

  • Cell Lysis: Resuspend cell paste in 50 mM MOPS/KOH (pH 7.5) with 5 mM MgCl2 and pass through a French pressure cell. Centrifuge to obtain a crude extract.

  • Ammonium Sulfate Precipitation: Fractionate the crude extract with ammonium sulfate (35-55% saturation). Resuspend the pellet in buffer.

  • Hydrophobic Interaction Chromatography: Apply the sample to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.

  • Anion Exchange Chromatography: Apply the active fractions to a Q-Sepharose column. Elute with an increasing gradient of KCl.

  • Gel Filtration: Apply the concentrated active fractions to a Superdex 200 column to obtain the purified enzyme.

Purification_Workflow Cell_Lysis Cell Lysis (French Press) Crude_Extract Crude Extract Cell_Lysis->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation (35-55%) Crude_Extract->Ammonium_Sulfate HIC Hydrophobic Interaction Chromatography (Phenyl-Sepharose) Ammonium_Sulfate->HIC IEC Anion Exchange Chromatography (Q-Sepharose) HIC->IEC Gel_Filtration Gel Filtration (Superdex 200) IEC->Gel_Filtration Purified_Enzyme Purified Malyl-CoA Lyase Gel_Filtration->Purified_Enzyme

References

The Gentisate Pathway: A Comprehensive Technical Guide to its Discovery and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gentisate pathway represents a critical metabolic route in various microorganisms for the aerobic degradation of a wide range of aromatic compounds. These compounds, both natural and xenobiotic, are funneled into this central pathway, which ultimately converts them into intermediates of the Krebs cycle. The discovery and elucidation of the gentisate pathway have been pivotal in understanding microbial catabolism and have opened avenues for applications in bioremediation and biocatalysis. This in-depth technical guide provides a detailed overview of the history, core enzymatic reactions, quantitative data, and experimental protocols associated with the gentisate pathway.

Discovery and History of the Gentisate Pathway

The study of aromatic compound degradation by microorganisms dates back to the early 20th century, with initial observations of microbial growth on compounds like phenol and naphthalene. The concept of central catabolic pathways, where diverse aromatic substrates are converted to a limited number of key intermediates before ring cleavage, emerged from this early research.

The gentisate pathway was first identified as a distinct route for the metabolism of m-hydroxybenzoate and gentisate (2,5-dihydroxybenzoate). Early studies in the mid-20th century focused on identifying the key intermediates and enzymes involved. A pivotal step was the characterization of gentisate 1,2-dioxygenase , the enzyme responsible for the aromatic ring cleavage of gentisate.[1][2] Subsequent research led to the identification and characterization of the downstream enzymes, maleylpyruvate isomerase and fumarylpyruvate hydrolase , which process the ring-fission product.[3][4][5]

Over the years, the diversity of the gentisate pathway has become apparent, with the discovery of different classes of maleylpyruvate isomerases that are dependent on cofactors such as glutathione (GSH), mycothiol (MSH), or L-cysteine, as well as cofactor-independent isomerases.[3][4][6] This has revealed the adaptation of this pathway across different bacterial and fungal genera. The genetic organization of the gentisate pathway genes, often found in operons, has also been a subject of extensive study, shedding light on its regulation and evolution.[7]

The Core Gentisate Pathway

The central gentisate pathway consists of three core enzymatic steps that convert gentisate to fumarate and pyruvate, which can then enter central metabolism.

Upstream Funneling Reactions

Various peripheral pathways converge on the production of gentisate. Two common examples are:

  • Salicylate 5-hydroxylase: This enzyme hydroxylates salicylate at the C5 position to produce gentisate.

  • 3-Hydroxybenzoate 6-hydroxylase: This enzyme hydroxylates 3-hydroxybenzoate at the C6 position to form gentisate.

Core Pathway Enzymes
  • Gentisate 1,2-Dioxygenase (GDO): This non-heme iron-dependent enzyme catalyzes the oxygenolytic cleavage of the aromatic ring of gentisate between the carboxyl group and the adjacent hydroxyl group. This reaction forms maleylpyruvate.[1][8]

  • Maleylpyruvate Isomerase (MPI): Maleylpyruvate is isomerized to fumarylpyruvate by this enzyme. As mentioned, several classes of this enzyme exist, differing in their cofactor requirements.[3][4][6]

  • Fumarylpyruvate Hydrolase (FPH): The final step is the hydrolysis of fumarylpyruvate to yield fumarate and pyruvate, both of which are central metabolites.[5][9]

Quantitative Data on Key Enzymes

The following tables summarize key quantitative data for the core enzymes of the gentisate pathway and important upstream enzymes.

Table 1: Kinetic Properties of Gentisate 1,2-Dioxygenases

OrganismSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Optimal pHOptimal Temp (°C)
Pseudomonas alcaligenes NCIB 9867Gentisate92--8.050
Pseudomonas putida NCIB 9869Gentisate143--8.050
Sphingomonas sp. strain RW5Gentisate15----
Escherichia coli O157:H7Gentisate-----
Pseudarthrobacter phenanthrenivorans Sphe3Gentisate25.9 ± 4.41.2 ± 0.1 (mM·s⁻¹)-7.0-12.0-

Table 2: Kinetic Properties of Maleylpyruvate Isomerases

OrganismCofactorSubstrateKm (µM)Vmax (µmol/min/mg)
Corynebacterium glutamicumMycothiolMaleylpyruvate148.4 ± 11.91520 ± 57.4
Paenibacillus sp. Strain NyZ101L-cysteineMaleylpyruvate--

Table 3: Properties of Fumarylpyruvate Hydrolase

OrganismSubunit Molecular Weight (kDa)Native Molecular Weight (kDa)
Pseudomonas alcaligenes2573
Ralstonia sp. strain U2--

Table 4: Kinetic Properties of Upstream Hydroxylases

EnzymeOrganismSubstrateKm (µM)kcat (s-1)
3-Hydroxybenzoate 6-hydroxylaseMartelella sp. AD-33-Hydroxybenzoate72.6 ± 10.15.7 ± 0.2
3-Hydroxybenzoate 6-hydroxylaseMartelella sp. AD-3NADH104.1 ± 18.27.8 ± 0.4
Salicylate 5-hydroxylaseRalstonia sp.Salicylate--

Experimental Protocols

Assay for Gentisate 1,2-Dioxygenase Activity

This protocol is based on the spectrophotometric measurement of the formation of maleylpyruvate.[8]

Materials:

  • 0.1 M Phosphate buffer (pH 7.5)

  • 10 mM Gentisate stock solution

  • Enzyme preparation (cell-free extract or purified enzyme)

  • Spectrophotometer capable of measuring absorbance at 330 nm

Procedure:

  • Prepare a 3 mL reaction mixture in a quartz cuvette containing 0.1 M phosphate buffer (pH 7.5).

  • Add a suitable amount of the enzyme preparation to the cuvette.

  • Initiate the reaction by adding a known concentration of gentisate (e.g., to a final concentration of 0.1 mM).

  • Immediately monitor the increase in absorbance at 330 nm over time. Maleylpyruvate has a molar extinction coefficient (ε) of approximately 10,800 M-1cm-1.

  • Calculate the enzyme activity based on the rate of change in absorbance. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute.

Assay for Maleylpyruvate Isomerase Activity

This assay follows the conversion of maleylpyruvate to fumarylpyruvate, which results in a spectral shift.[4]

Materials:

  • 0.1 M Tris-HCl buffer (pH 8.0)

  • Maleylpyruvate solution (prepared by the enzymatic conversion of gentisate using gentisate 1,2-dioxygenase)

  • Enzyme preparation (cell-free extract or purified isomerase)

  • Cofactor solution (e.g., glutathione, mycothiol, or L-cysteine, if required)

  • Spectrophotometer capable of scanning wavelengths between 300-400 nm

Procedure:

  • Prepare maleylpyruvate by incubating gentisate with a preparation of gentisate 1,2-dioxygenase until the absorbance at 330 nm is maximal.

  • In a cuvette, add 0.1 M Tris-HCl buffer (pH 8.0) and the prepared maleylpyruvate.

  • If the isomerase is cofactor-dependent, add the appropriate cofactor to the cuvette.

  • Initiate the reaction by adding the maleylpyruvate isomerase preparation.

  • Monitor the decrease in absorbance at 330 nm (maleylpyruvate) and the increase in absorbance at approximately 345 nm (fumarylpyruvate) over time.

Assay for Fumarylpyruvate Hydrolase Activity

This assay measures the disappearance of fumarylpyruvate.[5]

Materials:

  • 0.1 M Phosphate buffer (pH 7.5)

  • Fumarylpyruvate solution (prepared by the enzymatic conversion of maleylpyruvate using maleylpyruvate isomerase)

  • Enzyme preparation (cell-free extract or purified hydrolase)

  • Spectrophotometer capable of measuring absorbance at 345 nm

Procedure:

  • Prepare fumarylpyruvate by incubating maleylpyruvate with a preparation of maleylpyruvate isomerase until the absorbance at 345 nm is maximal.

  • In a cuvette, add 0.1 M phosphate buffer (pH 7.5) and the prepared fumarylpyruvate.

  • Initiate the reaction by adding the fumarylpyruvate hydrolase preparation.

  • Monitor the decrease in absorbance at 345 nm over time.

Mandatory Visualizations

Core Gentisate Pathway

Gentisate_Pathway cluster_upstream Upstream Funneling cluster_core Core Pathway cluster_downstream Central Metabolism Salicylate Salicylate Gentisate Gentisate Salicylate->Gentisate Salicylate 5-hydroxylase ThreeHBA 3-Hydroxybenzoate ThreeHBA->Gentisate 3-Hydroxybenzoate 6-hydroxylase Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-dioxygenase Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate isomerase Fumarate Fumarate Fumarylpyruvate->Fumarate Fumarylpyruvate hydrolase Pyruvate Pyruvate Fumarylpyruvate->Pyruvate Fumarylpyruvate hydrolase

Caption: The core gentisate pathway and its upstream funneling reactions.

Experimental Workflow for Gentisate 1,2-Dioxygenase Assay

GDO_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Prepare 0.1 M Phosphate Buffer (pH 7.5) Mix Combine Buffer and Enzyme in Cuvette Buffer->Mix Substrate Prepare 10 mM Gentisate Stock Initiate Add Gentisate to Initiate Reaction Substrate->Initiate Enzyme Prepare Enzyme Sample (Cell-free extract or purified) Enzyme->Mix Mix->Initiate Measure Monitor Absorbance Increase at 330 nm Initiate->Measure Calculate Calculate Rate of Absorbance Change Measure->Calculate Activity Determine Enzyme Activity (U/mg) Calculate->Activity

Caption: A typical experimental workflow for assaying GDO activity.

Conclusion

The gentisate pathway is a well-characterized and fundamentally important route for the microbial catabolism of aromatic compounds. Its discovery and the subsequent elucidation of its enzymatic and genetic components have provided deep insights into microbial metabolism. For researchers in drug development and biotechnology, understanding this pathway offers a toolkit of enzymes with potential applications in biocatalysis, bioremediation, and the synthesis of valuable chemicals. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further research and application of the gentisate pathway.

References

An In-depth Technical Guide to Maleyl-Coenzyme A: Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleyl-Coenzyme A (Maleyl-CoA), a reactive thioester intermediate. Due to its inherent instability, this compound is a challenging molecule to study, and much of the available literature focuses on its more stable counterparts. This document collates critical information on its chemical structure, properties, metabolic context, and detailed experimental protocols for its synthesis and analysis, aiming to equip researchers with the necessary knowledge for its investigation.

Chemical Structure and Properties of this compound

This compound is the thioester formed between maleic acid and Coenzyme A. The presence of the electron-withdrawing maleic acid moiety and the high-energy thioester bond contributes to its significant chemical reactivity and inherent instability, particularly in neutral aqueous solutions.[1]

The definitive structure of this compound is presented below:

Chemical Structure of this compound

Caption: Chemical structure of Maleyl-Coenzyme A.

Quantitative Chemical Data

Quantitative physicochemical data for this compound is scarce in public databases due to its instability. The following table summarizes its fundamental chemical identity and known properties.

PropertyValueSource
Chemical Formula C25H38N7O19P3S[2]
Molecular Weight 865.6 g/mol Calculated based on formula
Solubility Assumed to be soluble in aqueous buffers, similar to other acyl-CoAs.N/A
pKa Not experimentally determined.N/A
Stability Unstable at neutral pH; readily undergoes hydrolysis.[1][3]
Reactivity Reacts with the sulfhydryl group of free Coenzyme A to form a stable thioether addition product.[1][3] The thioester bond reacts with hydroxylamine.[1][1][3]

Metabolic Significance of this compound

This compound is an intermediate in the metabolism of maleate. Its formation is catalyzed by CoA transferases, such as 3-ketoacid CoA-transferase, which transfer the Coenzyme A moiety from a donor like acetoacetyl-CoA to maleate.[1] This reaction activates maleic acid for further metabolic processing. Given that maleic acid can be a xenobiotic compound, this pathway may play a role in detoxification and metabolism of foreign compounds.

Maleyl_CoA_Metabolic_Pathway Acetoacetyl_CoA Acetoacetyl-CoA Enzyme 3-ketoacid CoA-transferase Acetoacetyl_CoA->Enzyme Maleate Maleate Maleate->Enzyme Maleyl_CoA This compound Acetoacetate Acetoacetate Enzyme->Maleyl_CoA Enzyme->Acetoacetate

Caption: Enzymatic formation of this compound from Maleate and Acetoacetyl-CoA.

Experimental Protocols

The inherent instability of this compound necessitates carefully planned experimental procedures. The following protocols are based on established methodologies for the synthesis and analysis of this compound and similar short-chain acyl-CoAs.

Chemical Synthesis of this compound

This protocol is adapted from the chemical synthesis method involving the reaction of Coenzyme A with maleic anhydride.[1]

Materials:

  • Coenzyme A, free acid (CoA-SH)

  • Maleic anhydride

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Hydrochloric acid (HCl), 1 M

  • Potassium hydroxide (KOH), 0.4 M

  • Dithiothreitol (DTT)

  • Nitroprusside reagent

  • Hydroxylamine solution

Procedure:

  • Dissolve CoA-SH in 0.1 M potassium phosphate buffer (pH 7.5).

  • Add a molar excess of maleic anhydride to the CoA-SH solution.

  • Monitor the reaction by observing the rapid disappearance of free sulfhydryl groups using the nitroprusside reaction.

  • Note that the formation of the thioester (this compound) accounts for only a fraction (approx. 30%) of the consumed CoA-SH. A major side product is formed by the addition of another CoA-SH molecule to the double bond of the maleyl group.[1]

  • Due to its instability at neutral pH, the synthesized this compound should be used immediately or stored under acidic conditions at low temperatures.

Enzymatic Synthesis of this compound

This method utilizes CoA transferase to produce this compound in a more specific manner.[1]

Materials:

  • Acetoacetyl-CoA

  • ¹⁴C-labeled Maleate (for tracking)

  • Purified CoA transferase (e.g., from rat kidney)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.5), acetoacetyl-CoA, and ¹⁴C-labeled maleate.

  • Initiate the reaction by adding a purified preparation of CoA transferase.

  • Incubate the reaction at a suitable temperature (e.g., 37°C).

  • Monitor the reaction progress. A transient appearance of free CoA-SH may be observed initially.[1]

  • Terminate the reaction by adding TCA to precipitate the protein.

  • Centrifuge to remove the precipitated enzyme and proceed with purification of this compound from the supernatant.

Purification of this compound

Column chromatography is a suitable method for purifying this compound from synthesis reaction mixtures.[1]

Materials:

  • DEAE-cellulose column

  • Potassium phosphate (KH₂PO₄) solutions for gradient elution (e.g., 50 mM and 750 mM)

  • UV detector (254 nm)

  • Fraction collector

Procedure:

  • Equilibrate a DEAE-cellulose column (e.g., 1 x 33 cm) with 50 mM KH₂PO₄ solution.

  • Acidify the reaction supernatant from the enzymatic synthesis to a pH of 3-4 with 1 M HCl.

  • Apply the acidified sample to the equilibrated column.

  • Wash the column with water followed by the equilibration buffer (50 mM KH₂PO₄).

  • Elute the bound compounds using a shallow linear gradient of KH₂PO₄ (e.g., from 50 mM to 750 mM).

  • Monitor the eluate absorbance at 254 nm to detect the adenine moiety of CoA.

  • Collect fractions and analyze for the presence of the ¹⁴C label (if used) and the absence of free sulfhydryl groups to identify the fractions containing this compound.

Quantification of this compound by HPLC-MS

This proposed method is adapted from established protocols for other short-chain acyl-CoAs.

1. Sample Preparation (from tissue):

  • Homogenize frozen tissue samples in 10% trichloroacetic acid.

  • Centrifuge to pellet precipitated proteins.

  • Isolate the acyl-CoAs from the supernatant using a reversed-phase solid-phase extraction (SPE) column.

  • Elute the acyl-CoAs and evaporate to dryness.

  • Reconstitute the sample in an appropriate solvent for HPLC-MS analysis.

2. HPLC-MS Analysis:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine) and an acid (e.g., acetic acid).

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time (e.g., 7-10 minutes).

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Detection: Use selected reaction monitoring (SRM) for the specific parent-to-fragment ion transition of this compound.

3. Quantification:

  • Use an internal standard, such as a stable isotope-labeled version of this compound or a structurally similar acyl-CoA, for accurate quantification.

  • Construct a standard curve with known concentrations of purified this compound.

Maleyl_CoA_Quantification_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Tissue Tissue Sample Homogenize Homogenize in 10% TCA Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute Elute->Reconstitute HPLC HPLC Separation (Reversed-Phase) Reconstitute->HPLC MS ESI-MS/MS Detection (SRM Mode) HPLC->MS Quant Quantification (vs. Internal Standard) MS->Quant

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This compound is a chemically reactive and unstable intermediate in maleate metabolism. Its study requires specialized protocols for synthesis and analysis due to its propensity for hydrolysis and side reactions. The information and detailed methodologies provided in this guide offer a foundational resource for researchers in biochemistry, drug metabolism, and toxicology who are interested in elucidating the roles of this transient but potentially significant molecule. Further research is warranted to fully characterize its physicochemical properties and its complete metabolic fate in various biological systems.

References

The Gentisate Pathway: A Comprehensive Technical Guide to the Enzymatic Conversion of Gentisate to Krebs Cycle Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic degradation of gentisate, a key metabolic pathway in the microbial catabolism of various aromatic compounds. While the direct enzymatic synthesis of Maleyl-CoA from gentisate is not a recognized metabolic route, this pathway efficiently converts gentisate into central metabolites that fuel the Krebs cycle. This document details the enzymes, mechanisms, and experimental protocols associated with the conversion of gentisate to fumarate and pyruvate, providing a valuable resource for researchers in biochemistry, microbiology, and drug development.

Introduction to the Gentisate Pathway

Gentisate (2,5-dihydroxybenzoic acid) is a central intermediate in the aerobic degradation of a wide range of aromatic compounds, including salicylate, 3-hydroxybenzoate, and some polycyclic aromatic hydrocarbons. Microorganisms employ the gentisate pathway to cleave the aromatic ring and convert it into intermediates of central metabolism. The pathway is initiated by the ring-opening of gentisate, catalyzed by gentisate 1,2-dioxygenase, to form maleylpyruvate. Subsequently, maleylpyruvate is isomerized to fumarylpyruvate, which is then hydrolyzed to fumarate and pyruvate, both of which can enter the Krebs cycle.

Core Enzymatic Steps

The conversion of gentisate to Krebs cycle intermediates is primarily a three-step enzymatic process.

Step 1: Ring Fission of Gentisate by Gentisate 1,2-Dioxygenase

The initial and rate-limiting step is the oxidative cleavage of the aromatic ring of gentisate.

  • Enzyme: Gentisate 1,2-dioxygenase (GDO) (EC 1.13.11.4)

  • Reaction: Gentisate + O₂ → Maleylpyruvate[1]

  • Cofactor: Requires Fe²⁺ for its catalytic activity[1].

  • Mechanism: Gentisate 1,2-dioxygenase is a non-heme iron-dependent enzyme that catalyzes the intradiol cleavage of the aromatic ring between the carboxyl group and the adjacent hydroxyl group[2][3]. The proposed mechanism involves the binding of both gentisate and molecular oxygen to the active site Fe²⁺ ion, facilitating the oxygenolytic ring cleavage[4].

Step 2: Isomerization of Maleylpyruvate by Maleylpyruvate Isomerase

The product of the initial ring cleavage, maleylpyruvate, undergoes a cis-trans isomerization.

  • Enzyme: Maleylpyruvate isomerase (EC 5.2.1.4)

  • Reaction: Maleylpyruvate ⇌ Fumarylpyruvate[2]

  • Mechanism: This enzyme catalyzes the conversion of the cis-isomer, maleylpyruvate, to the trans-isomer, fumarylpyruvate[2][5]. This isomerization is crucial for the subsequent hydrolytic cleavage. Some maleylpyruvate isomerases are dependent on glutathione for their activity, while others function independently[6][7].

Step 3: Hydrolysis of Fumarylpyruvate by Fumarylpyruvate Hydrolase

The final enzymatic step yields products that directly enter central metabolic pathways.

  • Enzyme: Fumarylpyruvate hydrolase (EC 3.7.1.8)

  • Reaction: Fumarylpyruvate + H₂O → Fumarate + Pyruvate

  • Mechanism: This hydrolase cleaves the carbon-carbon bond in fumarylpyruvate to release fumarate and pyruvate. These products are key intermediates in the Krebs cycle and glycolysis, respectively, linking the degradation of aromatic compounds to the cell's central energy metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes of the gentisate pathway from various microbial sources.

Table 1: Kinetic Properties of Gentisate 1,2-Dioxygenases

OrganismSubstrateK_m_ (µM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹M⁻¹)Optimal pHOptimal Temp. (°C)
Pseudomonas alcaligenes NCIB 9867 (P25X)Gentisate92[8]15.8[6]-44.08 x 10⁴[8]8.0[8]~50[8]
Pseudomonas putida NCIB 9869 (P35X)Gentisate143[8]41.17[6]-39.34 x 10⁴[8]8.0[8]~50[8]
Sphingomonas sp. strain RW5Gentisate15[9]--5.11 x 10⁶[9]--
Ralstonia solanacearum GMI 1000Gentisate56[10]---8.0[10]30[10]
Pseudarthrobacter phenanthrenivorans Sphe3Gentisate25.9[11]1.2 mM·s⁻¹----

Table 2: Properties of Maleylpyruvate Isomerases

OrganismCofactor RequirementApparent K_m_ for Maleylpyruvate (µM)Apparent V_max_ (µmol/min/mg)
Corynebacterium glutamicumMycothiol148.4[12]1520[12]
Paenibacillus sp. strain NyZ101L-cysteine--

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of fumarylpyruvate from gentisate.

Purification of Gentisate 1,2-Dioxygenase (from Pseudomonas sp.)

This protocol is adapted from the purification of gentisate 1,2-dioxygenases from Pseudomonas alcaligenes and Pseudomonas putida[6][8].

  • Cell Growth and Lysis:

    • Grow bacterial cells in a suitable medium containing an inducer such as 3-hydroxybenzoate.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.

    • Centrifuge the lysate at high speed to remove cell debris.

  • Anion-Exchange Chromatography:

    • Load the supernatant onto a DEAE-Sepharose or similar anion-exchange column pre-equilibrated with the starting buffer.

    • Wash the column extensively with the starting buffer to remove unbound proteins.

    • Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 0.5 M) in the starting buffer.

    • Collect fractions and assay for gentisate 1,2-dioxygenase activity.

  • Hydrophobic Interaction Chromatography:

    • Pool the active fractions from the anion-exchange step and add ammonium sulfate to a final concentration of 1 M.

    • Load the sample onto a Phenyl-Sepharose or similar hydrophobic interaction column pre-equilibrated with a high-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M ammonium sulfate).

    • Elute the enzyme with a decreasing linear gradient of ammonium sulfate (e.g., 1 to 0 M).

    • Collect fractions and assay for activity.

  • Gel Filtration Chromatography:

    • Concentrate the active fractions from the previous step.

    • Load the concentrated sample onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl).

    • Elute the proteins and collect fractions.

    • Pool the fractions containing pure gentisate 1,2-dioxygenase as determined by SDS-PAGE.

Assay for Gentisate 1,2-Dioxygenase Activity

The activity of gentisate 1,2-dioxygenase can be determined spectrophotometrically by monitoring the formation of maleylpyruvate.

  • Reaction Mixture: Prepare a reaction mixture (1 ml) containing 50 mM phosphate buffer (pH 7.5), 0.1 mM gentisate, and an appropriate amount of enzyme extract or purified enzyme.

  • Measurement: Initiate the reaction by adding the gentisate substrate.

  • Monitoring: Measure the increase in absorbance at 330 nm, which corresponds to the formation of maleylpyruvate. The molar extinction coefficient for maleylpyruvate at this wavelength is approximately 10,300 M⁻¹cm⁻¹[13].

  • Calculation: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of maleylpyruvate per minute under the assay conditions.

Assay for Maleylpyruvate Isomerase Activity

The activity of maleylpyruvate isomerase is determined by monitoring the conversion of maleylpyruvate to fumarylpyruvate.

  • Substrate Preparation: Maleylpyruvate can be generated in situ by the action of purified gentisate 1,2-dioxygenase on gentisate.

  • Reaction Mixture: In a 1 ml cuvette, mix 50 mM Tris-HCl buffer (pH 8.0), the prepared maleylpyruvate substrate (approximately 70 µM), and the enzyme sample[14]. If the isomerase is cofactor-dependent, include the appropriate cofactor (e.g., glutathione or L-cysteine) in the reaction mixture[14].

  • Measurement: Monitor the decrease in absorbance at 330 nm (λ_max_ of maleylpyruvate) and the concomitant increase in absorbance at 345 nm (λ_max_ of fumarylpyruvate)[14][15].

  • Calculation: The rate of isomerization can be calculated from the change in absorbance over time, using the appropriate molar extinction coefficients.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the gentisate metabolic pathway and a typical experimental workflow for enzyme purification.

Gentisate_Pathway Gentisate Gentisate Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-Dioxygenase (Fe²⁺) O2 O₂ O2->Maleylpyruvate Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate Isomerase Fumarate Fumarate Fumarylpyruvate->Fumarate Fumarylpyruvate Hydrolase Pyruvate Pyruvate Fumarylpyruvate->Pyruvate H2O H₂O H2O->Fumarate Krebs_Cycle Krebs Cycle Fumarate->Krebs_Cycle Pyruvate->Krebs_Cycle

Caption: The enzymatic degradation pathway of gentisate to Krebs cycle intermediates.

Enzyme_Purification_Workflow Start Bacterial Cell Culture (with inducer) Cell_Lysis Cell Lysis (Sonication or French Press) Start->Cell_Lysis Clarification Centrifugation (Removal of cell debris) Cell_Lysis->Clarification Anion_Exchange Anion-Exchange Chromatography (e.g., DEAE-Sepharose) Clarification->Anion_Exchange Hydrophobic_Interaction Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose) Anion_Exchange->Hydrophobic_Interaction Gel_Filtration Gel Filtration Chromatography (e.g., Superdex 200) Hydrophobic_Interaction->Gel_Filtration Pure_Enzyme Purified Enzyme (e.g., Gentisate 1,2-Dioxygenase) Gel_Filtration->Pure_Enzyme

Caption: A general experimental workflow for the purification of enzymes from the gentisate pathway.

Conclusion

The enzymatic pathway for gentisate degradation is a well-characterized and efficient route for the catabolism of a variety of aromatic compounds in microorganisms. While the direct synthesis of this compound from gentisate is not observed, the pathway's products, fumarate and pyruvate, are central metabolites that directly fuel cellular energy production. The detailed understanding of the enzymes involved, their kinetics, and the methods for their study, as outlined in this guide, provides a solid foundation for further research in metabolic engineering, bioremediation, and the development of novel therapeutics.

References

Maleyl-CoA as an Intermediate in Aromatic Compound Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and plays a critical role in the bioremediation of environmental pollutants. A key metabolic route in this process is the gentisate pathway, which funnels a variety of aromatic precursors into central metabolism. Central to this pathway is the formation of maleyl-CoA, a transient but crucial intermediate. This technical guide provides an in-depth exploration of the role of this compound, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory networks that govern its metabolism. Understanding these intricate molecular processes is vital for harnessing the power of microbial catabolism for biotechnological and pharmaceutical applications.

The Gentisate Pathway: A Hub for Aromatic Catabolism

The gentisate pathway is a convergent catabolic route for a wide range of aromatic compounds, including salicylate, 3-hydroxybenzoate, and gentisate itself. The pathway culminates in the production of central metabolic intermediates such as pyruvate and fumarate, which can then enter the Krebs cycle. The core of the gentisate pathway involves a series of enzymatic steps that lead to the formation and subsequent metabolism of maleylpyruvate.

Key Enzymatic Steps Leading to and from this compound
  • Gentisate 1,2-Dioxygenase: The pathway is initiated by the ring cleavage of gentisate by gentisate 1,2-dioxygenase, an iron-containing enzyme. This reaction incorporates both atoms of molecular oxygen into the aromatic ring, yielding maleylpyruvate.

  • Maleylpyruvate Isomerase: Maleylpyruvate is then isomerized to fumarylpyruvate by maleylpyruvate isomerase. This isomerization is a critical step that prepares the molecule for subsequent hydrolysis. Some maleylpyruvate isomerases are dependent on cofactors such as glutathione (GSH) or mycothiol (MSH), while others are cofactor-independent[1].

  • Fumarylpyruvate Hydrolase: The final enzymatic step in the core gentisate pathway is the hydrolysis of fumarylpyruvate by fumarylpyruvate hydrolase. This reaction cleaves the carbon-carbon bond to yield fumarate and pyruvate, which are readily assimilated by the cell.

While this compound itself is not a direct intermediate in the canonical gentisate pathway, its structural analog, maleylpyruvate, is central. Furthermore, in anaerobic degradation pathways of some aromatic compounds, CoA-activated intermediates are common, and the metabolism of these compounds can intersect with pathways involving this compound-like structures[2].

Quantitative Data

The efficiency of the gentisate pathway is dictated by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for the enzymes involved in the metabolism of maleylpyruvate and its precursors.

Table 1: Kinetic Parameters of Gentisate 1,2-Dioxygenase

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Sphingomonas sp. strain RW5Gentisate15-5.11[3]
Silicibacter pomeroyi DSS-3Gentisate12 ± 3-0.24 ± 0.07[4]
Corynebacterium glutamicumMaleylpyruvate148.4 ± 11.91520 ± 57.4-[5]

Table 2: Kinetic Parameters of Maleylpyruvate Isomerase

OrganismCofactorKm (µM)Vmax (µmol/min/mg)Reference
Paenibacillus sp. Strain NyZ101L-cysteine19.5 ± 5.6-[1][6]
Corynebacterium glutamicumMycothiol148.4 ± 11.91520 ± 57.4[5]

Table 3: Kinetic Parameters of Fumarylpyruvate Hydrolase

OrganismSubstrateKm (µM)Reference
Pseudomonas alcaligenesFumarylpyruvate-[7]
Bovine LiverFumarylacetoacetate-[8]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Gentisate 1,2-Dioxygenase Activity

This protocol is adapted from methods described for the characterization of gentisate 1,2-dioxygenases[3][8][9].

Principle: The activity of gentisate 1,2-dioxygenase is determined by monitoring the formation of maleylpyruvate, which has a characteristic absorbance maximum at 330 nm.

Materials:

  • 100 mM Phosphate buffer (pH 7.4) or Tris-HCl buffer (pH 8.0)

  • 0.33 mM Gentisate solution (substrate)

  • Purified gentisate 1,2-dioxygenase or cell-free extract

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 3 mL reaction mixture in a quartz cuvette containing 0.33 mM gentisate in 0.1 M phosphate buffer (pH 7.4).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 30°C).

  • Initiate the reaction by adding a known amount of enzyme (e.g., 1-5 µg of purified protein or an appropriate volume of cell-free extract).

  • Immediately monitor the increase in absorbance at 330 nm for a set period (e.g., 1-5 minutes).

  • Calculate the rate of maleylpyruvate formation using the molar extinction coefficient for maleylpyruvate (ε330 = 10,800 M-1cm-1)[8]. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute.

Protocol 2: Spectrophotometric Assay for Maleylpyruvate Isomerase Activity

This protocol is based on the method described for the characterization of maleylpyruvate isomerase[1].

Principle: The activity of maleylpyruvate isomerase is measured by following the disappearance of its substrate, maleylpyruvate, at 330 nm.

Materials:

  • 50 mM Tris-HCl buffer (pH 8.0)

  • Maleylpyruvate (substrate, typically prepared in situ from gentisate using gentisate 1,2-dioxygenase)

  • Cofactor solution (e.g., 400 µM L-cysteine or other thiols)

  • Purified maleylpyruvate isomerase

Procedure:

  • Prepare maleylpyruvate by incubating gentisate with a catalytic amount of gentisate 1,2-dioxygenase until the absorbance at 330 nm stabilizes.

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 8.0), the prepared maleylpyruvate solution (e.g., 70 µM), and the appropriate cofactor (e.g., 400 µM L-cysteine).

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding 1-5 µg of purified maleylpyruvate isomerase.

  • Monitor the decrease in absorbance at 330 nm. The rate of isomerization is calculated from the change in absorbance over time.

Protocol 3: HPLC Analysis of Aromatic Degradation Intermediates

This protocol provides a general framework for the analysis of aromatic compounds and their degradation intermediates by High-Performance Liquid Chromatography (HPLC) with UV detection[5][10][11][12].

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. A UV detector is used to quantify the compounds as they elute from the column.

Materials:

  • HPLC system with a UV detector and a C18 reversed-phase column

  • Mobile phase: Acetonitrile and 0.1% acetic acid in water (gradient or isocratic elution)

  • Standards for the aromatic compounds and expected intermediates (e.g., gentisate, maleylpyruvate, fumarylpyruvate)

  • Filtered culture supernatants or cell-free extract samples

Procedure:

  • Sample Preparation: Centrifuge bacterial cultures to pellet cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile in 0.1% acetic acid. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength appropriate for the compounds of interest (e.g., 280 nm for many aromatic compounds, 330 nm for maleylpyruvate).

  • Analysis:

    • Inject standards of known concentrations to determine their retention times and generate a standard curve for quantification.

    • Inject the prepared samples.

    • Identify and quantify the compounds in the samples by comparing their retention times and peak areas to the standards.

Protocol 4: Gene Knockout in Pseudomonas putida using Suicide Plasmid

This protocol outlines a general method for creating unmarked gene deletions in Pseudomonas putida, a common model organism for studying aromatic degradation, using a suicide plasmid with a counter-selectable marker like sacB[13][14][15][16].

Principle: This method relies on homologous recombination to replace a target gene with a selectable marker, which is then removed through a second recombination event, leaving an unmarked deletion. The sacB gene, which confers sucrose sensitivity, is used for counter-selection.

Materials:

  • Pseudomonas putida strain

  • Suicide plasmid (e.g., pT18mobsacB) containing upstream and downstream homology arms of the target gene

  • E. coli strain for plasmid construction and conjugation

  • LB agar plates with appropriate antibiotics (e.g., tetracycline) and 5% sucrose

Procedure:

  • Construct the Suicide Plasmid:

    • Amplify by PCR the upstream and downstream flanking regions (homology arms, ~500-1000 bp each) of the target gene from P. putida genomic DNA.

    • Clone the two homology arms into the suicide plasmid in the correct orientation.

  • Conjugation:

    • Introduce the suicide plasmid into the recipient P. putida strain via biparental or triparental mating with an appropriate E. coli donor strain.

    • Select for single-crossover integrants on selective agar plates containing an antibiotic for the plasmid and a carbon source that the donor strain cannot utilize.

  • Counter-selection:

    • Inoculate single-crossover integrants into non-selective liquid medium to allow for the second recombination event to occur.

    • Plate the culture onto agar plates containing 5% sucrose. The sacB gene product, levansucrase, converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid backbone through a second crossover event.

  • Verification:

    • Screen sucrose-resistant colonies for the desired gene deletion by PCR using primers that flank the target gene. The wild-type will produce a larger PCR product than the deletion mutant.

    • Confirm the deletion by DNA sequencing.

Signaling Pathways and Experimental Workflows

Regulatory Network of the Gentisate Pathway

The expression of the genes involved in the gentisate pathway is tightly regulated to ensure that the enzymes are only produced when their substrates are present. This regulation is often mediated by transcriptional regulators that bind to specific DNA sequences near the promoters of the catabolic genes[1][2][7][9][11][14][17][18][19][20].

Gentisate_Pathway_Regulation cluster_input Inducers cluster_regulation Transcriptional Regulation cluster_genes Catabolic Genes cluster_pathway Gentisate Pathway Gentisate Gentisate Regulator Transcriptional Regulator (e.g., MarR, LysR) Gentisate->Regulator Binds and inactivates repressor or activates activator Maleylpyruvate Maleylpyruvate Aromatic_Precursor Aromatic Precursor Aromatic_Precursor->Gentisate Conversion genA genA (Gentisate 1,2-dioxygenase) Regulator->genA Controls expression genB genB (Maleylpyruvate Isomerase) Regulator->genB Controls expression genC genC (Fumarylpyruvate Hydrolase) Regulator->genC Controls expression genA->Maleylpyruvate Catalyzes Fumarylpyruvate Fumarylpyruvate genB->Fumarylpyruvate Catalyzes Central_Metabolism Central Metabolism (Pyruvate, Fumarate) genC->Central_Metabolism Catalyzes

Caption: Regulatory control of the gentisate catabolic pathway.

Experimental Workflow for Characterizing a Novel Aromatic Degradation Pathway

The following diagram illustrates a typical workflow for the characterization of a novel microbial pathway for the degradation of an aromatic compound.

Experimental_Workflow cluster_discovery Discovery and Isolation cluster_characterization Biochemical and Genetic Characterization cluster_validation Functional Validation A1 Enrichment culture on aromatic compound A2 Isolate pure culture A1->A2 A3 Confirm degradation ability A2->A3 B1 Identify degradation intermediates (HPLC, GC-MS) A3->B1 B3 Genome sequencing and bioinformatic analysis A3->B3 B2 Enzyme assays with cell-free extracts B1->B2 C1 Gene cloning and heterologous expression B2->C1 B4 Identify candidate catabolic genes B3->B4 B4->C1 C4 Generate gene knockouts in native host B4->C4 C2 Purify recombinant enzymes C1->C2 C3 Enzyme kinetics and substrate specificity studies C2->C3 C5 Phenotypic analysis of mutants C4->C5

Caption: Workflow for elucidating a novel aromatic degradation pathway.

Conclusion

This compound and its related intermediates are pivotal molecules in the microbial degradation of a vast array of aromatic compounds. The gentisate pathway provides a robust enzymatic framework for channeling these recalcitrant molecules into central metabolism. A thorough understanding of the enzymes, their kinetics, and the complex regulatory networks that govern this pathway is essential for advancing research in bioremediation, biocatalysis, and the development of novel therapeutics. The experimental protocols and workflows outlined in this guide provide a practical foundation for researchers to investigate and harness the metabolic potential of these fascinating microbial systems. Further exploration into the diversity of these pathways in different microorganisms will undoubtedly uncover novel enzymes and regulatory mechanisms with significant biotechnological promise.

References

Biosynthesis of Maleyl-CoA Precursors in Pseudomonas Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas species are renowned for their metabolic versatility, particularly their ability to degrade a wide array of aromatic compounds. Central to many of these degradation pathways are intermediates that are structurally related to maleyl-coenzyme A (CoA). While the direct biosynthesis of maleyl-CoA itself is not a prominent feature of the canonical aromatic degradation pathways, the production of its precursors, maleylpyruvate and maleylacetoacetate, is well-documented. This technical guide provides an in-depth exploration of the core biosynthetic pathways leading to these maleyl- compounds in Pseudomonas, detailing the enzymatic reactions, genetic organization, and regulatory mechanisms. Furthermore, it includes experimental protocols for key enzymes and discusses the potential for CoA ligation to form this compound.

Core Biosynthetic Pathways

In Pseudomonas, the biosynthesis of maleyl- family compounds primarily occurs through the catabolism of aromatic acids via two main pathways: the Gentisate Pathway and the Homogentisate Pathway .

The Gentisate Pathway: Production of Maleylpyruvate

The gentisate pathway is a central route for the degradation of various aromatic compounds, including naphthalene and 3-hydroxybenzoate. The key intermediate, gentisate (2,5-dihydroxybenzoate), undergoes oxidative ring cleavage to yield maleylpyruvate.

The core reaction is catalyzed by gentisate 1,2-dioxygenase , which incorporates both atoms of molecular oxygen into the aromatic ring, leading to its fission.

Key Enzymes and Genes:

The genes encoding the enzymes of the gentisate pathway are often found in clusters, commonly designated as nag or mhb operons.

  • Gentisate 1,2-dioxygenase (GDO): Encoded by the nagI gene, this enzyme catalyzes the conversion of gentisate to maleylpyruvate.[1]

  • Maleylpyruvate Isomerase (MPI): The nagL gene product, a glutathione-dependent isomerase, catalyzes the isomerization of maleylpyruvate to fumarylpyruvate.[1]

  • Fumarylpyruvate Hydrolase (FPH): Encoded by nagK, this enzyme hydrolyzes fumarylpyruvate to fumarate and pyruvate, which then enter central metabolism.[1]

  • Regulatory Proteins: The expression of the nag operon is often controlled by a LysR-type transcriptional regulator, nagR.[1]

Gentisate_Pathway Aromatic_Compounds Aromatic Compounds (e.g., Naphthalene) Salicylate Salicylate Aromatic_Compounds->Salicylate nagAa, nagG, nagH, etc. Gentisate Gentisate Salicylate->Gentisate Salicylate 5-hydroxylase (nagGH) Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-dioxygenase (NagI) Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate Isomerase (NagL, GSH-dependent) Fumarate_Pyruvate Fumarate + Pyruvate Fumarylpyruvate->Fumarate_Pyruvate Fumarylpyruvate Hydrolase (NagK) Central_Metabolism Central Metabolism Fumarate_Pyruvate->Central_Metabolism Homogentisate_Pathway Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine phhAB Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->Hydroxyphenylpyruvate tyrB Homogentisate Homogentisate Hydroxyphenylpyruvate->Homogentisate hpd Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase (HmgA) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase (HmgC, GSH-dependent) Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase (HmgB) Central_Metabolism Central Metabolism Fumarate_Acetoacetate->Central_Metabolism Hypothetical_Maleyl_CoA_Formation cluster_ligation Hypothetical CoA Ligation Maleyl_Intermediate Maleylpyruvate or Maleylacetoacetate Acyl_CoA_Ligase Broad-specificity Acyl-CoA Ligase Maleyl_Intermediate->Acyl_CoA_Ligase Maleyl_CoA This compound CoA CoA CoA->Acyl_CoA_Ligase ATP ATP ATP->Acyl_CoA_Ligase AMP_PPi AMP + PPi Acyl_CoA_Ligase->Maleyl_CoA Acyl_CoA_Ligase->AMP_PPi GDO_Assay_Workflow start Start prepare_reagents Prepare Reagents: - 0.1 M Phosphate Buffer (pH 7.4) - 0.33 mM Gentisate Solution - Enzyme Extract/Purified Enzyme start->prepare_reagents prepare_cuvette Prepare Reaction Cuvette: - Add 3 mL of 0.1 M Phosphate Buffer prepare_reagents->prepare_cuvette add_gentisate Add 0.33 mM Gentisate to the cuvette prepare_cuvette->add_gentisate equilibrate Equilibrate at 23°C add_gentisate->equilibrate add_enzyme Initiate reaction by adding a known volume of enzyme equilibrate->add_enzyme monitor_absorbance Monitor the increase in absorbance at 330 nm (Formation of Maleylpyruvate) add_enzyme->monitor_absorbance calculate_activity Calculate Specific Activity using the molar extinction coefficient of maleylpyruvate (ε = 10,800 M⁻¹cm⁻¹) monitor_absorbance->calculate_activity end End calculate_activity->end MAAI_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Buffer (e.g., Tris-HCl) - Homogentisate (HGA) - Purified Homogentisate 1,2-Dioxygenase (HGD) - Glutathione (GSH) - Enzyme Extract/Purified MAAI start->prepare_reagents in_situ_synthesis In situ synthesis of Maleylacetoacetate (MAA): - Incubate HGA with HGD in a cuvette - Monitor absorbance increase at 330 nm until stable prepare_reagents->in_situ_synthesis add_gsh_enzyme Add GSH and Enzyme Extract/Purified MAAI in_situ_synthesis->add_gsh_enzyme monitor_absorbance Monitor the change in absorbance spectrum (Shift from 330 nm to lower wavelengths as MAA is converted to Fumarylacetoacetate) add_gsh_enzyme->monitor_absorbance calculate_activity Calculate enzyme activity based on the rate of disappearance of MAA monitor_absorbance->calculate_activity end End calculate_activity->end

References

Spontaneous Degradation of Maleyl-CoA in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleyl-CoA is a pivotal intermediate in various metabolic pathways, and understanding its stability is crucial for accurate in vitro studies and potential therapeutic applications. This technical guide provides a comprehensive overview of the spontaneous, non-enzymatic degradation of this compound in aqueous solutions. It consolidates the current understanding of its degradation pathways, influencing factors, and degradation products. Due to the limited availability of specific kinetic data in existing literature, this guide also furnishes detailed experimental protocols for researchers to quantitatively assess the stability of this compound under various conditions. Furthermore, this document presents visual representations of the degradation pathways and experimental workflows to facilitate a deeper understanding.

Introduction

This compound is an acyl-coenzyme A thioester that plays a role in the metabolism of certain aromatic compounds. Like many thioesters, this compound is susceptible to spontaneous degradation in aqueous environments. This inherent instability, particularly at neutral pH, can significantly impact the accuracy and reproducibility of in vitro assays and metabolic studies. A thorough understanding of its degradation kinetics and mechanisms is therefore essential for researchers in biochemistry, drug discovery, and metabolic engineering.

This guide delineates the two primary pathways of spontaneous this compound degradation: hydrolysis and reaction with free coenzyme A. It also outlines a comprehensive experimental framework to empower researchers to determine the degradation kinetics and influencing factors in their specific experimental setups.

Spontaneous Degradation Pathways of this compound

In an aqueous solution, this compound undergoes two main non-enzymatic degradation reactions:

  • Hydrolysis: The thioester bond of this compound is susceptible to nucleophilic attack by water, leading to the formation of maleic acid and free coenzyme A (CoA-SH). This reaction is influenced by pH and temperature.

  • Reaction with Free Coenzyme A: In the presence of free CoA-SH, the thiol group of a free CoA molecule can act as a nucleophile, attacking the double bond of the maleyl moiety of this compound. This results in the formation of a stable thioether adduct[1][2][3]. This thioether is reported to be metabolically inert[1][2][3].

The following diagram illustrates these two competing degradation pathways.

Spontaneous Degradation Pathways of this compound MaleylCoA This compound MaleicAcid Maleic Acid MaleylCoA->MaleicAcid Hydrolysis CoASH Coenzyme A (CoA-SH) MaleylCoA->CoASH Hydrolysis Thioether Stable Thioether Adduct MaleylCoA->Thioether Thioether Formation H2O H₂O H2O->MaleylCoA FreeCoASH Free CoA-SH FreeCoASH->MaleylCoA

Caption: Competing pathways for the spontaneous degradation of this compound in aqueous solution.

Quantitative Data on this compound Degradation

To address this gap, the following sections provide detailed experimental protocols for researchers to determine these crucial parameters. The tables below are structured to be populated with data obtained from such experiments.

Table 1: Hypothetical Half-life (t½) of this compound at Various pH and Temperatures

Temperature (°C)pH 4.0pH 7.0pH 8.0
4Data to be determinedData to be determinedData to be determined
25Data to be determinedData to be determinedData to be determined
37Data to be determinedData to be determinedData to be determined

Table 2: Hypothetical Pseudo-First-Order Rate Constants (k) for this compound Degradation

Temperature (°C)pH 4.0 (s⁻¹)pH 7.0 (s⁻¹)pH 8.0 (s⁻¹)
4Data to be determinedData to be determinedData to be determined
25Data to be determinedData to be determinedData to be determined
37Data to be determinedData to be determinedData to be determined

Experimental Protocols

This section provides a detailed methodology for conducting a kinetic study on the spontaneous degradation of this compound.

Objective

To determine the rate of spontaneous degradation of this compound in aqueous solutions at different pH values and temperatures by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound

  • Coenzyme A (for thioether formation study)

  • Sodium phosphate (for buffer preparation)

  • Phosphoric acid (for pH adjustment)

  • Methanol (HPLC grade)

  • Ammonium acetate (for mobile phase)

  • Ultrapure water

  • Microcentrifuge tubes

  • HPLC vials

  • Thermomixer or water bath

  • Calibrated pH meter

  • HPLC system with a UV detector and a C18 reversed-phase column

Experimental Workflow

The following diagram outlines the general workflow for the kinetic analysis.

Experimental Workflow for this compound Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis BufferPrep Buffer Preparation (e.g., pH 4, 7, 8) StockPrep This compound Stock Solution Preparation ReactionSetup Initiate Reaction (Mix this compound & Buffer) Incubate Incubate at Defined Temperatures (4, 25, 37°C) ReactionSetup->Incubate Sampling Sample at Time Points (t=0, 5, 15, 30, 60 min) Incubate->Sampling Quench Quench Reaction (e.g., acid) Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (Peak Area vs. Time) HPLC->Data

Caption: A typical workflow for studying the kinetics of this compound degradation.

Detailed Procedure
  • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM sodium phosphate) at the desired pH values (e.g., 4.0, 7.0, and 8.0). Ensure the pH is accurately adjusted.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a weakly acidic buffer (e.g., pH 5.0) to ensure initial stability. Determine the exact concentration spectrophotometrically using the molar absorptivity of the adenine moiety.

  • Reaction Setup:

    • Pre-equilibrate the buffers to the desired incubation temperatures (e.g., 4°C, 25°C, and 37°C).

    • Initiate the degradation reaction by diluting the this compound stock solution into the pre-warmed/cooled buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Mix gently but thoroughly.

  • Time-Course Sampling:

    • Immediately after mixing (t=0), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a solution that stops degradation, such as a strong acid (e.g., perchloric acid) to a final concentration that effectively lowers the pH.

    • Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes). The time points should be adjusted based on the expected rate of degradation.

  • HPLC Analysis:

    • Analyze the quenched samples by reversed-phase HPLC. A suitable method would be:

      • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 50 mM ammonium acetate, pH 5.0.

      • Mobile Phase B: Methanol.

      • Gradient: A linear gradient from 2% to 50% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 259 nm.

    • Identify the peaks for this compound, maleic acid, and Coenzyme A by comparing their retention times with those of authentic standards.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Plot the natural logarithm of the this compound peak area versus time.

    • If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be equal to -k, where k is the pseudo-first-order rate constant.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow and dependencies in designing a stability study for this compound.

Logical Flow of this compound Stability Study Design cluster_factors Independent Variables cluster_method Methodology cluster_outcomes Dependent Variables (Outputs) pH pH of Solution Assay Time-Course Assay pH->Assay Temp Temperature Temp->Assay CoA_conc [Free CoA] CoA_conc->Assay Detection HPLC-UV (259 nm) Assay->Detection Rate Degradation Rate (k) Detection->Rate Products Degradation Products Detection->Products HalfLife Half-life (t½) Rate->HalfLife

Caption: Key variables and their relationships in a this compound degradation study.

Conclusion

This compound is an inherently unstable molecule in aqueous solutions, primarily degrading through hydrolysis and reaction with free coenzyme A. While the qualitative aspects of its degradation are understood, there is a notable absence of quantitative kinetic data in the current literature. This guide provides the necessary background and detailed experimental protocols to enable researchers to systematically investigate the stability of this compound. By determining the degradation kinetics under their specific experimental conditions, scientists and drug development professionals can ensure the integrity of their results and make more informed decisions in their research endeavors.

References

The Central Role of Maleyl Derivatives in Xenobiotic Catabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of maleyl-derivatives, specifically maleylacetoacetate and maleylpyruvate, in the catabolism of xenobiotic compounds. While the term "Maleyl-CoA" is often searched for, the core metabolic pathways in microbial and mammalian systems utilize the free dicarboxylic acids. These intermediates are critical downstream products of aromatic ring cleavage, a key step in the degradation of numerous environmental pollutants and the metabolism of certain drugs. This document details the enzymatic processes, presents quantitative data, outlines experimental methodologies, and visualizes the key pathways involved in the transformation of these pivotal molecules.

Introduction: The "Maleyl" Hub in Aromatic Degradation

The biodegradation of aromatic xenobiotics, such as phenols, benzoates, and polycyclic aromatic hydrocarbons, is a critical process for environmental detoxification. Microorganisms have evolved sophisticated catabolic pathways to mineralize these often-recalcitrant compounds, converting them into central metabolites of the tricarboxylic acid (TCA) cycle. A convergent point in many of these pathways is the formation of cis-dienone intermediates, namely maleylacetoacetate and maleylpyruvate . These molecules are the products of dioxygenase-mediated aromatic ring cleavage of homogentisate and gentisate, respectively. The subsequent isomerization of these maleyl-derivatives to their trans-isomers is a crucial step that prepares them for entry into the lower degradation pathways.

Core Metabolic Pathways and Key Enzymology

Two primary pathways are central to the formation and transformation of maleyl-derivatives during the catabolism of aromatic xenobiotics: the Homogentisate Pathway and the Gentisate Pathway.

The Homogentisate Pathway and Maleylacetoacetate Isomerase

The homogentisate pathway is the primary route for the degradation of L-phenylalanine and L-tyrosine, and it is also utilized for the breakdown of xenobiotics that are metabolized to homogentisate[1][2]. The key steps involving the formation and isomerization of maleylacetoacetate are as follows:

  • Homogentisate 1,2-Dioxygenase : This enzyme catalyzes the oxidative cleavage of the aromatic ring of homogentisate to produce 4-maleylacetoacetate[2].

  • Maleylacetoacetate Isomerase (MAAI) : This enzyme catalyzes the cis-trans isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate[3][4]. In mammals, this enzyme is also known as Glutathione S-transferase Zeta 1 (GSTZ1) and its activity is dependent on the cofactor glutathione (GSH)[3][4][5]. The mechanism involves the nucleophilic attack of the thiolate form of GSH on the alpha-carbon of 4-maleylacetoacetate, which allows for rotation around the single bond, followed by the release of 4-fumarylacetoacetate and regeneration of free GSH[3][4].

  • Fumarylacetoacetate Hydrolase (FAH) : This enzyme hydrolyzes 4-fumarylacetoacetate to yield fumarate and acetoacetate, which are central metabolites that can enter the TCA cycle[1][2].

Homogentisate_Pathway cluster_pathway Homogentisate Catabolism Xenobiotics Aromatic Xenobiotics (e.g., Phenylalanine, Tyrosine) Homogentisate Homogentisate Xenobiotics->Homogentisate Multiple Steps Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase (GSTZ1) + Glutathione Products Fumarate + Acetoacetate Fumarylacetoacetate->Products Fumarylacetoacetate Hydrolase TCA TCA Cycle Products->TCA

Figure 1: The Homogentisate Pathway for Aromatic Catabolism.
The Gentisate Pathway and Maleylpyruvate Isomerase

The gentisate pathway is another crucial route for the aerobic degradation of a wide range of aromatic compounds, including salicylate, 3-hydroxybenzoate, and various substituted phenols[6]. The central steps involving maleylpyruvate are:

  • Gentisate 1,2-Dioxygenase : This enzyme catalyzes the cleavage of the gentisate aromatic ring to form 3-maleylpyruvate[7].

  • Maleylpyruvate Isomerase : This enzyme isomerizes 3-maleylpyruvate to 3-fumarylpyruvate[8]. Unlike the single form of maleylacetoacetate isomerase in mammals, several types of maleylpyruvate isomerases have been identified in bacteria, which can be dependent on different cofactors:

    • Glutathione-dependent : Found in Gram-negative bacteria[6].

    • Mycothiol-dependent : Identified in high G+C Gram-positive bacteria like Corynebacterium glutamicum[9].

    • L-cysteine-dependent : Characterized in low-G+C Gram-positive bacteria such as Paenibacillus sp.[6].

    • Glutathione-independent : Found in some bacteria like Bacillus megaterium[10].

  • Fumarylpyruvate Hydrolase : This enzyme hydrolyzes 3-fumarylpyruvate to fumarate and pyruvate, which are then assimilated into central metabolism[6][7].

Gentisate_Pathway cluster_pathway Gentisate Catabolism Xenobiotics Aromatic Xenobiotics (e.g., Salicylate, 3-Hydroxybenzoate) Gentisate Gentisate Xenobiotics->Gentisate Multiple Steps Maleylpyruvate 3-Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-Dioxygenase Fumarylpyruvate 3-Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate Isomerase (+ Thiol Cofactor) Products Fumarate + Pyruvate Fumarylpyruvate->Products Fumarylpyruvate Hydrolase TCA TCA Cycle Products->TCA

Figure 2: The Gentisate Pathway for Aromatic Catabolism.

Quantitative Data on Key Enzymes

The kinetic parameters of maleyl-derivative isomerases are crucial for understanding the efficiency of xenobiotic degradation pathways. Below is a summary of available data for selected enzymes.

EnzymeOrganismSubstrateCofactorKm (µM)Vmax or kcatReference
Maleylpyruvate IsomeraseCorynebacterium glutamicumMaleylpyruvateMycothiol (2.5 µM)148.4 ± 11.91520 ± 57.4 µmol/min/mg[9]
Maleylpyruvate Isomerase (BagL)Paenibacillus sp. NyZ101MaleylpyruvateL-cysteine15.5Not specified[6]
Maleylpyruvate Isomerase (BagL)Paenibacillus sp. NyZ101MaleylpyruvateCysteinylglycine8.4Not specified[6]
Maleylpyruvate Isomerase (BagL)Paenibacillus sp. NyZ101MaleylpyruvateGlutathione552Not specified[6]
hGSTZ1-1cHomo sapiensMaleylacetoneGlutathioneNot specifiedHigh turnover[11]
hGSTZ1-1aHomo sapiensMaleylacetoneGlutathioneNot specifiedLower turnover than 1c[11]

Note: Maleylacetone is a structural analog of maleylacetoacetate used for kinetic studies.

Detailed Experimental Protocols

Purification of Recombinant Maleylpyruvate Isomerase (Example)

This protocol is a generalized procedure based on methods for purifying His-tagged recombinant isomerases.

Enzyme_Purification_Workflow cluster_workflow Protein Purification Workflow Start E. coli Culture with Expression Vector Induction Induce Protein Expression (e.g., with IPTG) Start->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (Sonication or Chemical) Harvest->Lysis Clarification Clarify Lysate by High-Speed Centrifugation Lysis->Clarification Binding Bind Lysate to Ni-NTA Affinity Column Clarification->Binding Wash Wash Column with Low-Imidazole Buffer Binding->Wash Elution Elute Protein with High-Imidazole Buffer Wash->Elution Dialysis Dialyze Eluted Protein into Storage Buffer Elution->Dialysis QC Assess Purity and Concentration (SDS-PAGE, Bradford Assay) Dialysis->QC End Purified Enzyme QC->End

Figure 3: General Workflow for Recombinant Enzyme Purification.

Methodology:

  • Gene Cloning and Expression: The gene encoding the maleylpyruvate isomerase of interest is cloned into an expression vector (e.g., pET series) with a polyhistidine tag. The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by ultracentrifugation, and the supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged isomerase is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage: The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C.

Spectrophotometric Assay for Maleylpyruvate Isomerase Activity

This assay is based on the different UV absorbance spectra of maleylpyruvate and fumarylpyruvate[6][10].

Principle: The isomerization of maleylpyruvate (λmax ≈ 330 nm) to fumarylpyruvate results in a spectral shift, with the product having a higher absorbance at wavelengths around 345 nm at alkaline pH[10]. The rate of this change in absorbance is proportional to the enzyme activity.

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.0

  • Maleylpyruvate substrate solution (prepared by enzymatic conversion of gentisate)

  • Thiol cofactor solution (e.g., L-cysteine, glutathione, or mycothiol), if required

  • Purified maleylpyruvate isomerase enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and the thiol cofactor (if applicable).

  • Add a known amount of the purified enzyme to the cuvette and mix.

  • Initiate the reaction by adding the maleylpyruvate substrate.

  • Immediately monitor the change in absorbance at 330 nm in a spectrophotometer. The decrease in absorbance corresponds to the consumption of maleylpyruvate.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient for maleylpyruvate (ε330 ≈ 13,000 M-1cm-1)[6].

For Kinetic Analysis: The assay is repeated with varying concentrations of maleylpyruvate and the thiol cofactor to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Conclusion

The transformation of maleyl-derivatives is a pivotal juncture in the catabolism of a vast array of aromatic xenobiotics. The enzymes responsible, maleylacetoacetate isomerase and the diverse family of maleylpyruvate isomerases, play an essential role in converting ring-fission products into metabolites that can be readily integrated into central metabolic pathways. Understanding the mechanisms, kinetics, and regulation of these enzymes is fundamental for applications in bioremediation, drug metabolism, and the diagnosis of related metabolic disorders. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in these fields.

References

Identifying Maleyl-CoA Producing Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maleyl-CoA is a chemically reactive intermediate with potential applications in the synthesis of specialty chemicals and pharmaceuticals. Its production in microorganisms is not a terminal pathway for a desired product but rather a transient step in the catabolism of aromatic compounds. This guide provides a comprehensive overview of microorganisms known to possess the metabolic machinery that can be engineered for this compound production, focusing on the gentisate and catechol degradation pathways. We detail the key microbial genera, the enzymatic steps involved, and provide protocols for the identification and quantification of this compound. This document serves as a foundational resource for researchers aiming to harness and engineer microbial systems for the synthesis of this valuable CoA-thioester.

Introduction to this compound and its Metabolic Origins

This compound is a derivative of maleic acid and coenzyme A. In microorganisms, it is primarily encountered as an intermediate in the degradation of aromatic compounds. The most relevant metabolic routes that can serve as a source for this compound are the gentisate and catechol pathways, which are prevalent in a variety of soil bacteria known for their catabolic versatility. These pathways converge on key intermediates that are structurally related to this compound, making them prime targets for metabolic engineering.

Key Microorganisms and Metabolic Pathways

Several bacterial genera are well-documented for their ability to degrade aromatic compounds via pathways that involve maleyl-derivatives. These microorganisms represent the most promising candidates for the development of this compound producing cell factories.

Prominent Microbial Genera
  • Pseudomonas : Species such as Pseudomonas putida and Pseudomonas alcaligenes are renowned for their robust metabolic pathways for degrading a wide array of aromatic compounds through both gentisate and catechol pathways.[1][2]

  • Burkholderia : Burkholderia xenovorans and Burkholderia cepacia possess well-characterized gene clusters for gentisate and catechol degradation, making them highly amenable to genetic manipulation for targeted production.[3][4]

  • Rhodococcus : Members of this genus, like Rhodococcus opacus and Rhodococcus sp. strain B4*, are known for their broad catabolic capabilities, including the degradation of naphthalene via the gentisate pathway.[5][6]

  • Corynebacterium : Corynebacterium glutamicum has been shown to assimilate gentisate, employing a mycothiol-dependent maleylpyruvate isomerase.[7]

The Gentisate Pathway

The gentisate pathway is a central route for the catabolism of various aromatic compounds. The key intermediate in this pathway is maleylpyruvate, which is formed by the ring cleavage of gentisate.

The core enzymatic steps are:

  • Gentisate 1,2-Dioxygenase : This enzyme catalyzes the oxidative cleavage of gentisate to form maleylpyruvate.

  • Maleylpyruvate Isomerase : Maleylpyruvate is then typically isomerized to fumarylpyruvate. This isomerization can be dependent on cofactors such as glutathione or mycothiol.[3][7]

  • Fumarylpyruvate Hydrolase : Fumarylpyruvate is hydrolyzed to fumarate and pyruvate, which then enter central metabolism.[3][8]

Alternatively, in some organisms like Pseudomonas alcaligenes, a Maleylpyruvate Hydrolase can directly hydrolyze maleylpyruvate to maleate and pyruvate.[2][9][10]

Gentisate_Pathway Aromatic_Compounds Aromatic Compounds Gentisate Gentisate Aromatic_Compounds->Gentisate Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-Dioxygenase Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate Isomerase Maleate_Pyruvate Maleate + Pyruvate Maleylpyruvate->Maleate_Pyruvate Maleylpyruvate Hydrolase Maleyl_CoA This compound Maleylpyruvate->Maleyl_CoA Engineered Step (e.g., CoA Ligase) Fumarate_Pyruvate Fumarate + Pyruvate Fumarylpyruvate->Fumarate_Pyruvate Fumarylpyruvate Hydrolase

Fig. 1: The Gentisate Pathway and a proposed engineered step for this compound production.
The Catechol Pathway

The catechol pathway is another major route for the degradation of aromatic compounds. It can proceed via either ortho- or meta-cleavage. The meta-cleavage pathway generates intermediates that are structurally related to maleyl-derivatives.

The initial steps of the meta-cleavage pathway are:

  • Catechol 2,3-Dioxygenase : This enzyme cleaves the aromatic ring of catechol to produce 2-hydroxymuconate semialdehyde.

  • 2-Hydroxymuconate Semialdehyde Dehydrogenase : This intermediate is then oxidized to 2-hydroxymuconate.

  • 2-Hydroxymuconate Tautomerase : This enzyme converts 2-hydroxymuconate to 2-oxo-cis,cis-muconate.

Further enzymatic steps lead to the formation of pyruvate and acetyl-CoA. While this pathway does not naturally produce this compound, its intermediates could potentially be diverted through metabolic engineering.

Catechol_Pathway Aromatic_Compounds Aromatic Compounds Catechol Catechol Aromatic_Compounds->Catechol OH_Muconate_Semialdehyde 2-Hydroxymuconate Semialdehyde Catechol->OH_Muconate_Semialdehyde Catechol 2,3-Dioxygenase OH_Muconate 2-Hydroxymuconate OH_Muconate_Semialdehyde->OH_Muconate 2-Hydroxymuconate Semialdehyde Dehydrogenase Oxo_Muconate 2-Oxo-cis,cis-muconate OH_Muconate->Oxo_Muconate 2-Hydroxymuconate Tautomerase Central_Metabolism Central Metabolism (Pyruvate, Acetyl-CoA) Oxo_Muconate->Central_Metabolism Maleyl_CoA This compound Oxo_Muconate->Maleyl_CoA Hypothetical Engineered Pathway

Fig. 2: The Catechol Meta-Cleavage Pathway with a hypothetical engineered route to this compound.

Quantitative Data on this compound Precursors

Direct quantitative data on intracellular this compound concentrations in wild-type microorganisms is scarce, as it is a transient intermediate. However, studies on related acyl-CoAs in engineered strains provide a benchmark for expected concentrations. For instance, in engineered E. coli, intracellular concentrations of acetyl-CoA and malonyl-CoA can range from 20-600 µM and 4-90 µM, respectively.[11] Achieving similar concentrations for this compound through metabolic engineering would be a significant step towards its viable production.

Table 1: Intracellular Concentrations of Relevant Acyl-CoAs in Escherichia coli

Acyl-CoAConcentration (nmol/mg dry wt)Molar Concentration (µM)Growth ConditionReference
Acetyl-CoA0.05 - 1.520 - 600Aerobic, Glucose[11]
Malonyl-CoA0.01 - 0.234 - 90Aerobic, Glucose[11]

Experimental Protocols

Cultivation of Microorganisms for Pathway Induction

To induce the expression of genes in the gentisate or catechol pathways, the target microorganism should be cultivated in a minimal medium with the respective aromatic compound as the sole carbon source.

Protocol 5.1.1: General Cultivation for Pathway Induction

  • Prepare a minimal salt medium (e.g., M9 medium) appropriate for the specific microorganism.

  • Supplement the medium with a sterile solution of the aromatic substrate (e.g., gentisate, 3-hydroxybenzoate, or catechol) to a final concentration of 5-10 mM.

  • Inoculate the medium with an overnight culture of the microorganism grown in a rich medium (e.g., LB broth).

  • Incubate the culture at the optimal growth temperature and shaking speed for the microorganism.

  • Monitor growth by measuring the optical density at 600 nm (OD600).

  • Harvest the cells during the mid-exponential growth phase for subsequent analysis.

Extraction of Intracellular Acyl-CoAs

The extraction of acyl-CoAs from bacterial cells requires rapid quenching of metabolism and efficient cell lysis.

Protocol 5.2.1: Acyl-CoA Extraction from Bacterial Cells

  • Rapidly quench a known volume of cell culture by mixing with a cold quenching solution (e.g., 60% methanol at -40°C) to arrest metabolic activity.

  • Centrifuge the quenched cells at a low temperature (e.g., 4°C) to pellet the cells.

  • Resuspend the cell pellet in a cold extraction buffer. A common method involves using 10% trichloroacetic acid (TCA).[12]

  • Lyse the cells using physical methods such as bead beating or sonication on ice.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[4][12]

  • Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis.

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Protocol 5.3.1: HPLC-MS/MS Analysis of this compound

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like tributylamine and an acid like acetic acid.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound. The precursor ion will be the molecular ion [M+H]+ of this compound, and the product ion is typically a fragment corresponding to the CoA moiety.

    • Quantification: Absolute quantification is achieved by using a standard curve of authentic this compound and an appropriate internal standard (e.g., a 13C-labeled acyl-CoA).

Table 2: Example HPLC Gradient for Acyl-CoA Separation

Time (min)% Mobile Phase B
0.05
2.05
10.095
12.095
12.15
15.05
Enzymatic Assay for Key Pathway Enzymes

The activity of key enzymes in the gentisate pathway can be assayed spectrophotometrically.

Protocol 5.4.1: Assay for Gentisate 1,2-Dioxygenase Activity

  • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5), the cell-free extract, and gentisate (e.g., 0.2 mM).

  • Monitor the formation of maleylpyruvate by measuring the increase in absorbance at 330 nm.

  • Calculate the enzyme activity based on the molar extinction coefficient of maleylpyruvate (approximately 13,000 M-1cm-1).[9]

Workflow for Identifying and Engineering this compound Producers

The following workflow outlines the steps from identifying a potential producer to engineering a strain for this compound production.

Workflow cluster_Identification Identification of Potential Producers cluster_Engineering Metabolic Engineering cluster_Analysis Analysis and Quantification Screening Screening of Microorganisms on Aromatic Substrates Genomic_Analysis Genomic Analysis for Pathway Genes Screening->Genomic_Analysis Enzyme_Assays Enzymatic Assays for Pathway Activity Genomic_Analysis->Enzyme_Assays Gene_Knockout Knockout of Competing Pathway Genes (e.g., maleylpyruvate isomerase/hydrolase) Enzyme_Assays->Gene_Knockout Gene_Overexpression Overexpression of a CoA Ligase Gene_Knockout->Gene_Overexpression Pathway_Optimization Pathway Optimization and Fine-tuning Gene_Overexpression->Pathway_Optimization Extraction Acyl-CoA Extraction Pathway_Optimization->Extraction Quantification HPLC-MS/MS Quantification of this compound Extraction->Quantification

Fig. 3: A general workflow for the identification and engineering of this compound producing microorganisms.

Conclusion

The production of this compound in microorganisms is a promising avenue for the synthesis of novel chemicals. While not a natural end-product, the metabolic pathways for aromatic compound degradation in bacteria like Pseudomonas, Burkholderia, and Rhodococcus provide a rich source of genetic and enzymatic tools for its engineered production. By understanding these native pathways and applying the analytical and genetic techniques outlined in this guide, researchers can pave the way for the development of robust microbial cell factories for this compound synthesis. Future work should focus on the discovery and engineering of efficient CoA ligases that can convert maleylpyruvate to this compound and on optimizing the metabolic flux towards this target molecule.

References

Whitepaper: The Evolutionary Genesis of the Maleyl-CoA Pathway in Aromatic Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

The aerobic degradation of aromatic compounds is a critical component of the global carbon cycle, primarily orchestrated by microorganisms. Central to this process are convergent catabolic routes that channel a wide array of aromatic substrates into a few key intermediates. The Maleyl-CoA pathway, a nexus in the gentisate and related degradation pathways, exemplifies this metabolic funneling. This technical guide provides an in-depth exploration of the evolutionary origins of this pathway. We examine the roles of horizontal gene transfer (HGT), gene duplication, and neofunctionalization in its assembly and dissemination. Furthermore, we detail the modern experimental protocols, including phylogenetic analysis, ancestral sequence reconstruction (ASR), and enzyme kinetics, that are essential for dissecting its evolutionary history. By synthesizing current genomic and biochemical data, this paper presents a comprehensive model of how this vital metabolic machinery evolved.

The Core this compound Pathway: A Central Hub in Aromatic Degradation

The this compound pathway is not a standalone route but rather the terminal section of several broader pathways that degrade aromatic compounds, most notably the gentisate pathway. Aromatic molecules, often environmental pollutants, are first converted through a series of "upper pathway" reactions into catecholic intermediates. These are then cleaved to open the aromatic ring, forming linear molecules that are subsequently processed by the "lower pathway" enzymes, which include the core this compound route.

The gentisate pathway, for example, processes substrates like 3-hydroxybenzoate by converting them to gentisate. The aromatic ring of gentisate is then cleaved by gentisate 1,2-dioxygenase, producing maleylpyruvate. This intermediate is then isomerized by maleylpyruvate isomerase to fumarylpyruvate, which is finally hydrolyzed to fumarate and pyruvate—two central metabolites that can readily enter the TCA cycle.[1] Maleylacetate reductase, a related key enzyme, catalyzes the NAD(P)H-dependent reduction of maleylacetate to 3-oxoadipate in pathways degrading compounds like chlorobenzoate.[2][3]

Maleyl_CoA_Pathway Core Reactions of the Gentisate / this compound Pathway Gentisate Gentisate Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-Dioxygenase (Ring Cleavage) Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate Isomerase (Isomerization) Fumarate Fumarate Fumarylpyruvate->Fumarate Fumarylpyruvate Hydrolase (Hydrolysis) Pyruvate Pyruvate Fumarylpyruvate->Pyruvate Fumarylpyruvate Hydrolase (Hydrolysis) TCA_Cycle TCA Cycle Fumarate->TCA_Cycle Pyruvate->TCA_Cycle Evolutionary_Hypothesis Hypothetical Evolution of an Aromatic Degradation Pathway cluster_ancestral Ancestral Metabolism cluster_modern Modern Bacterial Genome Anc_Enzyme Promiscuous Progenitor Enzyme Upper_Pathway Specialized 'Upper Pathway' (e.g., Dioxygenase) Anc_Enzyme->Upper_Pathway Gene Duplication & Neofunctionalization Lower_Pathway Core 'Lower Pathway' (this compound Route) Upper_Pathway->Lower_Pathway Substrate Funneling TCA Central Metabolism (TCA Cycle) Lower_Pathway->TCA Metabolic Integration HGT_Source External Donor (e.g., Plasmid) HGT_Source->Lower_Pathway Horizontal Gene Transfer (HGT) ASR_Workflow Workflow for Ancestral Sequence Reconstruction (ASR) Seq_Collection 1. Sequence Collection (Homologs) MSA 2. Multiple Sequence Alignment (MSA) Seq_Collection->MSA Phylo_Tree 3. Phylogenetic Tree Construction MSA->Phylo_Tree Anc_Infer 4. Infer Ancestral Sequences (ML/Bayesian) Phylo_Tree->Anc_Infer Gene_Synth 5. Gene Synthesis & Cloning Anc_Infer->Gene_Synth Expression 6. Heterologous Expression Gene_Synth->Expression Characterization 7. Biochemical Characterization Expression->Characterization

References

Methodological & Application

Application Note: Quantification of Maleyl-CoA by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of Maleyl-CoA in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a critical, albeit unstable, intermediate in the degradation pathway of L-tyrosine. Its quantification is essential for studying metabolic disorders related to this pathway. This method addresses the inherent instability of this compound by outlining rapid sample preparation and optimized analytical conditions. Due to the absence of a commercial standard, a protocol for the in-house synthesis of a this compound standard is also proposed for method development and semi-quantitative analysis.

Introduction

This compound is a thioester intermediate in the catabolism of L-tyrosine, specifically in the conversion of 4-maleylacetoacetate to 4-fumarylacetoacetate, a reaction catalyzed by maleylacetoacetate isomerase. Dysregulation of this pathway can lead to serious metabolic disorders. The inherent instability of this compound, which readily undergoes hydrolysis and other side reactions, presents a significant analytical challenge.[1] This application note details a robust HPLC-MS/MS method designed to overcome these challenges, enabling researchers to accurately profile this elusive metabolite.

The Tyrosine Degradation Pathway

The degradation of L-tyrosine is a critical metabolic process that ultimately yields fumarate and acetoacetate, which can then enter central carbon metabolism.[2] this compound is a key intermediate in this pathway.

Tyrosine Degradation Pathway cluster_maleyl Point of Interest L-Tyrosine L-Tyrosine p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate L-Tyrosine->p-Hydroxyphenylpyruvate Homogentisate Homogentisate p-Hydroxyphenylpyruvate->Homogentisate 4-Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->4-Maleylacetoacetate 4-Fumarylacetoacetate 4-Fumarylacetoacetate 4-Maleylacetoacetate->4-Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate + Acetoacetate Fumarate + Acetoacetate 4-Fumarylacetoacetate->Fumarate + Acetoacetate

Figure 1: Simplified Tyrosine Degradation Pathway.

Experimental Protocol

Synthesis of this compound Standard (Proposed)

Given the commercial unavailability of this compound, an in-house synthesis is required. A common method involves the reaction of Coenzyme A (lithium salt) with maleic anhydride.[1]

Materials:

  • Coenzyme A (Li salt)

  • Maleic Anhydride

  • Anhydrous, neutral pH buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Anhydrous organic solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Dissolve Coenzyme A in the neutral pH buffer.

  • Separately, dissolve a slight molar excess of maleic anhydride in THF.

  • Slowly add the maleic anhydride solution to the Coenzyme A solution with gentle stirring on ice.

  • The reaction is rapid but the product is unstable.[1] It is recommended to use the freshly prepared this compound solution immediately for method development and calibration curve generation.

  • Purity and concentration of the synthesized standard should be estimated spectrophotometrically by measuring the absorbance at 260 nm (for the adenine moiety of CoA) and by comparing with a known concentration of a stable acyl-CoA standard.

Note: This synthesis will likely yield a mixture of this compound and by-products. For quantitative purposes, it is crucial to characterize the standard as thoroughly as possible and use it consistently.

Sample Preparation

The primary goal of sample preparation is to rapidly quench enzymatic activity and stabilize this compound.

Sample Preparation Workflow cluster_sample Biological Sample Tissue Frozen Tissue Extraction Quench & Extract: - 10% Trichloroacetic Acid (TCA) or - 5-Sulfosalicylic Acid (SSA) - Homogenize on ice Tissue->Extraction Cells Cell Pellet Cells->Extraction Clarification Centrifuge at >14,000 x g for 10 min at 4°C Extraction->Clarification Purification Solid Phase Extraction (SPE) - Oasis HLB Cartridge - Elute with Methanol/Ammonium Formate Clarification->Purification Dry_Down Evaporate to Dryness (under Nitrogen stream) Purification->Dry_Down Reconstitution Reconstitute in Mobile Phase A Dry_Down->Reconstitution Analysis Inject into HPLC-MS/MS Reconstitution->Analysis

Figure 2: Workflow for this compound Sample Preparation.

Protocol:

  • Quenching and Extraction: For tissue samples, immediately freeze-clamp the tissue in liquid nitrogen. For cell cultures, aspirate the media and flash-freeze the cell pellet. Homogenize the frozen sample in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA).[3]

  • Protein Precipitation: Vortex the homogenate and incubate on ice for 10 minutes.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash with 1 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing a weak buffer, such as 25 mM ammonium acetate.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium acetate).

HPLC-MS/MS Conditions

HPLC System:

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8[4]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 50% B

    • 10-12 min: 50% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: 95% to 2% B

    • 15-20 min: Re-equilibrate at 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Note: The use of an ion-pairing agent like tributylamine or heptafluorobutyric acid (HFBA) in the mobile phase may be necessary to improve peak shape and retention of the highly polar this compound, but this should be optimized during method development.

Mass Spectrometer:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions for this compound: The molecular weight of Coenzyme A is 767.5 g/mol . The maleyl group adds (C4H2O3) - H = 97.0 g/mol .

  • Theoretical Molecular Weight of this compound: ~864.5 g/mol

  • Precursor Ion (Q1) [M+H]+: 865.5 m/z

Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da) and a product ion corresponding to the phosphopantetheine portion.[3][5]

  • Product Ion 1 (Q3 - for quantification): [M+H - 507.1]+ = 358.4 m/z

  • Product Ion 2 (Q3 - for confirmation): A common fragment at 428 m/z is also observed for many acyl-CoAs.[3]

Data and Performance Characteristics

The following tables present the predicted MRM transitions for this compound and target performance characteristics for a validated method.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 865.5358.4100To be optimized
This compound (Qualifier) 865.5428.0100To be optimized
Internal Standard (e.g., ¹³C₃-Malonyl-CoA) 857.6351.4100To be optimized
Table 1: Predicted MRM Transitions for this compound Quantification.
ParameterTarget Range
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Matrix Effect 85 - 115%
Recovery > 60%
Table 2: Target Performance Characteristics for Method Validation.

Conclusion

The quantification of this compound is a challenging but achievable task with a carefully designed HPLC-MS/MS method. Key considerations are the immediate processing of samples to prevent analyte degradation and the in-house synthesis of an analytical standard for method optimization and calibration. The protocol outlined in this application note provides a solid foundation for researchers to develop a sensitive and specific assay for the quantification of this compound, enabling further investigation into the intricacies of tyrosine metabolism and related pathologies.

References

Spectrophotometric Assay for Maleylpyruvate Isomerase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleylpyruvate isomerase (EC 5.2.1.4) is a key enzyme in the catabolism of aromatic compounds, catalyzing the cis-trans isomerization of maleylpyruvate to fumarylpyruvate.[1] This reaction is a critical step in the gentisate pathway, a central route for the microbial degradation of a wide range of aromatic molecules, including pollutants and plant-derived compounds. The activity of maleylpyruvate isomerase can be conveniently measured using a direct and continuous spectrophotometric assay, which relies on the distinct spectral properties of its substrate and product. This document provides detailed application notes and protocols for performing this assay, aimed at researchers in academia and industry, including those involved in drug development targeting microbial metabolic pathways.

Maleylpyruvate isomerases are a diverse group of enzymes that can be classified based on their requirement for a thiol cofactor. Some are glutathione (GSH)-dependent, particularly in Gram-negative bacteria, and are often members of the glutathione S-transferase (GST) superfamily.[2][3] Others, found in Gram-positive bacteria, can be dependent on mycothiol (MSH) or L-cysteine, or be entirely independent of a thiol cofactor.[2][4][5] The protocols provided below are tailored for these different classes of maleylpyruvate isomerase.

Principle of the Assay

The spectrophotometric assay for maleylpyruvate isomerase is based on the spectral shift that occurs during the isomerization of maleylpyruvate to fumarylpyruvate. Maleylpyruvate exhibits a maximum absorbance (λmax) at 330 nm, while fumarylpyruvate has a λmax at 345 nm at a pH of 8.0.[2][4][5] The enzymatic activity can be monitored by following either the decrease in absorbance at 330 nm or the increase in absorbance at 345 nm.

Data Presentation

Table 1: Molar Extinction Coefficients
CompoundWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)Reference
Maleylpyruvate33013,000[4]
Fumarylpyruvate34512,000[4]
Table 2: Kinetic Parameters of Maleylpyruvate Isomerases
Enzyme TypeOrganismSubstrateK_m (µM)V_max (µmol/min/mg)Reference
Mycothiol-dependentCorynebacterium glutamicumMaleylpyruvate148.4 ± 11.91520 ± 57.4[1][6]
L-Cysteine-dependentPaenibacillus sp.L-Cysteine15.5-[1]
Cysteinylglycine8.4-[1]
Glutathione552-[1]

Experimental Protocols

Reagent Preparation and Storage
  • Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of distilled water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with distilled water. Store at 4°C.

  • Maleylpyruvate Solution (Substrate): Maleylpyruvate can be synthesized from gentisic acid using a cell extract containing gentisate 1,2-dioxygenase. The resulting maleylpyruvate can be precipitated and stored as a desiccated powder at 4°C for several years.[7] Prepare fresh solutions of maleylpyruvate for each experiment by dissolving the powder in the assay buffer. The concentration of the stock solution can be determined spectrophotometrically using the molar extinction coefficient in Table 1.

  • Thiol Cofactor Solutions (Glutathione, L-cysteine, etc.): Prepare fresh stock solutions (e.g., 10 mM) of the appropriate thiol cofactor in the assay buffer. Store on ice during use.

  • Enzyme Solution: The concentration of the purified enzyme or cell extract should be determined using a standard protein assay, such as the Bradford method. The enzyme should be diluted in the assay buffer to a concentration that provides a linear rate of reaction over a few minutes.

Protocol 1: Assay for L-Cysteine-Dependent Maleylpyruvate Isomerase

This protocol is adapted from the study of a novel L-cysteine-dependent enzyme from Paenibacillus sp.[4]

  • Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the following reaction mixture:

    • 50 mM Tris-HCl, pH 8.0

    • 20 µM L-cysteine

    • 1-5 µg of purified enzyme or an appropriate amount of cell extract

    • Add distilled water to a final volume of just under 1 mL.

  • Pre-incubation: Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 30°C) to allow the temperature to equilibrate.

  • Initiation of Reaction: Start the reaction by adding maleylpyruvate to a final concentration of 70 µM. Mix quickly by inverting the cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 330 nm over time (e.g., for 3-5 minutes).

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of maleylpyruvate (13,000 M⁻¹ cm⁻¹), c is the change in concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol 2: Assay for Glutathione (GSH)-Dependent Maleylpyruvate Isomerase

This is a general protocol for a GSH-dependent enzyme, which is often a glutathione S-transferase.

  • Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the following reaction mixture:

    • 50 mM Tris-HCl, pH 8.0

    • 10-20 µM Glutathione (GSH)

    • Appropriate amount of purified enzyme or cell extract

    • Add distilled water to a final volume of just under 1 mL.

  • Pre-incubation: Incubate the mixture for 5 minutes at the desired assay temperature.

  • Initiation of Reaction: Add maleylpyruvate to a final concentration of 50-100 µM to start the reaction. Mix quickly.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 330 nm or the increase in absorbance at 345 nm over time.

  • Data Analysis: Calculate the enzyme activity as described in Protocol 1.

Protocol 3: Assay for Thiol-Independent Maleylpyruvate Isomerase

This protocol is suitable for enzymes that do not require a thiol cofactor.[2][5]

  • Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the following reaction mixture:

    • 50 mM Tris-HCl, pH 8.0

    • Appropriate amount of purified enzyme or cell extract

    • Add distilled water to a final volume of just under 1 mL.

  • Pre-incubation: Incubate the mixture for 5 minutes at the desired assay temperature.

  • Initiation of Reaction: Add maleylpyruvate to a final concentration of 50-100 µM to start the reaction. Mix quickly.

  • Spectrophotometric Measurement: Monitor the absorbance change at 330 nm or 345 nm over time.

  • Data Analysis: Calculate the enzyme activity as described in Protocol 1.

Troubleshooting and Limitations

  • No or Low Activity:

    • Incorrect Cofactor: Ensure the correct thiol cofactor is being used for the specific type of maleylpyruvate isomerase.

    • Enzyme Inactivation: The enzyme may be inactive. Check the storage conditions and age of the enzyme preparation.

    • Inhibitors: The presence of inhibitors in the cell extract or reagents can reduce activity. Iodoacetate and p-chloromercuribenzoate have been shown to inhibit some maleylpyruvate isomerases.[5]

  • Non-linear Reaction Rate:

    • Substrate Depletion: If the reaction rate decreases over time, the initial substrate concentration may be too low.

    • Enzyme Instability: The enzyme may be unstable under the assay conditions.

  • Distinguishing from Maleylpyruvate Hydrolase: Some organisms possess a maleylpyruvate hydrolase that directly hydrolyzes maleylpyruvate. This will also result in a decrease in absorbance at 330 nm. To distinguish this from isomerase activity, scan the spectrum from 280 nm to 400 nm. Isomerase activity will show a concomitant increase in absorbance around 345 nm, while hydrolase activity will not.

Visualizations

Gentisate_Catabolic_Pathway Gentisate Gentisate Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-Dioxygenase Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate Isomerase Fumarate_Pyruvate Fumarate + Pyruvate Fumarylpyruvate->Fumarate_Pyruvate Fumarylpyruvate Hydrolase

Caption: The Gentisate Catabolic Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffers and Reagents Mix Prepare Reaction Mixture Reagents->Mix Enzyme Prepare Enzyme Dilution Enzyme->Mix Substrate Prepare Maleylpyruvate Solution Initiate Initiate with Substrate Substrate->Initiate Preincubate Pre-incubate at Assay Temperature Mix->Preincubate Preincubate->Initiate Measure Monitor Absorbance Change Initiate->Measure Rate Calculate Initial Reaction Rate Measure->Rate Activity Calculate Enzyme Activity Rate->Activity

Caption: Experimental Workflow for the Spectrophotometric Assay.

References

Application Notes and Protocols for Isotopic Labeling of Maleyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing isotopic labeling to quantitatively analyze metabolic flux through the maleyl-CoA pathway. This methodology is critical for understanding the degradation of aromatic compounds, identifying metabolic bottlenecks, and informing drug development strategies targeting these pathways.

Introduction to this compound Metabolism and Metabolic Flux Analysis

This compound is a key intermediate in the catabolism of aromatic compounds, such as phenylalanine, tyrosine, and environmental pollutants like benzene and toluene, by various microorganisms. The study of metabolic flux, or the rate of turnover of metabolites through a biochemical pathway, provides a dynamic understanding of cellular metabolism that static measurements of metabolite concentrations cannot offer. Isotopic labeling, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is a powerful technique to trace the flow of atoms through a metabolic network, thereby enabling the quantification of metabolic fluxes.[1][2][3]

By introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, including this compound.[1][4] The resulting labeling patterns in the metabolites provide crucial information for determining the relative and absolute fluxes through interconnected pathways.[3][5] This approach is instrumental in metabolic engineering, systems biology, and drug discovery.[6][7]

Key Applications

  • Elucidation of Aromatic Compound Degradation Pathways: Tracing the flow of labeled atoms from an aromatic precursor through to central metabolism via the this compound intermediate can confirm and quantify pathway activity.[8]

  • Identification of Metabolic Bottlenecks: By quantifying the flux through each step of the pathway, researchers can identify rate-limiting enzymatic reactions.

  • Metabolic Engineering for Bioremediation and Bioproduction: Understanding the flux distribution is essential for rationally engineering microorganisms to enhance the degradation of environmental pollutants or to produce valuable chemicals from aromatic feedstocks.

  • Drug Development: For pathogenic organisms that rely on aromatic amino acid degradation for survival, understanding the flux through the this compound pathway can aid in the identification of novel drug targets.

Experimental Workflow Overview

The general workflow for a ¹³C-based metabolic flux analysis experiment targeting this compound involves several key stages, from experimental design to data analysis.

Workflow cluster_design 1. Experimental Design cluster_culture 2. Cell Culture & Labeling cluster_sampling 3. Sample Preparation cluster_analysis 4. Analytical Measurement cluster_modeling 5. Data Analysis & Flux Calculation design Define biological question Select isotopic tracer (e.g., U-¹³C-Toluene) Design labeling experiment (steady-state vs. dynamic) culture Grow cells to desired state Introduce ¹³C-labeled substrate Incubate for isotopic steady-state design->culture Execute experiment sampling Quench metabolism rapidly Extract intracellular metabolites culture->sampling Collect samples analysis LC-MS/MS or GC-MS analysis Quantify this compound and other key metabolites Determine mass isotopomer distributions sampling->analysis Analyze extracts modeling Construct metabolic model Input labeling data and physiological rates Estimate metabolic fluxes using software (e.g., INCA, Metran) analysis->modeling Process data

Caption: General workflow for ¹³C-metabolic flux analysis of the this compound pathway.

Signaling Pathways and Metabolic Context

The degradation of aromatic compounds is tightly regulated to ensure efficient carbon utilization and to prevent the accumulation of toxic intermediates. This compound is a central intermediate in the gentisate and homogentisate pathways for aromatic catabolism.

Maleyl_CoA_Pathway Aromatic_Compounds Aromatic Compounds (e.g., Toluene, Phenylalanine) Intermediates1 Catechol / Homogentisate Aromatic_Compounds->Intermediates1 Dioxygenases, Monooxygenases Maleyl_CoA This compound Intermediates1->Maleyl_CoA Ring Cleavage Fumaryl_CoA Fumaryl-CoA Maleyl_CoA->Fumaryl_CoA This compound Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumaryl_CoA->Fumarate_Acetoacetate Fumaryl-CoA Hydrolase TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle Entry into central metabolism

Caption: Simplified metabolic pathway showing the central role of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is designed for bacterial cultures but can be adapted for other cell types.

Materials:

  • Bacterial strain of interest

  • Defined minimal medium

  • Isotopically labeled substrate (e.g., U-¹³C₆-Toluene or U-¹³C₆-Phenylalanine)

  • Unlabeled substrate for pre-culture

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Pre-culture: Inoculate a single colony into a liquid pre-culture with the defined minimal medium containing the unlabeled aromatic compound as the sole carbon source. Grow overnight in a shaking incubator at the optimal temperature.

  • Main Culture: Inoculate the main culture with the pre-culture to a starting OD₆₀₀ of ~0.05. Grow the cells to the mid-exponential phase.

  • Isotopic Labeling: Introduce the ¹³C-labeled substrate. For steady-state labeling, the cells should be cultured for a sufficient duration (typically several cell divisions) to ensure that the intracellular metabolite pools are fully labeled.[9] To confirm isotopic steady-state, samples can be taken at two different time points (e.g., after 5 and 6 doublings) and the labeling patterns compared.[9]

  • Monitoring Growth: Monitor cell growth by measuring the OD₆₀₀ at regular intervals.

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample preparation.

Materials:

  • Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture, pre-chilled)

  • Centrifuge capable of reaching low temperatures

  • Lyophilizer or speed vacuum concentrator

Procedure:

  • Quenching: Rapidly withdraw a known volume of cell culture and immediately mix it with at least 5 volumes of the pre-chilled quenching solution.

  • Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) to pellet the cells.

  • Extraction: Resuspend the cell pellet in the cold extraction solvent. Vortex vigorously.

  • Cell Lysis: Lyse the cells using methods such as sonication or bead beating, ensuring the sample remains cold.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Drying: Transfer the supernatant containing the metabolites to a new tube and dry it completely using a lyophilizer or speed vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS for this compound Quantification and Isotopomer Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for analyzing acyl-CoA species.[10][11][12]

Materials:

  • HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

  • Reversed-phase C18 column

  • Mobile phases (e.g., aqueous ammonium acetate and acetonitrile)

  • This compound standard (if available)

  • ¹³C-labeled internal standard (e.g., [¹³C₃]malonyl-CoA can be used for general acyl-CoA analysis, though a specific this compound standard is ideal).[10][11]

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase.

  • Chromatographic Separation: Inject the sample onto the LC system. A gradient elution is typically used to separate this compound from other acyl-CoAs and interfering matrix components.

  • Mass Spectrometry Analysis:

    • Perform analysis in positive ion mode using electrospray ionization (ESI).

    • For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The transitions for unlabeled and ¹³C-labeled this compound need to be determined.

    • For isotopomer analysis, a full scan or selected ion monitoring (SIM) on a high-resolution mass spectrometer is preferred to capture the entire mass isotopomer distribution.

  • Data Analysis:

    • Quantify the total amount of this compound using a standard curve.

    • Determine the mass isotopomer distribution (MID) by calculating the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Data Presentation

Quantitative data from metabolic flux analysis experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: this compound Pool Sizes and Labeling Enrichment

ConditionThis compound Concentration (nmol/g wet weight)¹³C Enrichment (%)
Wild Type1.5 ± 0.395.2 ± 1.5
Mutant A3.2 ± 0.594.8 ± 2.1
Inhibitor X0.8 ± 0.296.1 ± 1.1

Data are hypothetical and for illustrative purposes.

Table 2: Metabolic Fluxes through the Aromatic Degradation Pathway

ReactionWild Type Flux (mmol/gDW/h)Mutant A Flux (mmol/gDW/h)
Toluene -> Catechol10.5 ± 1.210.2 ± 1.5
Catechol -> this compound9.8 ± 1.15.1 ± 0.8
This compound -> Fumaryl-CoA9.5 ± 1.02.3 ± 0.5
Fumaryl-CoA -> Fumarate9.3 ± 1.02.1 ± 0.4

Data are hypothetical and for illustrative purposes.

Concluding Remarks

Isotopic labeling of this compound is a powerful tool for the quantitative analysis of aromatic compound degradation pathways. The protocols and guidelines presented here provide a framework for researchers to design and execute robust metabolic flux analysis experiments. The insights gained from such studies are invaluable for advancing our understanding of microbial metabolism and for the development of novel biotechnological and therapeutic applications.

References

Application Notes and Protocols for the Purification of Maleyl-CoA from Bacterial Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleyl-Coenzyme A (Maleyl-CoA) is a crucial intermediate in the bacterial catabolism of aromatic compounds through the gentisate pathway. The study of this pathway and its intermediates is vital for understanding microbial metabolism, bioremediation, and for the development of novel enzymatic inhibitors. However, the inherent instability and low intracellular concentrations of this compound present significant challenges for its purification and characterization.

These application notes provide a comprehensive overview and detailed protocols for the purification of this compound from bacterial cell lysates. The methodologies described herein are compiled from established procedures for the purification of related acyl-CoA compounds and are adapted for the specific properties of this compound.

Data Presentation

Table 1: Representative Purification of this compound from Pseudomonas sp. Cell Lysate
Purification StepTotal Protein (mg)Total this compound (nmol)Specific Activity (nmol/mg)Yield (%)Purification Fold
Clarified Cell Lysate 5001500.31001
Ammonium Sulfate Precipitation (30-60%) 1501200.8802.7
Anion Exchange Chromatography 25903.66012
Reverse-Phase HPLC 2603040100

Note: The values presented in this table are representative and may vary depending on the bacterial strain, culture conditions, and specific experimental parameters.

Experimental Protocols

I. Bacterial Strain Selection and Culture Conditions

This compound is an intermediate in the degradation of aromatic compounds. Therefore, bacterial strains known for their ability to metabolize these substrates are ideal sources.

Recommended Bacterial Strains:

  • Pseudomonas sp.[1][2]

  • Bacillus sp.[3]

  • Comamonas testosteroni[4][5]

  • Other soil bacteria capable of degrading aromatic compounds like 4-hydroxybenzoate or gentisate.[6][7]

Culture Protocol:

  • Prepare a minimal salt medium supplemented with an aromatic carbon source to induce the gentisate pathway. A suitable medium could be M9 minimal medium supplemented with 10 mM 4-hydroxybenzoate.

  • Inoculate the medium with a fresh overnight culture of the selected bacterial strain.

  • Incubate the culture at the optimal growth temperature for the strain (e.g., 30°C for Pseudomonas sp.) with vigorous shaking to ensure aeration.

  • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvest the cells in the late logarithmic or early stationary phase of growth by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet once with a cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and store the pellet at -80°C until further use.

II. Preparation of Bacterial Cell Lysate

Materials:

  • Lysis Buffer: 50 mM Potassium Phosphate (pH 7.0), 2 mM EDTA, 1 mM DTT, and 10% glycerol.

  • Lysozyme

  • DNase I

  • Protease Inhibitor Cocktail

Protocol:

  • Resuspend the frozen cell pellet in 4 volumes of ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent protein degradation.

  • Incubate the suspension on ice for 30 minutes with occasional gentle mixing.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating of the sample.

  • Add DNase I to a final concentration of 10 µg/mL to reduce the viscosity of the lysate.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Carefully collect the supernatant, which contains the soluble proteins and metabolites, including this compound.

III. Ammonium Sulfate Precipitation

This step helps to concentrate the protein fraction and remove some impurities.

Protocol:

  • Slowly add finely ground ammonium sulfate to the clarified lysate while gently stirring on ice to achieve 30% saturation.

  • Continue stirring for 30 minutes on ice.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.

  • Add more ammonium sulfate to the supernatant to bring the saturation to 60%.

  • Stir for 30 minutes on ice and centrifuge as in step 3.

  • Discard the supernatant and resuspend the pellet in a minimal volume of Lysis Buffer.

  • Desalt the resuspended pellet using a desalting column (e.g., Sephadex G-25) equilibrated with the Anion Exchange Chromatography Equilibration Buffer.

IV. Anion Exchange Chromatography

This compound is negatively charged at neutral pH and can be effectively separated using anion exchange chromatography.[8][9]

Materials:

  • Equilibration Buffer: 20 mM Tris-HCl (pH 8.0)

  • Elution Buffer: 20 mM Tris-HCl (pH 8.0) with 1 M NaCl

Protocol:

  • Equilibrate a strong anion exchange column (e.g., a Q-Sepharose column) with Equilibration Buffer.

  • Load the desalted protein sample onto the column.

  • Wash the column with several column volumes of Equilibration Buffer to remove unbound molecules.

  • Elute the bound molecules with a linear gradient of NaCl from 0 to 1 M in the Equilibration Buffer.

  • Collect fractions and assay for the presence of this compound using HPLC-UV (see below).

  • Pool the fractions containing this compound.

V. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique for the final purification and quantification of this compound.[10][11]

Materials:

  • Mobile Phase A: 100 mM Potassium Phosphate (pH 6.5)

  • Mobile Phase B: Acetonitrile

Protocol:

  • Equilibrate a C18 reverse-phase column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the pooled fractions from the anion exchange step.

  • Elute with a linear gradient of acetonitrile (e.g., 5% to 50% Mobile Phase B over 30 minutes).

  • Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine moiety of Coenzyme A.

  • Collect the peak corresponding to this compound. The retention time will need to be determined using a standard if available, or by LC-MS analysis of the collected fractions.

VI. Quantification of this compound

The concentration of the purified this compound can be determined spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient for Coenzyme A (16,400 M⁻¹cm⁻¹). For more accurate quantification, especially in complex mixtures, HPLC-MS is recommended.[12][13][14][15]

Visualizations

experimental_workflow cluster_culture Bacterial Culture & Harvest cluster_lysis Cell Lysis & Extraction cluster_purification Purification Steps cluster_analysis Analysis & Quantification strain Select Bacterial Strain (e.g., Pseudomonas sp.) culture Culture in Minimal Medium + Aromatic Substrate strain->culture harvest Harvest Cells culture->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification precipitation Ammonium Sulfate Precipitation clarification->precipitation anion_exchange Anion Exchange Chromatography precipitation->anion_exchange rphplc Reverse-Phase HPLC anion_exchange->rphplc quantification Quantification (HPLC-UV/MS) rphplc->quantification

Caption: Experimental workflow for the purification of this compound.

gentisate_pathway Aromatic Aromatic Compounds (e.g., 4-Hydroxybenzoate) Gentisate Gentisate Aromatic->Gentisate Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-dioxygenase Maleyl_CoA This compound Maleylpyruvate->Maleyl_CoA Maleylpyruvate hydrolase + CoA ligase (simplified) Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate isomerase TCA TCA Cycle Intermediates Maleyl_CoA->TCA Further Metabolism Fumarylpyruvate->TCA Fumarylpyruvate hydrolase

Caption: Simplified Gentisate Pathway highlighting this compound.

Stability and Storage

This compound is known to be unstable.[16] To minimize degradation, the following precautions should be taken:

  • Perform all purification steps at 4°C unless otherwise specified.

  • Work quickly to minimize the time the sample is at room temperature.

  • Store the purified this compound in small aliquots at -80°C.

  • Avoid repeated freeze-thaw cycles.

  • The stability of related compounds like malonyl-CoA is influenced by pH, temperature, and magnesium concentration.[17] Similar factors may affect this compound stability.

Concluding Remarks

The purification of this compound from bacterial cell lysates is a challenging but achievable process. The protocols provided in these application notes offer a solid foundation for researchers to successfully isolate and quantify this important metabolic intermediate. Optimization of culture conditions and purification parameters for the specific bacterial strain and experimental setup will be crucial for maximizing the yield and purity of this compound.

References

Synthesis of Maleyl-CoA Derivatives for Inhibitor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Maleyl-CoA derivatives intended for use in enzyme inhibitor studies. The synthesis of this compound and its analogs presents unique challenges due to the reactivity of the maleate moiety. These notes offer insights into both chemical and enzymatic approaches, drawing from established methods for similar acyl-CoA thioesters, and discuss their application in studying enzyme inhibition.

Introduction

This compound and its derivatives are of interest in biochemical and pharmacological research as potential inhibitors of various enzymes. Their structural similarity to endogenous metabolites allows them to interact with active sites of enzymes involved in metabolic pathways. However, the synthesis and isolation of pure, stable this compound derivatives can be challenging. Studies have shown that this compound is unstable and can readily hydrolyze or react with free sulfhydryl groups to form addition compounds.[1][2] This document outlines strategies to synthesize and evaluate these compounds for inhibitor studies, with a focus on practical methodologies and data interpretation.

Data Presentation: Inhibitory Activities of Acyl-CoA Derivatives

The following table summarizes the inhibitory activities of various acyl-CoA derivatives against different human lipoxygenase (LOX) isozymes. This data is crucial for understanding the structure-activity relationship and for designing novel inhibitors.

Acyl-CoA DerivativeTarget EnzymeIC50 (µM)Inhibition TypeReference
Oleoyl-CoA (18:1)h12-LOX32-[3]
Oleoyl-CoA (18:1)h15-LOX-20.62Allosteric[3][4]
Stearoyl-CoAh15-LOX-14.2-[3]
Palmitoleoyl-CoAh5-LOX2.0-[3]

Note: The inhibition of h15-LOX-2 by oleoyl-CoA was determined to be allosteric with a Ki of 82 ± 70 nM.[3][4]

Experimental Protocols

Protocol 1: General Chemo-Enzymatic Synthesis of Acyl-CoA Derivatives

This protocol is a generalized approach adapted from methods used for the synthesis of various acyl-CoA thioesters and can be adapted for this compound derivatives with careful consideration of the starting materials and product stability.[5][6][7]

Materials:

  • Maleic anhydride or a suitable maleic acid derivative

  • Coenzyme A (CoA-SH)

  • Dicyclohexylcarbodiimide (DCC) or other condensing agent

  • Anhydrous solvent (e.g., THF, DMF)

  • Buffer solutions for purification (e.g., phosphate buffer, pH 6.5)

  • Solid-phase extraction (SPE) cartridges or HPLC system for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the maleic acid derivative in an anhydrous organic solvent.

    • Add a condensing agent (e.g., DCC) to activate the carboxyl group. This may form an anhydride or another reactive intermediate.

    • Stir the reaction at room temperature for 1-2 hours.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A (lithium salt) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Slowly add the activated maleic acid derivative solution to the CoA solution with constant stirring.

    • Monitor the reaction for the disappearance of free thiol groups using Ellman's reagent (DTNB). The reaction of CoA-SH with maleic anhydride leads to a rapid disappearance of SH groups.[1]

  • Purification of the this compound Derivative:

    • Purify the resulting this compound derivative using solid-phase extraction (SPE) with a C18 cartridge or by reverse-phase high-performance liquid chromatography (HPLC).

    • Elute the product using a gradient of acetonitrile in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Monitor the elution profile by UV absorbance at 260 nm (for the adenine moiety of CoA).

  • Characterization and Quantification:

    • Confirm the identity of the product using mass spectrometry (LC-MS).

    • Determine the concentration of the purified this compound derivative by measuring its UV absorbance at 260 nm and using the extinction coefficient for CoA (ε = 16,400 M⁻¹cm⁻¹).

Note on Stability: this compound is known to be unstable at neutral pH.[1][2] It is advisable to work at a slightly acidic pH and at low temperatures during purification and to store the final product at -80°C.

Protocol 2: Enzymatic Synthesis of this compound Derivatives

This protocol outlines a general enzymatic approach using an acyl-CoA synthetase or ligase. The choice of enzyme is critical and will depend on its substrate specificity for maleate or its derivatives.

Materials:

  • Maleic acid or a suitable derivative

  • Coenzyme A (CoA-SH)

  • ATP (or GTP, depending on the enzyme)

  • Acyl-CoA synthetase/ligase with activity towards dicarboxylic acids (e.g., succinate-CoA ligase has been investigated, though it did not show activity for maleate[8])

  • Reaction buffer (e.g., Tris-HCl, HEPES) with MgCl₂

  • Enzyme assay components for monitoring activity (e.g., coupled enzyme system for detecting AMP/ADP or pyrophosphate formation)

Procedure:

  • Enzyme Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, Coenzyme A, and the maleic acid derivative.

    • Initiate the reaction by adding the acyl-CoA synthetase/ligase.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitoring the Reaction:

    • Monitor the formation of the this compound derivative by HPLC or by a coupled enzyme assay that measures the formation of AMP/ADP or pyrophosphate.

  • Termination and Purification:

    • Terminate the reaction by adding a quenching agent (e.g., perchloric acid or by heating).

    • Centrifuge to remove the precipitated protein.

    • Purify the this compound derivative from the supernatant using HPLC as described in Protocol 1.

Note on Enzyme Selection: While succinate-CoA ligase did not show activity towards maleate, other ligases or engineered enzymes could potentially be used.[8] A screening of different acyl-CoA synthetases may be necessary to find an enzyme with suitable activity.

Visualizations

Signaling Pathway: Regulation of Fatty Acid Oxidation by Malonyl-CoA

The following diagram illustrates the well-established role of Malonyl-CoA as a key regulator of fatty acid oxidation. While not this compound, this pathway is a critical example of how a dicarboxyl-CoA derivative can act as a signaling molecule and enzyme inhibitor.

FattyAcidOxidationRegulation AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis Substrate CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) MalonylCoA->CPT1 Inhibits ACC->MalonylCoA Produces Mitochondrion Mitochondrion CPT1->Mitochondrion Transports Fatty Acyl Carnitine FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 Substrate BetaOxidation β-Oxidation Mitochondrion->BetaOxidation Site of

Caption: Regulation of fatty acid oxidation by Malonyl-CoA.

Experimental Workflow: General Synthesis and Purification of Acyl-CoA Derivatives

This diagram outlines a typical workflow for the chemical synthesis and subsequent purification of an acyl-CoA derivative, which can be applied to the synthesis of this compound derivatives.

SynthesisWorkflow Start Start: Carboxylic Acid (e.g., Maleic Acid Derivative) Activation Activation of Carboxyl Group (e.g., with DCC) Start->Activation Thioesterification Thioesterification with Coenzyme A Activation->Thioesterification CrudeProduct Crude Reaction Mixture Thioesterification->CrudeProduct Purification Purification (e.g., HPLC or SPE) CrudeProduct->Purification PureProduct Pure Acyl-CoA Derivative Purification->PureProduct Characterization Characterization (e.g., LC-MS, UV-Vis) PureProduct->Characterization FinalProduct Final Characterized Product Characterization->FinalProduct

Caption: Workflow for acyl-CoA derivative synthesis.

References

Application Notes & Protocols: Leveraging Maleyl-CoA for Novel Enzyme Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleyl-CoA is a key intermediate in the metabolic pathways of aromatic compounds. Its unique chemical structure, featuring a reactive double bond, makes it an intriguing substrate for the discovery of novel enzymes with potential applications in bioremediation, biosynthesis, and drug development. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a substrate to identify and characterize new enzymatic activities.

Core Concepts

This compound is primarily known for its role in the gentisate and 3-hydroxybenzoate degradation pathways, where it is isomerized to fumaryl-CoA by this compound isomerase. However, its potential as a substrate for other, yet undiscovered, enzymes remains largely unexplored. The protocols outlined below are designed to facilitate high-throughput screening of environmental or engineered microbial libraries for novel enzymes capable of transforming this compound.

Data Summary: Kinetic Parameters of Related CoA-Ester Utilizing Enzymes

While kinetic data for novel this compound enzymes is the goal of the described screening, the following table summarizes kinetic parameters for known enzymes that utilize structurally similar CoA esters. This data can serve as a benchmark for characterizing newly discovered enzymes.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Source
Succinate-CoA Ligase (E. coli)L-Malate2.5 - 3.6-[1]
Succinate-CoA Ligase (A. mimigardefordensis)L-Malate--[1]
Succinate-CoA Ligase (A. borkumensis)L-Malate3.6 - 4.2-[1]
Malyl-CoA Lyase(2S)-4-malyl-CoA--[2]
α-keto acid dehydrogenase complex (BkdFGH)α-keto-isovalerate-9.677 ± ...[3]

Note: Specific Vmax values were not consistently available in the provided search results. Researchers should determine these values empirically for any newly discovered enzyme.

Signaling Pathways and Experimental Workflows

This compound in Aromatic Compound Degradation

The following diagram illustrates the established metabolic pathway involving this compound. Understanding this pathway is crucial for designing screens that can differentiate between known and novel enzymatic activities.

Maleyl_CoA_Pathway Aromatic_Compounds Aromatic Compounds Gentisate Gentisate Aromatic_Compounds->Gentisate Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Maleyl_CoA This compound Maleylpyruvate->Maleyl_CoA Maleylpyruvate Hydrolase Fumaryl_CoA Fumaryl-CoA Maleyl_CoA->Fumaryl_CoA This compound Isomerase TCA_Cycle TCA Cycle Fumaryl_CoA->TCA_Cycle

Caption: Metabolic pathway showing the role of this compound.

Experimental Workflow for Novel Enzyme Discovery

This workflow outlines the key steps for screening and identifying novel enzymes that utilize this compound as a substrate.

Enzyme_Discovery_Workflow cluster_prep Preparation cluster_screening Screening cluster_characterization Characterization Library_Prep Prepare Metagenomic or Mutant Library HTS High-Throughput Screening Library_Prep->HTS Substrate_Synth Synthesize this compound Substrate_Synth->HTS Hit_Identification Identify Positive Hits HTS->Hit_Identification Gene_Isolation Isolate and Sequence Candidate Gene Hit_Identification->Gene_Isolation Protein_Expression Express and Purify Recombinant Enzyme Gene_Isolation->Protein_Expression Enzyme_Assays Perform Kinetic and Functional Assays Protein_Expression->Enzyme_Assays

Caption: Workflow for novel enzyme discovery using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

The availability of this compound is a prerequisite for its use as a substrate. Both chemical and enzymatic synthesis methods have been described.[4][5]

A. Chemical Synthesis

This method involves the reaction of Coenzyme A (CoA-SH) with maleic anhydride.[5]

Materials:

  • Coenzyme A lithium salt

  • Maleic anhydride

  • Potassium bicarbonate

  • Hydrochloric acid

  • Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.5)

  • HPLC system for purification

Procedure:

  • Dissolve Coenzyme A in the reaction buffer.

  • Separately, dissolve maleic anhydride in a minimal amount of a suitable organic solvent (e.g., acetone).

  • Slowly add the maleic anhydride solution to the Coenzyme A solution while stirring vigorously on ice.

  • Monitor the reaction progress by measuring the disappearance of free thiol groups using Ellman's reagent (DTNB).

  • Once the reaction is complete, purify the this compound using reverse-phase HPLC.

  • Lyophilize the purified fractions to obtain this compound as a stable powder.

B. Enzymatic Synthesis

This method utilizes a CoA transferase to synthesize this compound from a suitable CoA donor and maleate.[4][5]

Materials:

  • Acetoacetyl-CoA (or another suitable CoA donor)

  • Maleate

  • Purified CoA transferase

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.1)

  • Enzyme quenching solution (e.g., perchloric acid)

  • HPLC system for analysis and purification

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acetoacetyl-CoA, and maleate.

  • Initiate the reaction by adding the purified CoA transferase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the formation of this compound by taking time-point samples, quenching the reaction, and analyzing by HPLC.

  • Purify the this compound from the reaction mixture using preparative HPLC.

Protocol 2: High-Throughput Screening (HTS) for Novel this compound Utilizing Enzymes

This protocol is adapted from methods developed for other CoA esters and is designed for screening microbial libraries in a microplate format.[6][7][8]

Principle: The assay detects the consumption of this compound or the formation of a specific product. A common method is to measure the decrease in this compound concentration, which can be monitored by the change in absorbance at a specific wavelength. Alternatively, a coupled enzyme assay can be used to detect a downstream product.

Materials:

  • Microbial lysate library (from metagenomic clones or mutant strains)

  • This compound solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader

  • 384-well microplates

Procedure:

  • In each well of a 384-well microplate, add a small volume of the microbial lysate.

  • Add the assay buffer to each well.

  • Initiate the reaction by adding the this compound solution to all wells simultaneously using a liquid handling robot.

  • Immediately place the microplate in the microplate reader and monitor the change in absorbance over time at a wavelength where this compound absorbs (to be determined empirically).

  • Wells showing a significant decrease in absorbance compared to control wells (lysate with no substrate or buffer only) are considered positive hits.

Protocol 3: Characterization of Novel this compound Utilizing Enzymes

Once positive hits are identified, the corresponding genes are isolated, and the enzymes are expressed, purified, and characterized.

A. Gene Isolation and Expression:

  • Isolate the plasmid DNA from the positive hit clones.

  • Sequence the insert to identify the open reading frame (ORF) responsible for the enzymatic activity.

  • Subclone the identified ORF into an expression vector (e.g., pET vector with a His-tag).

  • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

  • Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

B. Enzyme Kinetics:

  • Perform enzyme assays with varying concentrations of this compound to determine the Michaelis-Menten kinetics (Km and Vmax).

  • The assay can be performed by monitoring the disappearance of this compound via HPLC or a spectrophotometric method.

  • A continuous spectrophotometric assay can be developed by coupling the reaction to a dehydrogenase that uses the product of the novel enzyme as a substrate and monitoring the change in NAD(P)H absorbance at 340 nm.[1]

Materials for Coupled Assay:

  • Purified novel enzyme

  • This compound

  • A suitable coupling enzyme (dehydrogenase)

  • NAD+ or NADP+

  • Assay buffer

  • Spectrophotometer

Procedure for Coupled Assay:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD(P)+, and the coupling enzyme.

  • Add the purified novel enzyme.

  • Initiate the reaction by adding this compound.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity and plot against the substrate concentration to determine Km and Vmax.

Conclusion

The use of this compound as a substrate for novel enzyme discovery presents a promising avenue for identifying biocatalysts with unique functionalities. The protocols provided herein, adapted from established methods for similar molecules, offer a robust framework for researchers to embark on this exciting area of discovery. The successful identification and characterization of novel this compound utilizing enzymes could have significant impacts on various fields, from industrial biotechnology to pharmaceutical development.

References

Recombinant Expression of Gentisate Pathway Enzymes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive Guide to Recombinant Expression of Key Enzymes in the Gentisate Pathway for Drug Discovery and Development

This document provides detailed application notes and experimental protocols for the recombinant expression, purification, and characterization of three key enzymes in the gentisate pathway: Gentisate 1,2-Dioxygenase (GDO), Maleylpyruvate Isomerase, and Fumarylpyruvate Hydrolase. This resource is intended for researchers, scientists, and drug development professionals interested in utilizing these enzymes for various biotechnological and pharmaceutical applications.

The gentisate pathway is a crucial catabolic route for the aerobic degradation of a wide range of aromatic compounds, which are common pollutants and precursors for valuable chemicals.[1][2] The enzymes of this pathway hold significant potential in bioremediation, biocatalysis, and as targets for drug development.[3][4] This guide offers a centralized resource of detailed methodologies and quantitative data to facilitate the production and application of these important biocatalysts.

Gentisate Metabolic Pathway

The gentisate pathway breaks down gentisate, a central intermediate in the catabolism of many aromatic compounds, into fumarate and pyruvate, which can then enter central metabolism.[5] The core enzymatic steps are outlined below.

Gentisate_Pathway Gentisate Gentisate Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-Dioxygenase (GDO) O2 Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate Isomerase Fumarate_Pyruvate Fumarate + Pyruvate Fumarylpyruvate->Fumarate_Pyruvate Fumarylpyruvate Hydrolase H2O

Figure 1: The core enzymatic reactions of the gentisate pathway.

Section 1: Recombinant Gentisate 1,2-Dioxygenase (GDO)

Gentisate 1,2-dioxygenase (EC 1.13.11.4) is a key enzyme that catalyzes the oxidative cleavage of the aromatic ring of gentisate to form maleylpyruvate.[1]

Quantitative Data Summary
Enzyme SourceHostSpecific Activity (U/mg)Km (µM)kcat (s⁻¹)Purification FoldReference
Sphingomonas sp. strain RW5E. coli BL21(DE3)2.83 (crude extract)15 (for gentisate)-42[1]
Pseudarthrobacter phenanthrenivorans Sphe3E. coli BL21 (DE3)1.7 (crude extract), 10.7 (purified)---[6]
Experimental Protocol: Cloning, Expression, and Purification of GDO

This protocol is adapted from the methodology described for GDO from Sphingomonas sp. strain RW5 expressed in E. coli.[1]

1. Gene Amplification and Cloning:

  • Primer Design: Design primers for the GDO gene with appropriate restriction sites (e.g., NdeI and BamHI) for cloning into an expression vector like pET-28a(+) or pT7-7.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the GDO gene from the source organism's genomic DNA.

  • Vector Ligation: Digest both the PCR product and the expression vector with the chosen restriction enzymes. Ligate the digested gene into the vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α). Select for positive clones on antibiotic-containing agar plates.

  • Sequence Verification: Verify the sequence of the cloned GDO gene to ensure no mutations were introduced during PCR.

2. Protein Expression:

  • Transformation: Transform the sequence-verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.

  • Incubation: Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Protein Purification:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: If using a His-tagged construct, load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged GDO with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis/Buffer Exchange: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

  • Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

Enzyme Activity Assay

GDO activity can be assayed spectrophotometrically by monitoring the formation of maleylpyruvate at 330 nm.[1]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.5) and 0.2 mM gentisate.

  • Enzyme Addition: Add a suitable amount of purified GDO to initiate the reaction.

  • Measurement: Immediately measure the increase in absorbance at 330 nm.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of maleylpyruvate (ε₃₃₀ = 10,200 M⁻¹cm⁻¹).[1] One unit of activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute.

Section 2: Recombinant Maleylpyruvate Isomerase

Maleylpyruvate isomerase (EC 5.2.1.4) catalyzes the glutathione- or mycothiol-dependent isomerization of maleylpyruvate to fumarylpyruvate.[7]

Quantitative Data Summary
Enzyme SourceHostSpecific Activity (U/mg)Km (µM)Vmax (µmol/min/mg)Reference
Corynebacterium glutamicumE. coli-148.4 ± 11.91520 ± 57.4[7]
Nocardia sp.E. coli7.9 (purified)--[6]
Experimental Protocol: Cloning, Expression, and Purification of Maleylpyruvate Isomerase

This protocol is a general guide based on the expression of mycothiol-dependent maleylpyruvate isomerase.[7]

1. Gene Cloning and Expression Vector Construction:

  • Follow the general cloning procedures as described for GDO, using primers specific for the maleylpyruvate isomerase gene. An expression vector such as pET28a is suitable.[6]

2. Protein Expression and Harvesting:

  • Follow the expression and harvesting procedures as described for GDO. Induction with IPTG and growth at a lower temperature (e.g., 25-30°C) may be beneficial for soluble protein expression.

3. Protein Purification:

  • Lysis and Clarification: Lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl) and clarify the lysate by centrifugation.

  • Affinity Chromatography: Purify the His-tagged protein using a Ni-NTA column as described for GDO.

  • Further Purification (Optional): If higher purity is required, additional steps such as ion-exchange or size-exclusion chromatography can be performed.

Enzyme Activity Assay

The activity of maleylpyruvate isomerase can be monitored by observing the spectral shift from maleylpyruvate (λmax = 330 nm) to fumarylpyruvate (λmax = 340 nm).[6]

  • Substrate Preparation: Maleylpyruvate can be generated in situ by the action of purified GDO on gentisate.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), the required cofactor (e.g., mycothiol or glutathione), and the in situ generated maleylpyruvate.

  • Enzyme Addition: Add the purified maleylpyruvate isomerase to start the reaction.

  • Measurement: Record the spectral change from 300 nm to 400 nm over time. The isomerization is indicated by a decrease in absorbance at 330 nm and an increase at 340 nm.

Section 3: Recombinant Fumarylpyruvate Hydrolase

Fumarylpyruvate hydrolase (EC 3.7.1.8) catalyzes the final step in the core gentisate pathway, hydrolyzing fumarylpyruvate to fumarate and pyruvate.[5][8]

Quantitative Data Summary
Enzyme SourceHostSpecific Activity (U/mg)Purification FoldReference
Pseudomonas alcaligenesNative-~40[9]
Pseudomonas alcaligenes NCIMB 9867E. coli2.0 (purified)-[10]
Experimental Protocol: Cloning, Expression, and Purification of Fumarylpyruvate Hydrolase

This protocol is a generalized procedure based on available information.[10][11]

1. Gene Cloning and Expression:

  • Follow the general cloning and expression protocols as outlined for GDO, using primers specific for the fumarylpyruvate hydrolase gene.

2. Protein Purification:

  • Lysis and Clarification: Lyse the cells and clarify the lysate as previously described.

  • Affinity Chromatography: Purify the His-tagged fumarylpyruvate hydrolase using Ni-NTA affinity chromatography.

  • Ion-Exchange Chromatography (Optional): Further purification can be achieved using anion-exchange chromatography.

Enzyme Activity Assay

The activity of fumarylpyruvate hydrolase can be determined by monitoring the decrease in absorbance of fumarylpyruvate at 345 nm.

  • Substrate Preparation: Fumarylpyruvate can be prepared by the sequential action of GDO and maleylpyruvate isomerase on gentisate.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.6) and the prepared fumarylpyruvate.

  • Enzyme Addition: Initiate the reaction by adding the purified fumarylpyruvate hydrolase.

  • Measurement: Monitor the decrease in absorbance at 345 nm.

Experimental Workflow for Recombinant Enzyme Production

The general workflow for producing these recombinant enzymes is summarized in the diagram below.

Recombinant_Production_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification PCR Gene Amplification (PCR) Ligation Ligation PCR->Ligation Vector Expression Vector Vector->Ligation Transformation_Cloning Transformation (Cloning Strain) Ligation->Transformation_Cloning Verification Sequence Verification Transformation_Cloning->Verification Transformation_Expression Transformation (Expression Strain) Verification->Transformation_Expression Culture Cell Culture & Growth Transformation_Expression->Culture Induction Induction (e.g., IPTG) Culture->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Clarification Lysis->Clarification Chromatography Affinity Chromatography Clarification->Chromatography Analysis Purity Analysis (SDS-PAGE) Chromatography->Analysis Enzyme_Assay Enzyme Activity Assay Analysis->Enzyme_Assay

Figure 2: General workflow for recombinant enzyme production.

Applications in Drug Development and Biotechnology

The enzymes of the gentisate pathway have several potential applications in the pharmaceutical and biotechnology sectors:

  • Biocatalysis: These enzymes can be used for the green synthesis of valuable chemical intermediates. For instance, they can be employed in biotransformation processes to convert aromatic precursors into chiral building blocks for pharmaceuticals.[3][12]

  • Drug Discovery: As key players in bacterial metabolism, these enzymes can be explored as potential targets for the development of novel antimicrobial agents. Inhibiting this pathway could disrupt the ability of certain pathogenic bacteria to utilize aromatic compounds for growth.

  • Bioremediation: The ability of this pathway to degrade aromatic pollutants makes these enzymes valuable tools for environmental cleanup.[1]

  • Biosensors: Engineered microorganisms expressing components of the gentisate pathway can be developed into biosensors for the detection of aromatic compounds in environmental or industrial samples.

The protocols and data presented in this document provide a solid foundation for researchers to produce and utilize these versatile enzymes for a wide range of innovative applications.

References

Application Notes & Protocols: Developing a Cell-Free System for Maleyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for rapid prototyping in metabolic engineering and synthetic biology.[1] By removing the constraints of a living cell, such as cell wall barriers and competing metabolic pathways, CFPS offers direct access to and control over the reaction environment.[2] This allows for the efficient production of complex biomolecules and specialty chemicals.

These application notes provide a comprehensive framework for developing a cell-free system to produce Maleyl-CoA. This compound is a key intermediate in various metabolic pathways and its efficient production is of interest for the synthesis of value-added chemicals. The protocols outlined below detail the preparation of a robust E. coli cell-free extract, the cell-free expression of the necessary enzymes, the enzymatic synthesis of this compound, and its subsequent quantification.

Principle of this compound Synthesis

The enzymatic synthesis of this compound can be achieved via a CoA transferase-catalyzed reaction. In this proposed system, a suitable CoA transferase facilitates the transfer of a Coenzyme A moiety from a donor molecule, such as acetoacetyl-CoA, to maleate, yielding this compound and acetoacetate.[3][4] The entire process, from enzyme synthesis to this compound production, can be performed in a single "one-pot" reaction volume.

Maleyl_CoA_Pathway Enzymatic Synthesis of this compound sub1 Acetoacetyl-CoA enzyme CoA Transferase sub1->enzyme sub2 Maleate sub2->enzyme prod1 This compound prod2 Acetoacetate enzyme->prod1 enzyme->prod2

Caption: Enzymatic pathway for this compound production.

Experimental Protocols

Protocol 1: Preparation of E. coli Cell-Free Extract

This protocol describes the preparation of a highly active S30 cell extract from E. coli BL21 Star™ (DE3), optimized for cell-free protein synthesis.[5]

Materials:

  • E. coli strain BL21 Star™ (DE3)

  • LB-agar plates and LB broth

  • 2xYTPG medium

  • S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 1 mM DTT)

  • Centrifuge and centrifuge bottles (pre-chilled to 4°C)

  • Sonicator or high-pressure homogenizer

  • Spectrophotometer

Methodology:

  • Starter Culture: Inoculate a single colony of E. coli BL21 Star™ (DE3) into 30 mL of LB broth. Incubate overnight (16-18 hours) at 37°C with shaking at 220 rpm.[5]

  • Main Culture: Inoculate 1 L of 2xYTPG medium in a 2.5 L baffled flask with the overnight culture to an initial OD600 of 0.05-0.1.[5]

  • Cell Growth: Incubate the main culture at 37°C with shaking at 220 rpm. Monitor the OD600 periodically.

  • Harvest: Harvest the cells during the mid-log growth phase (OD600 ≈ 2.0) by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Decant the supernatant and wash the cell pellet three times with pre-chilled S30 buffer. Centrifuge at 5,000 x g for 15 minutes at 4°C after each wash.

  • Cell Lysis: Resuspend the final cell pellet in S30 buffer (1 mL of buffer per gram of cell paste). Lyse the cells using either sonication on ice or a high-pressure homogenizer, ensuring the temperature does not exceed 4°C.[6][7]

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Carefully collect the supernatant (this is the S30 extract).

  • Run-off Reaction: Incubate the S30 extract at 37°C for 80 minutes to degrade endogenous mRNA and nucleic acids.

  • Final Dialysis & Storage: Dialyze the extract against S30 buffer overnight at 4°C. Aliquot the final extract, flash-freeze in liquid nitrogen, and store at -80°C.

Extract_Prep_Workflow Cell-Free Extract Preparation Workflow cluster_growth Cell Growth & Harvest cluster_lysis Lysis & Clarification cluster_final Final Preparation inoculation 1. Inoculation growth 2. Culture Growth (37°C) inoculation->growth harvest 3. Centrifugation (5,000 x g) growth->harvest wash 4. Wash Cells harvest->wash lysis 5. Homogenization/Sonication wash->lysis clarify 6. Centrifugation (30,000 x g) lysis->clarify runoff 7. Run-off Reaction (37°C) clarify->runoff store 8. Dialysis & Storage (-80°C) runoff->store

Caption: Workflow for preparing S30 cell-free extract.

Protocol 2: Cell-Free Synthesis of this compound

This protocol describes a "one-pot" reaction for the synthesis of the required CoA transferase enzyme followed by the production of this compound.

Materials:

  • Prepared S30 Cell-Free Extract (from Protocol 1)

  • Plasmid or linear DNA encoding a suitable CoA transferase

  • Cell-Free Reaction Master Mix (see Table 2)

  • Substrate Stock: 100 mM Maleate, 50 mM Acetoacetyl-CoA

  • Incubator or water bath at 30°C

Methodology:

  • Reaction Setup: On ice, combine the Cell-Free Reaction Master Mix components as detailed in Table 2 in a microcentrifuge tube.

  • Add Template DNA: Add the DNA template encoding the CoA transferase to the reaction mix to a final concentration of 5-10 nM.

  • Enzyme Synthesis Phase: Incubate the reaction at 30°C for 2 hours with gentle shaking. This phase allows for the expression of the CoA transferase enzyme.

  • Add Substrates: Add maleate and acetoacetyl-CoA from the stock solutions to the desired final concentrations (e.g., 10 mM maleate, 5 mM acetoacetyl-CoA).

  • This compound Production Phase: Continue the incubation at 30°C for an additional 4-6 hours.

  • Reaction Quenching & Analysis: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA).[8] Centrifuge to pellet precipitated protein and collect the supernatant for quantification analysis as described in Protocol 3.

One_Pot_Workflow One-Pot this compound Synthesis Workflow setup 1. Assemble CFPS Reaction Mix (Extract, Energy, Amino Acids) add_dna 2. Add CoA Transferase DNA Template setup->add_dna phase1 3. Incubate 2h @ 30°C (Enzyme Synthesis) add_dna->phase1 add_subs 4. Add Substrates (Maleate, Acetoacetyl-CoA) phase1->add_subs phase2 5. Incubate 4-6h @ 30°C (this compound Production) add_subs->phase2 quench 6. Quench Reaction with TCA phase2->quench analysis 7. Analyze by LC-MS/MS quench->analysis

Caption: Workflow for coupled enzyme and product synthesis.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general method for the absolute quantification of this compound using ion-pairing reversed-phase HPLC coupled with tandem mass spectrometry (MS/MS).[8][9]

Materials:

  • Quenched reaction supernatant (from Protocol 2)

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • Reversed-phase C18 column

  • Mobile Phase A: 5 mM Ammonium Formate, pH 7.5

  • Mobile Phase B: Acetonitrile

  • This compound standard for calibration curve

Methodology:

  • Sample Preparation: Thaw quenched samples on ice. Centrifuge at 15,000 x g for 10 minutes at 4°C to remove any precipitate. Transfer the supernatant to an HPLC vial.

  • Calibration Curve: Prepare a series of this compound standards in the reaction buffer (e.g., ranging from 0.1 to 50 µM) to generate a standard curve.

  • LC Separation: Inject the sample onto the C18 column. Elute the analytes using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might run from 5% to 70% B over 10 minutes.

  • MS/MS Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Integrate the peak area for the this compound transition. Quantify the concentration in the sample by comparing its peak area to the standard curve.

Data Presentation

Quantitative data should be recorded systematically to ensure reproducibility and facilitate comparison between experiments.

Table 1: CoA Transferase Expression Titer

Condition DNA Template Conc. (nM) Incubation Time (h) Enzyme Yield (µg/mL)
Control (No DNA) 0 2 < LLD
Condition A 5 2 e.g., 150
Condition B 10 2 e.g., 250
Condition C 10 4 e.g., 320

LLD: Lower Limit of Detection

Table 2: Standard Cell-Free this compound Synthesis Reaction Components

Component Stock Concentration Volume (µL) for 50 µL Rxn Final Concentration
S30 Cell Extract - 16.5 33% (v/v)
HEPES Buffer 1 M, pH 8.0 2.5 50 mM
ATP & GTP 75 mM each 1.0 1.5 mM
CTP & UTP 37.5 mM each 1.0 0.75 mM
Folinic Acid 3.4 mg/mL 0.1 0.068 mM
tRNA 10 mg/mL 1.0 0.2 mg/mL
Amino Acids 170 mM (total) 1.0 3.4 mM (each)
PEG-8000 40% (w/v) 2.5 2%
NAD 16.5 mM 1.0 0.33 mM
Coenzyme A 13 mM 1.0 0.26 mM
Energy Source (Maltodextrin) 600 mg/mL 1.0 12 mg/mL[10]
Template DNA 50-100 nM 5.0 5-10 nM

| Nuclease-free H₂O | - | to 50 µL | - |

Table 3: LC-MS/MS Parameters for this compound Quantification

Parameter Value
Ionization Mode Positive ESI
Precursor Ion (m/z) Calculated: ~866.1
Product Ion (m/z) Expected fragment, e.g., ~360.1
Collision Energy (eV) To be optimized

| Dwell Time (ms) | 100 |

Table 4: Example this compound Production Results

Experiment ID Maleate Conc. (mM) Acetoacetyl-CoA Conc. (mM) Incubation Time (h) This compound Titer (µM)
Run 1 5 2.5 4 e.g., 550
Run 2 10 5 4 e.g., 980
Run 3 10 5 6 e.g., 1250

| No Enzyme Control | 10 | 5 | 6 | < LLD |

References

Application of Maleyl-Intermediary Pathways in Bioremediation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The bioremediation of aromatic pollutants is a critical area of environmental biotechnology. Microbial catabolic pathways provide an effective and environmentally friendly approach to degrade these often toxic and persistent compounds. While a specific "Maleyl-CoA pathway" is not a standalone defined pathway, several key degradation routes for aromatic compounds proceed through maleyl- and fumaryl- intermediates. These pathways, namely the Gentisate, Catechol, and Homogentisate pathways , are central to the microbial metabolism of a wide range of natural and xenobiotic aromatic compounds. This document provides detailed application notes and protocols for researchers interested in harnessing these pathways for bioremediation purposes.

I. Overview of Key Maleyl-Intermediary Degradation Pathways

A. The Gentisate Pathway

The gentisate pathway is primarily involved in the degradation of compounds that can be converted to gentisate (2,5-dihydroxybenzoate). This includes pollutants such as salicylate, naphthalene, and some substituted phenols. The pathway proceeds through the ring cleavage of gentisate to form maleylpyruvate.

B. The Catechol Pathway

The catechol pathway is a central route for the degradation of a vast array of aromatic compounds, including benzene, toluene, and phenol, which are common environmental pollutants. These compounds are initially converted to catechol, which then undergoes ring cleavage. The ortho (or β-ketoadipate) pathway proceeds via cis,cis-muconate, while the meta pathway involves 2-hydroxymuconic semialdehyde. The ortho-pathway is of particular relevance as it can lead to intermediates that are further processed into the tricarboxylic acid (TCA) cycle.

C. The Homogentisate Pathway

The homogentisate pathway is the primary route for the catabolism of the aromatic amino acids L-phenylalanine and L-tyrosine.[1] It is also involved in the degradation of related compounds like 3-hydroxyphenylacetate.[2] The central intermediate, homogentisate, undergoes ring cleavage to form maleylacetoacetate.[1]

II. Data Presentation: Quantitative Analysis of Pathway Efficiency

The efficiency of these degradation pathways can be assessed by examining the kinetic parameters of their key enzymes and the overall degradation rates of specific pollutants by microbial cultures.

PathwayEnzymeSubstrateK_m (µM)V_max (µmol/min/mg)OrganismReference
Gentisate Maleylpyruvate Isomerase (BagL)Maleylpyruvate15.5 (with L-cysteine)-Paenibacillus sp. Strain NyZ101[3]
Gentisate Maleylpyruvate Isomerase (BagL)Maleylpyruvate8.4 (with Cys-Gly)-Paenibacillus sp. Strain NyZ101[3]
Gentisate Maleylpyruvate Isomerase (BagL)Maleylpyruvate552 (with GSH)-Paenibacillus sp. Strain NyZ101[3]
Homogentisate Maleylacetoacetate Isomerase (hGSTZ1-1)Maleylacetone~100 (K_ic)-Human (recombinant)[4]
PathwayOrganismPollutantConcentrationDegradation EfficiencyTime (h)Reference
Catechol Pseudomonas fluorescens PU1Phenol1000 ppmComplete Degradation72[5]
Catechol Pseudarthrobacter phenanthrenivorans Sphe3Phenol1500 mg/LGrowth supported-[6]
Catechol Rhodococcus sp.Phenol0.5 g/L92.91%84[7]

III. Experimental Protocols

A. Assay for Gentisate 1,2-Dioxygenase Activity

This protocol is used to determine the activity of gentisate 1,2-dioxygenase, the enzyme that catalyzes the ring cleavage of gentisate to maleylpyruvate.

Materials:

  • Spectrophotometer capable of reading at 330 nm

  • Cuvettes

  • 0.1 M Phosphate buffer (pH 7.4)

  • 0.33 mM Gentisate solution

  • Cell-free extract or purified enzyme solution

Procedure:

  • Prepare a 3 mL reaction mixture in a cuvette containing 0.33 mM gentisate in 0.1 M phosphate buffer (pH 7.4).

  • Initiate the reaction by adding a known amount of cell-free extract or purified enzyme.

  • Immediately monitor the increase in absorbance at 330 nm, which corresponds to the formation of maleylpyruvate.

  • Calculate the enzyme activity using the molar extinction coefficient of maleylpyruvate (10,800 M⁻¹ cm⁻¹).[2] One unit of activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute.

B. Assay for Maleylpyruvate Isomerase Activity

This assay measures the activity of maleylpyruvate isomerase, which catalyzes the conversion of maleylpyruvate to fumarylpyruvate.

Materials:

  • Spectrophotometer

  • Cuvettes

  • 50 mM Tris-HCl buffer (pH 8.0)

  • Maleylpyruvate solution (enzymatically prepared from gentisate)

  • Thiol cofactor (e.g., L-cysteine, glutathione)

  • Purified enzyme solution

  • Fumarylpyruvate hydrolase (for coupled assay)

Procedure (Direct Assay):

  • Prepare a 1.0 mL reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), the appropriate thiol cofactor (e.g., 400 µM L-cysteine), and 1-5 µg of purified enzyme.

  • Initiate the reaction by adding maleylpyruvate to a final concentration of 70 µM.

  • Monitor the change in absorbance at 330 nm.[3]

Procedure (Coupled Assay for Kinetic Measurements):

  • To determine specific activity for kinetic measurements, include an excess of fumarylpyruvate hydrolase in the reaction mixture.

  • The rate of disappearance of maleylpyruvate is measured at 330 nm, using a molar extinction coefficient of 13,000 M⁻¹ cm⁻¹.[3]

  • Vary the concentration of maleylpyruvate to determine K_m and V_max values.[3]

C. Assay for Catechol 1,2-Dioxygenase Activity

This protocol determines the activity of catechol 1,2-dioxygenase, which catalyzes the ortho cleavage of catechol to cis,cis-muconic acid.

Materials:

  • Spectrophotometer capable of reading at 260 nm

  • Cuvettes

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 0.8 mM Catechol solution

  • 0.1 mM 2-mercaptoethanol

  • Cell-free extract or purified enzyme solution

Procedure:

  • Prepare a reaction mixture containing 1 mL of the enzyme preparation, 1 mL of 0.8 mM catechol, 0.8 mL of 50 mM Tris-HCl buffer (pH 8.0), and 0.2 mL of 0.1 mM 2-mercaptoethanol.

  • Monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid.

  • Calculate the enzyme activity based on the molar extinction coefficient of cis,cis-muconic acid.

D. Assay for Maleylacetoacetate Isomerase Activity

This assay measures the activity of maleylacetoacetate isomerase, which converts maleylacetoacetate to fumarylacetoacetate in the homogentisate pathway.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Reaction buffer (e.g., potassium phosphate buffer)

  • Homogentisate solution

  • Homogentisate 1,2-dioxygenase (to generate maleylacetoacetate in situ)

  • Fumarylacetoacetate hydrolase (for coupled assay)

  • Glutathione (GSH)

  • Cell-free extract or purified enzyme solution

Procedure (Coupled Assay):

  • The assay is performed by measuring the formation of fumarylacetoacetate, which is then cleaved by fumarylacetoacetate hydrolase. The activity is monitored spectrophotometrically.

  • Prepare a reaction mixture containing buffer, homogentisate, homogentisate 1,2-dioxygenase, fumarylacetoacetate hydrolase, and GSH.

  • Initiate the reaction by adding the cell-free extract or purified maleylacetoacetate isomerase.

  • Monitor the reaction at 330 nm, which corresponds to the consumption of maleylacetoacetate.[8]

IV. Visualizations of Pathways and Workflows

A. Signaling Pathways

Gentisate_Pathway Aromatic_Pollutants Aromatic Pollutants (e.g., Salicylate, Naphthalene) Gentisate Gentisate Aromatic_Pollutants->Gentisate Peripheral Pathways Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-Dioxygenase Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate Isomerase Fumarate_Pyruvate Fumarate + Pyruvate Fumarylpyruvate->Fumarate_Pyruvate Fumarylpyruvate Hydrolase TCA_Cycle TCA Cycle Fumarate_Pyruvate->TCA_Cycle

Fig. 1: The Gentisate Pathway for Aromatic Compound Degradation.

Catechol_Ortho_Pathway Aromatic_Pollutants Aromatic Pollutants (e.g., Benzene, Phenol) Catechol Catechol Aromatic_Pollutants->Catechol Peripheral Pathways cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-Dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate Cycloisomerase beta_Ketoadipate_enollactone β-Ketoadipate enol-lactone Muconolactone->beta_Ketoadipate_enollactone Muconolactone Isomerase beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enollactone->beta_Ketoadipate β-Ketoadipate enol-lactone Hydrolase beta_Ketoadipyl_CoA β-Ketoadipyl-CoA beta_Ketoadipate->beta_Ketoadipyl_CoA β-Ketoadipate: Succinyl-CoA Transferase Acetyl_CoA_Succinyl_CoA Acetyl-CoA + Succinyl-CoA beta_Ketoadipyl_CoA->Acetyl_CoA_Succinyl_CoA β-Ketoadipyl-CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA_Succinyl_CoA->TCA_Cycle

Fig. 2: The Catechol Ortho-Cleavage (β-Ketoadipate) Pathway.

Homogentisate_Pathway Aromatic_Amino_Acids L-Phenylalanine L-Tyrosine Homogentisate Homogentisate Aromatic_Amino_Acids->Homogentisate Peripheral Pathways Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle

Fig. 3: The Homogentisate Pathway for Amino Acid Degradation.
B. Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enzyme_assay Enzyme Activity Assays cluster_data_analysis Data Analysis Contaminated_Sample Contaminated Soil/Water Sample Microbial_Isolation Isolation of Aromatic- Degrading Microorganisms Contaminated_Sample->Microbial_Isolation Cell_Culture Culturing of Isolates with Target Pollutant Microbial_Isolation->Cell_Culture Cell_Free_Extract Preparation of Cell-Free Extract Cell_Culture->Cell_Free_Extract Degradation_Analysis Pollutant Degradation Rate Analysis (HPLC/GC-MS) Cell_Culture->Degradation_Analysis Dioxygenase_Assay Dioxygenase Activity Assay (e.g., Gentisate or Catechol Dioxygenase) Cell_Free_Extract->Dioxygenase_Assay Isomerase_Assay Isomerase Activity Assay (e.g., Maleylpyruvate or Maleylacetoacetate Isomerase) Cell_Free_Extract->Isomerase_Assay Kinetic_Analysis Kinetic Parameter Determination (K_m, V_max) Dioxygenase_Assay->Kinetic_Analysis Isomerase_Assay->Kinetic_Analysis

Fig. 4: General Experimental Workflow for Studying Degradation Pathways.

V. Conclusion

The Gentisate, Catechol, and Homogentisate pathways are robust microbial systems for the degradation of a wide variety of aromatic compounds. Understanding the key enzymes and their kinetics is crucial for the development of effective bioremediation strategies. The provided protocols and data serve as a foundational resource for researchers aiming to characterize and optimize these pathways for the removal of environmental pollutants. Further research into the genetic regulation of these pathways and the engineering of microbial strains with enhanced degradative capabilities holds significant promise for future bioremediation applications.

References

Troubleshooting & Optimization

Technical Support Center: Maleyl-CoA Stability in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Maleyl-CoA in in vitro assays. The inherent instability of this thioester can be a significant source of experimental variability. This guide offers practical solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. What could be the primary cause?

A1: The most common reason for inconsistent results in assays involving this compound is its inherent chemical instability, particularly at neutral or alkaline pH. This compound can undergo rapid hydrolysis and can also react with free coenzyme A (CoA-SH) present in the solution.[1] This leads to a decrease in the concentration of the active substrate over the course of the experiment, resulting in poor reproducibility.

Q2: What is the expected shelf-life of a this compound solution?

A2: The shelf-life of a this compound solution is highly dependent on the storage conditions. For long-term storage, it should be kept as a lyophilized powder at -80°C. Once reconstituted, it is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, it should be aliquoted to avoid multiple freeze-thaw cycles, stored at -80°C, and used within a short period. The stability of thioesters is generally poor in aqueous solutions at neutral pH.[2]

Q3: At what pH is this compound most stable?

A3: Thioesters, in general, are more stable in acidic conditions.[3] For in vitro assays, it is a balancing act between maintaining the stability of this compound and ensuring the optimal pH for the enzyme being studied. If the enzyme is active at a lower pH, performing the assay under these conditions could improve the stability of this compound.

Q4: Can I use standard plastic microplates and tubes for my this compound assays?

A4: While not specific to this compound, studies on other acyl-CoAs have shown that using glass vials instead of plastic can decrease signal loss and improve sample stability.[4][5] If you are experiencing significant variability, consider testing glass autosampler vials or plates.

Troubleshooting Guide

This guide addresses common problems encountered during in vitro assays with this compound.

Problem Possible Cause Recommended Solution
Low or no enzyme activity Degradation of this compound stock solution. Prepare a fresh solution of this compound immediately before each experiment. If using a frozen stock, ensure it has undergone minimal freeze-thaw cycles.
Suboptimal assay buffer pH. While enzymes have an optimal pH, this compound is unstable at neutral to alkaline pH.[1] If possible, perform the assay at a slightly acidic pH (e.g., 6.0-6.5) to improve this compound stability, provided the enzyme retains sufficient activity.
Incorrect storage of this compound. Store lyophilized this compound at -80°C. Store reconstituted aliquots at -80°C and use them promptly.
High background signal or non-linear reaction rates Spontaneous hydrolysis of this compound. Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from the rate of the enzymatic reaction.
Reaction of this compound with free CoA. The degradation of this compound can be complex, involving reaction with free CoA.[1] Minimize the concentration of free CoA in the assay, if possible, or account for this reaction in your controls.
Poor reproducibility between experiments Inconsistent timing of reagent addition. Due to the instability of this compound, it is crucial to have a standardized and consistent workflow. Add this compound to initiate the reaction and ensure the time between addition and measurement is the same for all samples.
Variable temperature during the assay. Temperature affects the rate of both enzymatic reactions and chemical degradation.[6] Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.
Degradation during sample preparation. Keep all reagents, including the this compound solution, on ice until the start of the assay to minimize degradation.

Data Presentation: Stability of Thioesters

While specific quantitative data for this compound is limited, the following table summarizes the general stability of thioesters under different conditions, which can serve as a guideline.

Condition Effect on Thioester Stability General Observations
pH Stability decreases as pH increases (becomes more alkaline).[3][6]Thioesters are more stable in acidic solutions and prone to hydrolysis at neutral and alkaline pH.[2][3]
Temperature Stability decreases as temperature increases.[6]Keeping solutions on ice can significantly slow down degradation.
Presence of Nucleophiles Thiols (like free Coenzyme A) can react with thioesters.[7]The presence of free CoA can lead to the formation of a more stable thioether, reducing the concentration of this compound.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Stability using DTNB

This protocol allows for the determination of the rate of non-enzymatic hydrolysis of this compound by measuring the release of free Coenzyme A (CoA-SH) using Ellman's reagent (DTNB).

Materials:

  • This compound

  • 0.1 M Potassium Phosphate Buffer (prepare at various pH values, e.g., 6.0, 7.0, 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in 0.1 M potassium phosphate buffer, pH 7.0)

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare fresh solutions of this compound in the desired potassium phosphate buffer to a final concentration of 1 mM.

  • Equilibrate the this compound solution and the DTNB solution to the desired assay temperature (e.g., 25°C or 37°C).

  • To a microcuvette or a well in a 96-well plate, add 950 µL of the this compound solution.

  • Initiate the reaction by adding 50 µL of the DTNB solution.

  • Immediately start monitoring the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of CoA-SH release due to hydrolysis.

  • The concentration of released CoA-SH can be calculated using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.[8]

Protocol 2: General Coupled Enzyme Assay for an Enzyme Utilizing this compound

This is a template for a continuous spectrophotometric assay where the consumption of this compound is coupled to the oxidation or reduction of a pyridine nucleotide (NADH or NADPH), which can be monitored at 340 nm.

Materials:

  • Enzyme of interest

  • This compound

  • Coupling enzyme(s) and necessary substrates

  • NADH or NADPH

  • Assay Buffer (e.g., 0.1 M Potassium Phosphate, pH adjusted to be optimal for the enzyme while considering this compound stability)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing the assay buffer, NADH or NADPH, coupling enzyme(s), and their substrates.

  • Aliquot the master mix into cuvettes or wells of a microplate and pre-incubate at the desired temperature.

  • Add the enzyme of interest to the master mix and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding a small volume of a concentrated this compound solution.

  • Immediately monitor the decrease (for NADH/NADPH consumption) or increase (for NADH/NADPH production) in absorbance at 340 nm over time.

  • The rate of the reaction can be calculated from the linear portion of the absorbance change versus time plot, using the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹).

Mandatory Visualizations

Maleyl_CoA_Degradation_Pathway MaleylCoA This compound Hydrolysis Hydrolysis (spontaneous at neutral/alkaline pH) MaleylCoA->Hydrolysis H₂O Thioether Stable Thioether Adduct MaleylCoA->Thioether + CoA-SH Maleate Maleate Hydrolysis->Maleate CoASH Coenzyme A (CoA-SH) Hydrolysis->CoASH CoASH_source Free CoA-SH CoASH_source->Thioether

Caption: Chemical degradation pathways of this compound in aqueous solution.

Experimental_Workflow_MaleylCoA_Assay cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Reagents Add Buffer and Enzyme to Plate Prep_Buffer->Add_Reagents Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Add_Reagents Prep_MaleylCoA Freshly Prepare this compound Solution Initiate_Reaction Initiate with this compound Prep_MaleylCoA->Initiate_Reaction Pre_Incubate Pre-incubate to Assay Temperature Add_Reagents->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure Measure Signal (e.g., Absorbance) Initiate_Reaction->Measure Plot_Data Plot Signal vs. Time Measure->Plot_Data Calc_Rate Calculate Initial Rate Plot_Data->Calc_Rate Analyze_Results Analyze and Interpret Results Calc_Rate->Analyze_Results

Caption: Recommended experimental workflow for in vitro assays using this compound.

Troubleshooting_Tree Start Inconsistent Results? Check_Substrate Is this compound solution fresh? Start->Check_Substrate No_Fresh Prepare fresh this compound Check_Substrate->No_Fresh No Check_pH Is assay pH optimal for stability? Check_Substrate->Check_pH Yes Yes_Fresh Yes No No pH_High Consider a more acidic pH if enzyme is active Check_pH->pH_High No Check_Controls Are no-enzyme controls included? Check_pH->Check_Controls Yes pH_OK Yes No_Controls Run controls to measure background hydrolysis Check_Controls->No_Controls No Check_Temp Is temperature consistent? Check_Controls->Check_Temp Yes Yes_Controls Yes Temp_Var Use temperature-controlled instrument Check_Temp->Temp_Var No Further_Investigation Investigate other assay parameters (enzyme concentration, etc.) Check_Temp->Further_Investigation Yes Temp_OK Yes

Caption: Troubleshooting decision tree for this compound assay stability issues.

References

Technical Support Center: Troubleshooting Maleyl-CoA Dependent Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low activity of maleyl-CoA dependent enzymes.

Frequently Asked Questions (FAQs)

Q1: My purified this compound dependent enzyme shows very low or no activity. What are the common initial checks?

A1: Low enzyme activity can stem from several factors.[1] Begin by verifying the following:

  • Enzyme Concentration: Ensure you are using an adequate amount of enzyme in your assay. Determine the protein concentration of your purified enzyme using a reliable method like the Bradford assay.

  • Substrate Concentration: Confirm that the concentration of this compound and any other substrates are not limiting the reaction. Substrate concentrations should ideally be at or above the Michaelis constant (Km) for the enzyme.

  • Assay Conditions: Double-check the pH, temperature, and buffer composition of your assay. These should be within the optimal range for your specific enzyme.[2][3][4][5]

  • Cofactor Presence: Many this compound dependent enzymes require cofactors such as divalent cations (e.g., Mg²⁺, Mn²⁺) or glutathione for activity.[2][6] Ensure these are present at the correct concentrations.

Q2: I suspect my this compound substrate may be degraded. How can I assess its stability and what precautions should I take?

A2: this compound is known to be unstable, particularly at neutral pH. It can readily hydrolyze and react with free coenzyme A (CoA-SH) to form a stable, metabolically inert thioether compound.[7][8]

  • Stability: The product is unstable at neutrality and can be hydrolyzed by the nitroprusside reagent.[7][8]

  • Storage: Store this compound solutions at low temperatures and in acidic buffers to minimize degradation. Prepare fresh solutions for your experiments whenever possible.

  • Quality Check: You can assess the integrity of your this compound stock by HPLC analysis to check for the presence of degradation products.

Q3: Could there be inhibitors present in my enzyme preparation or assay mixture?

A3: Yes, the presence of inhibitors is a common cause of low enzyme activity. These can be introduced during purification or be present in your assay reagents.

  • Purification Artifacts: Residual reagents from purification, such as high concentrations of salts or elution agents, can inhibit enzyme activity. Dialyze your enzyme preparation thoroughly against the assay buffer.

  • Substrate Analogs: Compounds structurally similar to this compound or other substrates can act as competitive inhibitors. For example, maleylacetone can act as a mixed inhibitor for maleylacetoacetate isomerase.[9] Oxalates have also been shown to inhibit malyl-CoA lyase.

  • Product Inhibition: High concentrations of the reaction product can inhibit some enzymes. Monitor the reaction progress over time to see if the rate decreases significantly, which could indicate product inhibition.

Q4: My enzyme is a glutathione-dependent maleylacetoacetate isomerase. What is the role of glutathione and what should I consider?

A4: 4-Maleylacetoacetate isomerase requires glutathione as a cofactor for its catalytic activity.[6] Glutathione facilitates the cis-trans isomerization of 4-maleylacetoacetate to fumarylacetoacetate.[6] It's important to note that a non-enzymatic, glutathione-mediated isomerization of maleylacetoacetate to fumarylacetoacetate can occur, which could be a factor in your experimental observations.[10][11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low activity in your this compound dependent enzyme experiments.

Step 1: Verify Reagent and Enzyme Integrity
IssueRecommended Action
Low Active Enzyme Concentration - Quantify protein concentration (e.g., Bradford, BCA).- Run an SDS-PAGE to check for protein degradation or aggregation.- If enzyme was stored long-term, test a fresh aliquot or newly purified batch.
Substrate (this compound) Degradation - Prepare fresh this compound solution before each experiment.- Store this compound at low temperature and acidic pH.- Verify integrity using HPLC if degradation is suspected.[7][8]
Incorrect Cofactor Concentration - Confirm the required cofactors for your specific enzyme (e.g., Mg²⁺, Mn²⁺, Glutathione).- Titrate the cofactor concentration to find the optimal level.
Buffer pH and Composition - Measure the pH of your assay buffer at the reaction temperature.- Ensure buffer components do not inhibit the enzyme.
Step 2: Optimize Assay Conditions
ParameterOptimization Strategy
pH Perform the assay over a range of pH values to determine the optimum for your enzyme.[3][4][5][12]
Temperature Test a range of temperatures to find the optimal reaction temperature. Be mindful of enzyme stability at higher temperatures.[3][4][5]
Enzyme Concentration Vary the enzyme concentration to ensure the reaction rate is proportional to the amount of enzyme used.
Substrate Concentration Perform a substrate titration to determine the Kₘ and ensure you are working at a saturating concentration.
Step 3: Investigate Potential Inhibition
Potential InhibitorHow to Investigate
Contaminants from Purification Dialyze the enzyme extensively against the assay buffer.
Competitive Inhibitors Review the literature for known inhibitors of your enzyme or similar enzymes. Test for inhibition by suspected compounds. For instance, maleylacetone is a known inhibitor of maleylacetoacetate isomerase.[9]
Product Inhibition Measure the initial reaction rate at different initial product concentrations.

Quantitative Data Summary

The following table summarizes key kinetic and operational parameters for selected this compound pathway enzymes to aid in experimental design and troubleshooting.

EnzymeOrganismKₘ (Substrate)kcatOptimal pHOptimal Temperature (°C)
Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyaseChloroflexus aurantiacus10 µM ((S)-malyl-CoA)-7.170
Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyaseChloroflexus aurantiacus360 µM (acetyl-CoA)-7.170
Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyaseChloroflexus aurantiacus2000 µM (glyoxylate)-7.170
Maleylacetoacetate Isomerase (hGSTZ1-1c)Homo sapiens-High turnover with maleylacetone--
Succinate-CoA LigaseEscherichia coli2.5-3.6 mM (l-malate)-7.430

Note: Data for specific this compound dependent enzymes can be limited. The provided data for related enzymes can serve as a starting point for optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the chemical synthesis of this compound.[10]

Materials:

  • Coenzyme A (CoA-SH)

  • Maleic anhydride

  • Anhydrous ether

  • Nitrogen gas

  • pH meter

  • Spectrophotometer

Method:

  • Dissolve Coenzyme A in ice-cold water.

  • Slowly add a solution of maleic anhydride in anhydrous ether to the CoA solution while stirring under a stream of nitrogen gas.

  • Monitor the disappearance of free SH groups using a suitable method, such as Ellman's reagent (DTNB).

  • Maintain the pH of the reaction mixture around 6.5 by the careful addition of a dilute base.

  • Follow the formation of the thioester bond by monitoring the absorbance at a characteristic wavelength, if applicable, or by subsequent activity assays.

  • Purify the synthesized this compound using column chromatography if necessary.[7][8]

Protocol 2: Activity Assay for Malyl-CoA Lyase

This spectrophotometric assay measures the cleavage of malyl-CoA to acetyl-CoA and glyoxylate.[2]

Materials:

  • Purified malyl-CoA lyase

  • This compound

  • MOPS buffer (pH 7.5)

  • MgCl₂ or MnCl₂

  • Phenylhydrazinium chloride

  • Spectrophotometer capable of reading at 324 nm

Assay Mixture (final concentrations):

  • 200 mM MOPS/KOH (pH 7.5)

  • 5 mM MgCl₂

  • 3.5 mM phenylhydrazinium chloride

  • 0.25 - 0.5 mM malyl-CoA

Method:

  • Prepare the assay mixture without malyl-CoA in a cuvette.

  • Add the purified enzyme to the cuvette and incubate for a few minutes at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding malyl-CoA.

  • Immediately monitor the increase in absorbance at 324 nm, which corresponds to the formation of the glyoxylate phenylhydrazone derivative.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Enzyme Activity Observed check_reagents Step 1: Verify Reagents - Enzyme Concentration & Integrity - Substrate Stability (this compound) - Cofactor Presence start->check_reagents optimize_assay Step 2: Optimize Assay Conditions - pH - Temperature - Substrate/Enzyme Concentration check_reagents->optimize_assay Reagents OK activity_restored Enzyme Activity Restored check_reagents->activity_restored Issue Found & Resolved investigate_inhibition Step 3: Investigate Inhibition - Purification Artifacts - Competitive Inhibitors - Product Inhibition optimize_assay->investigate_inhibition Activity Still Low optimize_assay->activity_restored Optimum Found investigate_inhibition->activity_restored Inhibitor Identified & Removed consult_literature Consult Literature for Enzyme-Specific Properties investigate_inhibition->consult_literature No Obvious Inhibitors consult_literature->check_reagents

Caption: A stepwise workflow for troubleshooting low enzyme activity.

This compound Metabolic Pathway Context

Maleyl_CoA_Pathway cluster_tyrosine_degradation Tyrosine Degradation Pathway cluster_acetyl_coa_pathway Acetyl-CoA Condensation Tyrosine Tyrosine pHPPA pHPPA Tyrosine->pHPPA Tyrosine Aminotransferase Homogentisate Homogentisate pHPPA->Homogentisate p-Hydroxyphenylpyruvate Dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase Acetyl_CoA_Glyoxylate Acetyl-CoA + Glyoxylate Malyl_CoA Malyl-CoA Acetyl_CoA_Glyoxylate->Malyl_CoA Malyl-CoA Lyase

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maleyl-CoA detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately detecting and quantifying this compound?

A1: The primary challenges in this compound analysis stem from its inherent instability and the presence of structurally similar compounds that can interfere with detection. This compound is known to be unstable at neutral pH and can readily hydrolyze.[1] Furthermore, it can react with free Coenzyme A (CoA-SH) to form a stable thioether, which is metabolically inert and can lead to an underestimation of this compound levels.[1][2]

Q2: Which compounds are most likely to interfere with this compound detection?

A2: The most significant potential interferent is Fumaryl-CoA , the trans-isomer of this compound (cis-isomer). Due to their structural similarity, these compounds can be difficult to separate chromatographically and may exhibit similar responses in some detection methods. Other short-chain acyl-CoAs such as succinyl-CoA, malonyl-CoA, and acetyl-CoA could also potentially interfere, depending on the specificity of the analytical method.[3][4][5]

Q3: What is the best analytical method for this compound quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most robust and specific method for the quantification of acyl-CoAs, including this compound.[6][7] It offers high sensitivity and the ability to distinguish between compounds with similar structures based on their mass-to-charge ratio and fragmentation patterns. However, careful optimization of chromatographic conditions is crucial to separate isomers like this compound and Fumaryl-CoA. Spectrophotometric and HPLC-UV methods can also be used, but they are more susceptible to interference from other UV-absorbing compounds.

Q4: How can I ensure the stability of my this compound samples during preparation and analysis?

A4: Sample stability is critical for accurate this compound quantification. Key considerations include:

  • pH: Maintain a slightly acidic pH (around 6.0) during extraction and storage to minimize hydrolysis. This compound is unstable at neutral pH.[1][8]

  • Temperature: Keep samples on ice or at 4°C throughout the preparation process and store them at -80°C for long-term storage to prevent degradation.[8]

  • Minimizing Free CoA: The reaction of this compound with free CoA-SH is a source of degradation. While challenging to completely avoid, rapid sample processing and immediate analysis after preparation can help minimize this side reaction.[1][2]

  • Use of Additives: For general acyl-CoA stability, some studies suggest that using glass instead of plastic sample vials can decrease signal loss.[9][10]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal
Possible Cause Troubleshooting Step Rationale
Sample Degradation 1. Review sample handling procedures. Ensure samples were kept at a low temperature and slightly acidic pH throughout. 2. Prepare fresh samples, minimizing the time between extraction and analysis.This compound is highly unstable and can degrade due to improper temperature and pH control.[1][8]
Reaction with Free CoA If high levels of free CoA are expected in your sample, consider methods to derivatize or remove free thiols.This compound can react with free CoA-SH to form a stable, metabolically inactive thioether, leading to reduced detection of the target analyte.[1][2]
Poor Extraction Efficiency Optimize the extraction protocol. Ensure the chosen solvent and homogenization method are suitable for acyl-CoAs.Inefficient extraction will lead to low recovery and an underestimation of the true concentration.
Instrumental Issues (LC-MS/MS) 1. Confirm the mass transitions for this compound are correctly set in the instrument method. 2. Check for any blockages or leaks in the LC system.Incorrect instrument settings or system malfunctions can lead to a complete loss of signal.
Issue 2: Inconsistent or Irreproducible this compound Quantification
Possible Cause Troubleshooting Step Rationale
Inconsistent Sample Preparation Standardize the sample preparation workflow, including timing, temperature, and reagent volumes.Minor variations in the preparation process can lead to significant differences in this compound stability and recovery.
Isomeric Interference Develop and validate an HPLC/UHPLC method capable of separating this compound (cis) from Fumaryl-CoA (trans). This may require testing different columns, mobile phases, and gradients.Co-elution of Fumaryl-CoA with this compound will lead to an overestimation of the this compound concentration.[11]
Matrix Effects Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar acyl-CoA can be used.An internal standard helps to correct for variations in extraction efficiency and ion suppression/enhancement in the mass spectrometer.[6]
Column Degradation 1. Flush the column with a strong solvent to remove contaminants. 2. If performance does not improve, replace the column.Over time, HPLC columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and inconsistent retention times.[12]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Short-Chain Acyl-CoA Analysis (Adaptable for this compound)

This protocol is a general guideline and should be optimized for your specific instrument and sample type.

  • Sample Extraction:

    • Homogenize tissue or cell samples in a cold solution of 10% trichloroacetic acid.

    • Centrifuge to pellet proteins and other cellular debris.

    • The supernatant contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Sample Clean-up:

    • Use a reversed-phase SPE cartridge.

    • Condition the cartridge with methanol followed by an equilibration with a slightly acidic buffer (e.g., 50 mM ammonium acetate, pH 6.0).

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.

    • Mobile Phase A: 5 mM ammonium formate in water, pH adjusted to ~7.5.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute the acyl-CoAs. The exact gradient profile will need to be optimized to achieve separation of this compound from its isomers.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound will need to be determined by infusing a standard.

Protocol 2: Spectrophotometric Assay for General Acyl-CoA Dehydrogenase Activity (Conceptually Adaptable)

This is a general protocol for acyl-CoA dehydrogenases and would require a specific enzyme that utilizes this compound as a substrate for direct quantification.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 7.5-8.0)

    • Electron acceptor (e.g., a ferrocenium compound)

    • Acyl-CoA dehydrogenase specific for the acyl-CoA of interest

    • Sample containing the acyl-CoA

  • Assay Procedure:

    • Initiate the reaction by adding the enzyme or the sample.

    • Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength. The rate of change in absorbance is proportional to the enzyme activity.

Note: The specificity of the enzyme is crucial for this assay. Cross-reactivity with other acyl-CoAs in the sample can lead to inaccurate results.[13][14][15]

Visualizations

Maleyl_CoA_Degradation_Pathway Maleyl_CoA This compound (cis) Hydrolysis Hydrolysis (at neutral pH) Maleyl_CoA->Hydrolysis Instability Addition_Compound Addition Compound Maleyl_CoA->Addition_Compound + Free_CoA Free CoA-SH Free_CoA->Addition_Compound Thioether Stable Thioether (Metabolically Inert) Addition_Compound->Thioether Slow Hydrolysis

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow Start Inaccurate this compound Quantification Check_Stability Review Sample Stability? (pH, Temp, Time) Start->Check_Stability Check_Separation Isomeric Separation? (Maleyl- vs. Fumaryl-CoA) Check_Stability->Check_Separation Yes Optimize_Prep Optimize Sample Preparation Protocol Check_Stability->Optimize_Prep No Check_Method LC-MS/MS Method Optimization? Check_Separation->Check_Method Yes Optimize_HPLC Optimize HPLC Method Check_Separation->Optimize_HPLC No Optimize_MS Optimize MS/MS Parameters Check_Method->Optimize_MS No Resolved Accurate Quantification Check_Method->Resolved Yes Optimize_Prep->Resolved Optimize_HPLC->Resolved Optimize_MS->Resolved

Caption: Troubleshooting workflow for this compound analysis.

References

Optimizing buffer conditions for maleylpyruvate isomerase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions and performing successful maleylpyruvate isomerase assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the maleylpyruvate isomerase assay?

A1: The maleylpyruvate isomerase assay is a continuous spectrophotometric assay. It measures the enzymatic isomerization of maleylpyruvate to fumarylpyruvate. This conversion is monitored by a shift in the maximum absorbance wavelength (λmax) from 330 nm for maleylpyruvate to 345 nm for fumarylpyruvate at a pH of 8.0.[1][2][3]

Q2: What are the different types of maleylpyruvate isomerase, and how do they differ?

A2: Maleylpyruvate isomerases can be classified based on their requirement for a low-molecular-weight thiol cofactor. The main types include:

  • Glutathione (GSH)-dependent: Found in Gram-negative bacteria.[2]

  • Mycothiol-dependent: Found in high G+C Gram-positive bacteria like Corynebacterium glutamicum.[4][5]

  • L-cysteine-dependent: Identified in low G+C Gram-positive bacteria such as Paenibacillus sp.[2]

  • Glutathione-independent: Does not require glutathione for activity and has been found in various Gram-positive bacteria.[1]

Q3: What is the optimal pH for the maleylpyruvate isomerase assay?

A3: The optimal pH for detecting the isomerization of maleylpyruvate to fumarylpyruvate is 8.0.[1][6] This is because the spectral shift between the substrate and product is most distinct at this pH. At a neutral pH of 7.0, the absorption maxima of maleylpyruvate and fumarylpyruvate are very similar, making the assay difficult to interpret.[6]

Q4: How should the enzyme and substrate be stored?

A4:

  • Enzyme: Purified maleylpyruvate isomerase should be stored at -20°C in a buffered solution. Some studies have shown that the enzyme can retain significant activity for at least a month when stored at 4°C.

  • Substrate (Maleylpyruvate): Desiccated maleylpyruvate is stable for several years when stored at 4°C.[6] For use in assays, it is recommended to prepare fresh solutions of maleylpyruvate daily.[6]

Data Presentation

Table 1: Comparison of Kinetic Parameters for Different Maleylpyruvate Isomerases

Enzyme TypeOrganismCofactorSubstrateKm (µM)Vmax (µmol/min/mg)Reference
L-cysteine-dependentPaenibacillus sp. NyZ101L-cysteineMaleylpyruvate19.5 ± 5.6Not explicitly stated[2]
Mycothiol-dependentCorynebacterium glutamicumMycothiolMaleylpyruvate148.4 ± 11.91520 ± 57.4[4]
Glutathione-dependent-GlutathioneMaleylpyruvateData not availableData not available-
Glutathione-independentBacillus megateriumNoneMaleylpyruvateNot explicitly stated4.90[6]

Experimental Protocols

Detailed Protocol for a Standard Maleylpyruvate Isomerase Spectrophotometric Assay

This protocol is a general guideline and may require optimization depending on the specific enzyme and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0. Ensure the buffer is at room temperature before use.

  • Substrate Stock Solution (Maleylpyruvate): Prepare a stock solution of maleylpyruvate in the assay buffer. The final concentration in the assay will typically be in the range of 50-100 µM. As maleylpyruvate can be unstable in solution, it is crucial to prepare this solution fresh on the day of the experiment.[6]

  • Cofactor Stock Solution (if applicable):

    • Glutathione (GSH): Prepare a stock solution in assay buffer. The final concentration will vary depending on the enzyme, but a typical starting point is 10-20 µM.[2]

    • L-cysteine: Prepare a stock solution in assay buffer. A final concentration of around 20 µM is a good starting point.[2]

    • Mycothiol: Prepare a stock solution in assay buffer. A final concentration of approximately 2.5 µM has been used in published studies.[4]

  • Enzyme Solution: Dilute the purified maleylpyruvate isomerase in cold assay buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

2. Assay Procedure:

  • Set up a spectrophotometer to measure absorbance at 330 nm and 345 nm. The temperature should be controlled, typically at 30°C.

  • In a 1 mL quartz cuvette, add the following components:

    • Assay Buffer (to a final volume of 1 mL)

    • Cofactor (if required) to the desired final concentration.

    • Enzyme solution (e.g., 1-5 µg of purified protein).[2]

  • Mix gently by inverting the cuvette and incubate for a few minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the maleylpyruvate substrate to the cuvette.

  • Immediately start monitoring the change in absorbance. The isomerization of maleylpyruvate to fumarylpyruvate will result in a decrease in absorbance at 330 nm and an increase at 345 nm.[6]

  • Record the absorbance values over a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).

3. Data Analysis:

  • Calculate the rate of reaction from the linear portion of the absorbance change over time.

  • The molar extinction coefficient for maleylpyruvate at 330 nm is approximately 13,000 M-1cm-1, and for fumarylpyruvate at 345 nm is around 12,000 M-1cm-1.[2] These values can be used to calculate the specific activity of the enzyme.

Mandatory Visualizations

Maleylpyruvate_Isomerase_Pathway Maleylpyruvate Isomerase Signaling Pathway cluster_reaction Isomerization Reaction cluster_cofactors Required Cofactors (Enzyme Dependent) Maleylpyruvate Maleylpyruvate Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate Isomerase Maleylpyruvate_Isomerase Maleylpyruvate_Isomerase GSH GSH Maleylpyruvate_Isomerase->GSH Glutathione- dependent Mycothiol Mycothiol Maleylpyruvate_Isomerase->Mycothiol Mycothiol- dependent L-cysteine L-cysteine Maleylpyruvate_Isomerase->L-cysteine L-cysteine- dependent None None Maleylpyruvate_Isomerase->None Glutathione- independent Troubleshooting_Workflow Troubleshooting Maleylpyruvate Isomerase Assays cluster_no_activity Troubleshooting Low Activity cluster_high_background Troubleshooting High Background cluster_irreproducible Troubleshooting Irreproducibility Start Assay Issue No_Activity No / Low Activity? Start->No_Activity High_Background High Background? No_Activity->High_Background No Check_Cofactor Check Cofactor (if required) No_Activity->Check_Cofactor Yes Irreproducible Irreproducible Results? High_Background->Irreproducible No No_Enzyme_Control Run No-Enzyme Control High_Background->No_Enzyme_Control Yes End Problem Solved Irreproducible->End No Check_Pipetting Verify Pipetting Accuracy Irreproducible->Check_Pipetting Yes Check_pH Verify Buffer pH (8.0) Check_Cofactor->Check_pH Check_Enzyme Assess Enzyme Activity (fresh aliquot) Check_pH->Check_Enzyme Check_Substrate Use Fresh Substrate Check_Enzyme->Check_Substrate Check_Substrate->End Check_Reagents Use High-Purity Reagents No_Enzyme_Control->Check_Reagents Check_Reagents->End Check_Temp Ensure Stable Temperature Check_Pipetting->Check_Temp Check_Temp->End

References

Preventing non-enzymatic degradation of Maleyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the non-enzymatic degradation of Maleyl-CoA during extraction from biological samples.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Q1: What are the primary causes of this compound degradation during extraction?

A1: The primary causes of this compound loss are its inherent chemical instability and enzymatic activity. The main degradation pathways are:

  • Enzymatic Degradation: Cellular thioesterases rapidly hydrolyze the thioester bond of this compound upon cell lysis.

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, a reaction that is significantly accelerated at neutral to alkaline pH. This compound is known to be unstable at neutral pH.

  • Reaction with Free Coenzyme A: this compound can react with the free sulfhydryl group of Coenzyme A (CoA-SH) to form a stable and metabolically inert thioether adduct. This reaction reduces the pool of both this compound and free CoA.

Q2: My this compound yield is consistently low. What is the most critical step to prevent its loss?

A2: The most critical step is the immediate and effective quenching of all enzymatic activity at the moment of sample collection. Cellular thioesterases are abundant and will rapidly degrade this compound if not inactivated. This is typically achieved by homogenizing the sample in a pre-chilled, acidic buffer.

Q3: What is the optimal pH for my extraction and storage buffers?

A3: Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically between pH 4.0 and 6.8[1]. Stability significantly decreases in neutral or alkaline conditions (pH > 7.0), where the thioester bond is prone to hydrolysis. Many established protocols for acyl-CoA extraction use a buffer at pH 4.9[2].

Q4: How critical is temperature control during the extraction process?

A4: Temperature control is extremely critical. Both enzymatic and chemical degradation rates increase significantly with temperature. All steps of the extraction, including homogenization, centrifugation, and storage, should be performed at ice-cold temperatures (0-4°C). Use pre-chilled tubes, buffers, and equipment. For long-term storage, extracts should be kept at -80°C as dry pellets[2].

Q5: I am seeing an unexpected peak in my analysis that doesn't correspond to this compound or its simple hydrolysis products. What could it be?

A5: This peak could be the thioether adduct formed from the reaction between this compound and free CoA-SH. This non-enzymatic reaction involves the addition of the sulfhydryl group of a free CoA molecule across the double bond of the maleyl group of this compound. This creates a stable, larger molecule that is resistant to alkaline hydrolysis.

Q6: Can the type of collection tubes or vials affect the stability of my sample?

A6: Yes, analyte loss on surfaces can be a problem. The phosphate groups on acyl-CoAs can interact with certain surfaces. While not extensively documented for this compound specifically, it is good practice to use high-quality, low-binding microcentrifuge tubes.

Q7: Is a solid-phase extraction (SPE) step necessary?

A7: An SPE step is not always necessary but is often recommended for sample cleanup, especially before analysis by mass spectrometry. It helps to remove salts and other contaminants that can interfere with the analysis. However, it's important to choose the correct SPE cartridge (e.g., C18 or anion-exchange) and optimize the elution method to ensure good recovery of this compound, as short-chain acyl-CoAs can sometimes be lost during this step[3].

Data Presentation: Factors Affecting Acyl-CoA Stability

The following table summarizes the key factors that influence the stability of this compound and other short-chain acyl-CoAs during extraction and storage.

FactorConditionEffect on this compound StabilityRecommendation
pH Acidic (pH 4.0 - 6.0)High Stability Use acidic buffers (e.g., 100 mM Potassium Phosphate, pH 4.9) for extraction and storage.
Neutral (pH 7.0)Unstable ; prone to hydrolysis and reaction with free CoA.Avoid neutral buffers. Work quickly if transient exposure is necessary.
Alkaline (pH > 7.5)Very Unstable ; rapid hydrolysis of the thioester bond.Strictly avoid alkaline conditions.
Temperature -80°C (Dry Pellet)High Stability (Long-term)Lyophilize or speed-vac extracts and store as dry pellets at -80°C for long-term storage.
-20°C (Aqueous)Moderate Stability (Short-term)For short-term storage, keep aqueous samples frozen at -20°C. Minimize freeze-thaw cycles.
0 - 4°C (On Ice)Low Stability (Hours)Keep samples on ice at all times during processing. Process samples as quickly as possible.
Room TemperatureVery Unstable ; rapid degradation.Avoid room temperature exposure.
Enzymes Active ThioesterasesRapid Degradation Immediately quench enzymatic activity with an acidic extraction buffer.
Presence of Free CoA-SH High ConcentrationIncreased formation of stable thioether adduct, reducing this compound yield.Rapid quenching and processing can minimize this side reaction.

Mandatory Visualizations

Non-Enzymatic Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis Pathway cluster_adduct Thioether Adduct Formation Maleyl_CoA This compound Maleic_Acid Maleic Acid Maleyl_CoA->Maleic_Acid H₂O, pH ≥ 7 CoA_SH CoA-SH Maleyl_CoA->CoA_SH H₂O, pH ≥ 7 Thioether_Adduct Stable Thioether Adduct Maleyl_CoA->Thioether_Adduct + Free CoA-SH Free_CoA Free CoA-SH

Caption: Non-enzymatic degradation pathways of this compound.

Recommended Experimental Workflow for this compound Extraction

Start Start: Biological Sample (Tissue or Cells) Quench 1. Quench & Homogenize (Ice-cold Acidic Buffer, pH 4.9) Start->Quench Centrifuge1 2. Centrifuge (4°C) (Pellet proteins & debris) Quench->Centrifuge1 Supernatant 3. Collect Supernatant (Contains Acyl-CoAs) Centrifuge1->Supernatant SPE 4. Solid-Phase Extraction (SPE) (Optional Cleanup) Supernatant->SPE Optional Dry 6. Dry Extract (Vacuum Concentrator) Supernatant->Dry Direct Elute 5. Elute this compound SPE->Elute Elute->Dry Store 7. Store Dry Pellet (-80°C) Dry->Store Analyze 8. Reconstitute & Analyze (e.g., LC-MS/MS) Store->Analyze

Caption: Recommended workflow for stable this compound extraction.

Experimental Protocols

Protocol: Acidic Extraction of this compound from Mammalian Tissue

This protocol is designed to maximize the recovery of this compound by ensuring rapid inactivation of enzymes and maintaining conditions that favor thioester stability.

Materials:

  • Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH adjusted to 4.9 with phosphoric acid. Prepare fresh and keep on ice.

  • Acetonitrile (ACN), HPLC grade.

  • 2-Propanol, HPLC grade.

  • Solid-Phase Extraction (SPE) Cartridges: C18 or oligonucleotide purification columns.

  • Liquid nitrogen.

  • Mortar and pestle, pre-chilled.

  • Glass homogenizer, pre-chilled.

  • Refrigerated centrifuge (4°C).

  • Vacuum concentrator (e.g., SpeedVac).

Procedure:

  • Sample Collection and Quenching:

    • Excise tissue sample as quickly as possible.

    • Immediately flash-freeze the tissue in liquid nitrogen. This is a critical step to halt all metabolic activity.

    • Store frozen tissue at -80°C until ready for extraction.

  • Homogenization:

    • Place the frozen tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.

    • Weigh the frozen powder (typically 50-100 mg) into a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Extraction Buffer (pH 4.9).

    • Homogenize thoroughly on ice until no visible tissue fragments remain.

    • Add 1 mL of 2-propanol and homogenize again[2].

  • Extraction and Protein Precipitation:

    • Add 2 mL of acetonitrile to the homogenate[2].

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Clarification:

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances (e.g., with the aqueous extraction buffer).

    • Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol or an acetonitrile/buffer mixture)[2].

  • Drying and Storage:

    • Dry the eluent (or the supernatant from step 4 if SPE was skipped) in a vacuum concentrator until a dry pellet is formed.

    • Store the dry pellet in a sealed, airtight tube at -80°C. This compound is significantly more stable when stored as a dry pellet.

  • Reconstitution for Analysis:

    • Just prior to analysis, reconstitute the dried extract in a small volume of a suitable solvent for your analytical method (e.g., 50-100 µL of a mobile phase-compatible solution, such as 50 mM ammonium acetate).

    • Vortex briefly and centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 4°C to pellet any insoluble material before transferring to an autosampler vial.

References

Challenges in quantifying Maleyl-CoA in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Maleyl-CoA in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying this compound?

A1: The accurate quantification of this compound and other short-chain acyl-CoAs in biological samples is challenging due to several factors. These include the inherent instability of the molecule, its low abundance in tissues and cells, and interference from the biological matrix.[1][2][3] this compound is known to be unstable at neutral pH and can readily hydrolyze or react with free sulfhydryl groups, such as Coenzyme A (CoA-SH), to form more stable thioether compounds that are metabolically inert.[4]

Q2: Which analytical method is most suitable for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the quantification of this compound and other acyl-CoAs.[5][6][7][8] This technique offers high sensitivity and specificity, which is crucial for measuring low-abundance metabolites in complex biological matrices.[6][7][8] While older methods based on HPLC with UV or fluorescence detection exist, they often require derivatization steps and may lack the sensitivity and specificity of LC-MS/MS.[9][10]

Q3: Why is the recovery of this compound often low during sample extraction?

A3: Low recovery of this compound can be attributed to its instability and interactions with the sample matrix.[5][6] The extraction procedure itself can be a source of variability. For instance, recoveries of malonyl-CoA, a structurally similar compound, have been reported to vary significantly between different tissue types, such as liver (28.8%), heart (48.5%), and skeletal muscle (44.7%).[5][6] The choice of extraction solvent and the use of acidic conditions are critical to minimize degradation and improve recovery.

Q4: How can I improve the stability of this compound in my samples?

A4: To improve stability, it is crucial to handle samples at low temperatures and under acidic conditions.[7] Simple acidification followed by dilution is a common and effective extraction method.[7] Additionally, the choice of sample vials can impact stability, with glass vials showing less signal loss compared to plastic vials for similar CoA esters.[1] The use of additives in the reconstitution solvent can also enhance stability for analysis across large sample sets.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No this compound Signal Degradation during sample preparation: this compound is unstable, especially at neutral or alkaline pH.[4]- Perform all extraction steps on ice or at 4°C. - Use an acidic extraction buffer (e.g., 10% trichloroacetic acid or a buffer with a pH of 4.9).[5][11] - Minimize the time between sample collection and analysis.
Inefficient extraction: The chosen protocol may not be optimal for your sample type.- Test different extraction solvents (e.g., acetonitrile/isopropanol mixtures).[12] - Ensure complete cell lysis through homogenization or sonication.[3][12] - Consider solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[5][8]
High Variability Between Replicates Inconsistent sample handling: Minor variations in timing or temperature can lead to differing degradation rates.- Standardize all sample handling procedures, including timing of incubations and centrifugation steps. - Prepare master mixes of reagents to minimize pipetting errors.
Matrix effects: Components in the biological sample can suppress or enhance the ionization of this compound in the mass spectrometer.[13][14]- Use a stable isotope-labeled internal standard (e.g., [13C3]malonyl-CoA as a surrogate) to normalize for matrix effects and extraction efficiency.[5][6] - Dilute the sample extract to reduce the concentration of interfering substances.[14] - Optimize the chromatographic separation to resolve this compound from co-eluting matrix components.[13]
Poor Chromatographic Peak Shape (Tailing, Broadening) Suboptimal mobile phase composition: The pH and ionic strength of the mobile phase can affect the retention and peak shape of polar analytes like this compound.- Use an acidic mobile phase, as this has been shown to be effective for short-chain acyl-CoAs.[13] - Consider the use of ion-pairing agents like dimethylbutylamine (DMBA) to improve chromatography.[8][13]
Column contamination or degradation: Buildup of matrix components on the column can degrade performance.- Implement a robust column washing protocol between injections. - Use a guard column to protect the analytical column.

Quantitative Data Summary

The following tables summarize quantitative data for this compound and related compounds from various biological samples.

Table 1: Malonyl-CoA Concentrations in Rat Tissues

TissueMalonyl-CoA Concentration (nmol/g wet weight)Analytical Method
Liver1.9 ± 0.6HPLC/MS
Heart1.3 ± 0.4HPLC/MS
Skeletal Muscle0.7 ± 0.2HPLC/MS
Data from a study using a validated HPLC/MS method.[5][6]

Table 2: Recovery of Malonyl-CoA from Different Rat Tissues

TissueRecovery (%)
Liver28.8 ± 0.9
Heart48.5 ± 1.8
Skeletal Muscle44.7 ± 4.4
Recoveries were determined using a reversed-phase solid-phase extraction column.[5][6]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues using Trichloroacetic Acid

This protocol is adapted from a validated method for the quantification of malonyl-CoA in tissues.[5][6]

  • Homogenization: Homogenize frozen tissue samples in 10 volumes of ice-cold 10% trichloroacetic acid.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a reversed-phase SPE column with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the SPE column.

    • Wash the column with water to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[3]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of short-chain acyl-CoAs.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium formate, pH 7.5) and an organic component (e.g., acetonitrile).[7]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

    • Use multiple reaction monitoring (MRM) for quantification. The precursor ion for this compound and its specific product ions should be determined by direct infusion of a standard.

  • Quantification:

    • Generate a standard curve using a series of known concentrations of a this compound standard.

    • Normalize the signal of the endogenous this compound to the signal of the internal standard.

    • Calculate the concentration of this compound in the sample based on the standard curve.

Visualizations

Metabolic Pathway of this compound

This compound is an intermediate in the degradation pathway of certain amino acids, such as valine and isoleucine.[15] It is also involved in xenobiotic metabolism.

Maleyl_CoA_Pathway Valine Valine Propionyl_CoA Propionyl_CoA Valine->Propionyl_CoA Isoleucine Isoleucine Isoleucine->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle Maleyl_CoA Maleyl_CoA Xenobiotics Xenobiotics 3SP 3-Sulfinopropionate Xenobiotics->3SP e.g., DTDP 3SP_CoA 3SP-CoA 3SP->3SP_CoA 3SP_CoA->Maleyl_CoA Analogous Metabolism

Caption: Metabolic context of this compound and related acyl-CoAs.

Experimental Workflow for this compound Quantification

This diagram outlines the key steps from sample collection to data analysis in a typical this compound quantification experiment.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample_Collection 1. Sample Collection (Tissue/Cells) Quenching 2. Metabolic Quenching (e.g., Snap Freezing) Sample_Collection->Quenching Extraction 3. Acidic Extraction & Spiking of Internal Std. Quenching->Extraction Purification 4. Purification/Cleanup (e.g., SPE) Extraction->Purification LC_MS 5. LC-MS/MS Analysis Purification->LC_MS Data_Processing 6. Data Processing (Peak Integration) LC_MS->Data_Processing Quantification 8. Concentration Calculation Data_Processing->Quantification Standard_Curve 7. Standard Curve Generation Standard_Curve->Quantification

Caption: General workflow for LC-MS/MS-based quantification of this compound.

References

Technical Support Center: Optimizing Maleyl-CoA in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maleyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the solubility and stability of this compound in enzymatic reactions, ensuring more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an intermediate in the metabolic pathway of certain aromatic compounds. Its solubility is a concern because it is an unstable molecule, particularly in aqueous solutions at neutral or alkaline pH.[1][2] This instability can lead to precipitation, degradation, and the formation of adducts, all of which can be mistaken for poor solubility and negatively impact enzymatic reactions. The primary challenges are its hydrolysis and its tendency to react with free coenzyme A (CoA-SH) to form a stable thioether adduct.[1][2]

Q2: How does pH affect the stability of this compound in solution?

The stability of acyl-CoA thioesters is highly pH-dependent. This compound is unstable at neutral pH.[1][2] Acidic conditions (pH < 6.0) can help to reduce the rate of hydrolysis of the thioester bond and minimize side reactions. However, the optimal pH for your enzyme of interest must also be considered. It may be necessary to strike a balance between the stability of the substrate and the activity of the enzyme.

Q3: Can I pre-mix this compound in my buffer and store it?

It is highly recommended to prepare this compound solutions fresh for each experiment. Due to its instability, storing this compound in solution, even for short periods, can lead to significant degradation.[1][2] If a stock solution must be prepared, it should be made in a slightly acidic buffer (e.g., pH 5.0-6.0), aliquoted into single-use volumes, flash-frozen in liquid nitrogen, and stored at -80°C. Thaw aliquots rapidly and use them immediately.

Q4: Are there any specific buffer components to avoid when working with this compound?

Avoid buffers containing nucleophiles, such as primary amines (e.g., Tris at higher pH), as they can react with the thioester bond of this compound. Buffers like phosphate, MES, or HEPES are generally more suitable. Additionally, be mindful of the presence of free CoA-SH in your reaction, as this compound can react with it to form an inert thioether.[1][2]

Troubleshooting Guide

Issue 1: My this compound solution appears cloudy or forms a precipitate.
Potential Cause Troubleshooting Step
Degradation/Hydrolysis This compound is unstable and can hydrolyze, especially at neutral or alkaline pH. The degradation products may be less soluble.[1][2]
Solution 1: Prepare the this compound solution immediately before use in a slightly acidic buffer (pH 5.0-6.0).
Solution 2: Maintain the solution on ice to reduce the rate of degradation.
High Concentration The concentration of this compound may be exceeding its solubility limit in the chosen buffer.
Solution: Try preparing a more dilute stock solution. If a high concentration is required for the experiment, consider adding a small amount of a compatible organic co-solvent, but first verify its compatibility with your enzyme.
Reaction with Buffer Components Certain buffer components may react with this compound, leading to the formation of insoluble products.
Solution: Switch to a non-nucleophilic buffer such as phosphate or MES.
Issue 2: My enzymatic reaction shows low or no activity with this compound.
Potential Cause Troubleshooting Step
Substrate Degradation This compound may have degraded before or during the enzymatic reaction, reducing the effective substrate concentration.[1][2]
Solution 1: Prepare fresh this compound for each experiment.
Solution 2: Add this compound to the reaction mixture last, just before initiating the measurement, to minimize its incubation time in the reaction buffer.
Solution 3: Check the pH of your reaction buffer. If your enzyme is active at a slightly acidic pH, this may improve the stability of this compound.
Formation of Inhibitory Adducts This compound can react with free CoA-SH to form a stable thioether, which is metabolically inert and may act as an inhibitor.[1][2]
Solution: If possible, minimize the concentration of free CoA-SH in your reaction mixture. This may involve purifying your enzyme to remove any contaminating CoA.
Enzyme Instability The conditions optimized for this compound stability (e.g., acidic pH) might be suboptimal for your enzyme's activity or stability.
Solution: Perform a pH optimization curve for your enzyme to find a pH that offers a compromise between enzyme activity and this compound stability. You could also investigate the use of biomolecular condensates to create a localized environment with a more favorable pH for the enzyme.[3]

Data Presentation

The stability of this compound is a critical factor that is often perceived as a solubility issue. The following table summarizes key factors influencing the stability of acyl-CoA compounds, which can be applied to improve the handling of this compound.

FactorEffect on StabilityRecommendation for this compoundRationale
pH Highly unstable at neutral and alkaline pH. More stable at acidic pH.Maintain solutions at pH 5.0-6.0.Reduces the rate of hydrolysis of the thioester bond.[1][2]
Temperature Degradation rate increases with temperature.Always keep solutions on ice. Store long-term at -80°C.Lower temperatures slow down chemical reactions, including hydrolysis.
Buffer Type Nucleophilic buffers can accelerate degradation.Use non-nucleophilic buffers like phosphate, MES, or HEPES.Minimizes the risk of the buffer components directly attacking the thioester bond.
Presence of Free CoA-SH Can react to form an inert thioether adduct.Minimize free CoA-SH in the reaction.Prevents the formation of a stable, unreactive side product.[1][2]
Magnesium Concentration Can influence the stability of related compounds like malonyl-CoA.[4]Titrate Mg²⁺ concentration if it is required for your enzyme.Divalent cations can interact with the phosphate groups of CoA and may influence its conformation and stability.

Experimental Protocols

Protocol 1: Preparation of Fresh this compound Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.0 with phosphoric acid. Degas the buffer and keep it on ice.

  • Weighing this compound: Weigh out the required amount of solid this compound lithium salt in a pre-chilled microcentrifuge tube. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Add the ice-cold pH 6.0 phosphate buffer to the solid this compound to achieve the final concentration of 10 mM.

  • Mixing: Gently vortex the tube at low speed, keeping it on ice as much as possible, until the this compound is fully dissolved.

  • Immediate Use: Use the solution immediately in your enzymatic assay. Do not store the solution at 4°C or room temperature. For any unused portion, aliquot into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C for no longer than one week.

Protocol 2: Spectrophotometric Assay for an Enzyme Utilizing this compound

This protocol provides a general framework for a continuous spectrophotometric assay. It assumes the reaction produces a product that can be monitored by a change in absorbance.

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:

    • 50 mM Phosphate Buffer (pH optimized for your enzyme, e.g., 7.0)

    • Required co-factors for your enzyme (e.g., MgCl₂, NADH)

    • Coupling enzymes, if necessary[5]

    • Your enzyme of interest (at the desired concentration)

  • Incubation: Incubate the cuvette at the desired reaction temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

  • Baseline Measurement: Place the cuvette in a spectrophotometer and record the baseline absorbance at the desired wavelength.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the freshly prepared, ice-cold this compound solution to the cuvette. Mix quickly by gentle pipetting or with a cuvette stirrer.

  • Data Acquisition: Immediately start recording the change in absorbance over time. The initial linear rate of the reaction corresponds to the enzyme activity.

Visualizations

Troubleshooting Workflow for this compound

Maleyl_CoA_Troubleshooting start_node Start: Issue with this compound Reaction p1 Is the this compound solution clear? start_node->p1 Begin Troubleshooting decision_node decision_node process_node process_node result_node result_node bad_result_node bad_result_node p2 Potential Solubility/Degradation Issue p1->p2 No p3 Is the enzyme reaction rate as expected? p1->p3 Yes p2_1 1. Prepare fresh solution in acidic buffer (pH 6.0). 2. Keep on ice at all times. 3. Use non-nucleophilic buffers (e.g., Phosphate). p2->p2_1 p4 Potential Substrate or Enzyme Inactivity p3->p4 No p5 Experiment is proceeding correctly. Monitor for consistency. p3->p5 Yes p2_1->p1 p4_1 1. Add this compound last to start the reaction. 2. Verify enzyme activity with a control substrate. 3. Optimize reaction pH as a compromise for   enzyme activity and substrate stability. p4->p4_1 p4_1->p3

Caption: A troubleshooting workflow for addressing common issues with this compound.

Simplified Degradation Pathway of this compound

Maleyl_CoA_Degradation reactant_node reactant_node product_node product_node side_product_node side_product_node condition_node condition_node sub This compound (Active Substrate) p1 Maleic Acid + CoA-SH (Inactive) sub->p1 Hydrolysis p2 Thioether Adduct (Metabolically Inert) sub->p2 + Free CoA-SH c1 H₂O (Neutral/Alkaline pH) c1->p1 c2 Spontaneous Reaction c2->p2

Caption: Degradation pathways of this compound in aqueous solution.

References

Minimizing side reactions during the chemical synthesis of Maleyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the chemical synthesis of Maleyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

The chemical synthesis of this compound from Coenzyme A (CoA-SH) and maleic anhydride is primarily challenged by the inherent instability of the product and the occurrence of significant side reactions. This compound is susceptible to hydrolysis, especially at neutral to alkaline pH.[1][2] Furthermore, a major competing reaction is the Michael addition of the thiol group of CoA-SH to the electron-deficient double bond of maleic anhydride or this compound itself, leading to the formation of a stable and metabolically inert thioether adduct.[1][2] Studies have shown that under certain conditions, the desired thioester, this compound, may only account for less than 30% of the consumed CoA-SH.[1][2]

Q2: What is the principal side product in this compound synthesis and why is it problematic?

The principal side product is a thioether formed by the Michael addition of the sulfhydryl group of a CoA molecule to the double bond of either maleic anhydride or another this compound molecule. This thioether is a stable compound that is resistant to hydrolysis under typical experimental conditions. Its formation is problematic because it consumes the starting material (CoA-SH), significantly reduces the yield of the desired this compound, and can be challenging to separate from the final product due to similar structural properties.

Q3: How does pH affect the synthesis and stability of this compound?

The pH of the reaction medium is a critical parameter.

  • Thioester Hydrolysis: Thioesters are susceptible to both acid- and base-catalyzed hydrolysis.[3][4][5][6][7] this compound is reported to be unstable at neutral pH.[1][2] To minimize hydrolysis, conducting the synthesis at a slightly acidic pH is advisable.

  • Michael Addition: The Michael addition of a thiol to a maleimide is pH-dependent, with the reaction rate increasing at higher pH values (typically pH 6.5-7.5) due to the increased concentration of the more nucleophilic thiolate anion.[8][9][10][11] Therefore, a lower pH can help to suppress this side reaction.

Considering these factors, a moderately acidic pH range (e.g., pH 5-6) is likely optimal for minimizing both hydrolysis and the Michael addition side reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Prevalence of Side Reactions: Michael addition and/or hydrolysis are consuming starting materials and product. 2. Suboptimal Reactant Ratio: Excess CoA-SH can drive the Michael addition side reaction. 3. Incorrect pH: Neutral or alkaline pH favors both side reactions.1. Optimize Reaction Conditions: Conduct the reaction at a slightly acidic pH (e.g., pH 5.0-6.0) and at a low temperature (e.g., 0-4 °C) to slow down all reaction rates, potentially favoring the desired acylation. 2. Control Stoichiometry: Use a slight excess of maleic anhydride relative to CoA-SH (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the thiol, which can then be quenched or removed. 3. Adjust pH: Buffer the reaction mixture in the recommended acidic range.
Presence of a Major Impurity in Final Product Formation of the Thioether Side Product: The impurity is likely the stable thioether adduct resulting from Michael addition.Purification: Employ ion-exchange chromatography or reverse-phase HPLC to separate the more polar this compound from the likely less polar thioether adduct. A gradient elution may be necessary for effective separation.[12][13]
Product Degrades During Workup or Storage Hydrolysis of the Thioester Bond: this compound is unstable, particularly in aqueous solutions at neutral or alkaline pH.Maintain Acidic Conditions and Low Temperature: Perform all purification steps at low temperatures (e.g., 4 °C) and in acidic buffers (e.g., pH 4-5). For long-term storage, lyophilize the purified this compound and store it as a dry powder at -80 °C.

Experimental Protocols

Proposed "Best-Practice" Protocol for Chemical Synthesis of this compound

This protocol is a suggested starting point based on the known chemistry of the reactants and is designed to favor the formation of this compound over side products. Optimization may be required.

  • Preparation of Reactants:

    • Prepare a solution of Coenzyme A (CoA-SH) in a cold (4 °C) aqueous buffer at a slightly acidic pH (e.g., 0.1 M sodium phosphate buffer, pH 5.5). A typical starting concentration would be 10 mM.

    • Prepare a fresh solution of maleic anhydride in a dry, water-miscible organic solvent (e.g., acetonitrile or THF) at a higher concentration (e.g., 1 M). Recrystallize the maleic anhydride from chloroform if its purity is in doubt.[14]

  • Reaction:

    • Cool the CoA-SH solution to 0 °C in an ice bath with gentle stirring.

    • Slowly add a slight molar excess (e.g., 1.2 equivalents) of the maleic anhydride solution dropwise to the CoA-SH solution over a period of 15-30 minutes. The slow addition is intended to keep the instantaneous concentration of maleic anhydride low, which may help to reduce the rate of the Michael addition.

    • Monitor the reaction progress by taking aliquots and analyzing them by reverse-phase HPLC (see analytical protocol below). The disappearance of the CoA-SH peak and the appearance of the this compound peak should be observed.

    • Allow the reaction to proceed at 0-4 °C for a defined period (e.g., 1-2 hours), continuing to monitor its progress.

  • Quenching:

    • Once the reaction has reached the desired endpoint (e.g., maximal this compound concentration or consumption of CoA-SH), the reaction can be quenched by acidifying the mixture further (e.g., to pH 3-4 with dilute HCl) to stabilize the thioester and protonate any remaining thiols.

Purification of this compound by Ion-Exchange Chromatography
  • Column Preparation:

    • Pack a column with a strong anion exchange resin (e.g., DEAE-Sepharose or a similar resin).

    • Equilibrate the column with a low-concentration, acidic buffer (e.g., 20 mM ammonium formate, pH 4.5).

  • Sample Loading and Elution:

    • Load the quenched reaction mixture onto the equilibrated column.

    • Wash the column with the equilibration buffer to remove unreacted maleic anhydride and other non-anionic impurities.

    • Elute the bound CoA derivatives using a linear gradient of increasing salt concentration (e.g., from 20 mM to 1 M ammonium formate, pH 4.5).

    • Collect fractions and analyze them by HPLC to identify those containing pure this compound.

  • Desalting:

    • Pool the fractions containing pure this compound and remove the volatile ammonium formate buffer by lyophilization.

Analytical Method: Reverse-Phase HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 50 mM potassium phosphate buffer, pH 4.0.

    • B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from 5% B to 50% B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 254 nm or 260 nm.

  • Expected Elution Order: CoA-SH will be one of the earlier eluting peaks, followed by the more hydrophobic this compound and the thioether side product. The exact retention times will depend on the specific column and conditions used.

Visualizations

Reaction_Pathway cluster_synthesis Synthesis Reaction cluster_side_reactions Side Reactions CoA_SH Coenzyme A (CoA-SH) Maleyl_CoA This compound (Desired Product) CoA_SH->Maleyl_CoA Acylation (Desired) Thioether Thioether Adduct (Side Product) CoA_SH->Thioether Michael Addition Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Maleyl_CoA Maleic_Anhydride->Thioether Michael Addition Hydrolysis_Products Maleic Acid + CoA-SH (Hydrolysis) Maleyl_CoA->Hydrolysis_Products Hydrolysis

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_pH Adjust pH to 5.0-6.0 Check_Yield->Optimize_pH Yes Purify Perform Ion-Exchange Chromatography Check_Purity->Purify Yes End Pure this compound Check_Purity->End No Optimize_Temp Lower Temperature to 0-4 °C Optimize_pH->Optimize_Temp Optimize_Stoichiometry Use Slight Excess of Maleic Anhydride Optimize_Temp->Optimize_Stoichiometry Optimize_Stoichiometry->Start Purify->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Managing Product Inhibition in Maleyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with product inhibition in enzymes that produce maleyl-CoA and related intermediates.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of this compound producing enzymes?

A1: Product inhibition is a form of enzyme regulation where the product of an enzymatic reaction binds to the enzyme and decreases its activity.[1][2] In pathways leading to this compound, such as the degradation of aromatic compounds, the accumulation of products like fumarylpyruvate or this compound itself can inhibit the enzymes responsible for their synthesis, creating a bottleneck in the metabolic pathway.[3] This is a type of negative feedback that cells use to control metabolic processes.[2]

Q2: Which enzymes in aromatic degradation pathways are commonly affected by product inhibition?

Q3: What are the different types of product inhibition?

A3: Product inhibition can be categorized into three main types:

  • Competitive Inhibition: The product competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.[8][9]

  • Non-competitive Inhibition: The product binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation and reduces its catalytic efficiency, regardless of the substrate concentration.[3][8]

  • Uncompetitive Inhibition: The product binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.[10]

Q4: How can product inhibition be overcome or mitigated?

A4: Several strategies can be employed to address product inhibition:

  • Process Engineering: In a bioreactor setting, methods like using a membrane reactor to continuously remove the product can prevent its accumulation and subsequent inhibition.[2] Other techniques include integrated liquid-liquid extraction and vacuum extraction.[2]

  • Enzyme Engineering: Site-directed mutagenesis can be used to alter the amino acid residues at the product binding site or in regions that affect the enzyme's conformational dynamics, thereby reducing the product's inhibitory effect.[1]

  • Metabolic Pathway Engineering: Modifying the metabolic network to efficiently convert the inhibitory product into a downstream metabolite can keep its concentration low.[11]

Troubleshooting Guides

Issue 1: Unexpected Decrease in Enzyme Activity Over Time

Symptoms:

  • The initial reaction rate is high but plateaus or decreases rapidly, even when substrate levels should be sufficient.

  • Non-linear progress curves (product formation vs. time) are observed.[12]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Product Inhibition Perform a product inhibition assay to determine the inhibition constant (Ki). To confirm, try running the reaction with a system to remove the product as it is formed (e.g., a coupled enzyme assay).[12]
Substrate Depletion Ensure the initial substrate concentration is well above the Michaelis constant (Km) if you want to observe the reaction for a longer period without substrate limitation. It is recommended to use substrate concentrations at or below the Km for determining competitive inhibitor activity.[13] Monitor substrate concentration over time using methods like HPLC.
Enzyme Instability Check the stability of your enzyme under the specific assay conditions (pH, temperature). Perform a control experiment where the enzyme is incubated in the assay buffer without the substrate to see if its activity decreases over time. Consider adding stabilizing agents like glycerol or BSA.[12]
Reagent Degradation Prepare fresh substrate and cofactor solutions for each experiment. Ensure proper storage of all reagents.[12]
Issue 2: Inconsistent Kinetic Data and Difficulty Determining Inhibition Type

Symptoms:

  • High variability in measured Km and Vmax values between experimental replicates.

  • Lineweaver-Burk plots are not linear or do not clearly distinguish between competitive, non-competitive, and uncompetitive inhibition.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Assay Conditions Optimize and standardize the assay conditions, including pH, temperature, and ionic strength. Ensure all reagents are equilibrated to the assay temperature before starting the reaction.[12]
Pipetting Errors Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Prepare a master mix for the reaction cocktail to minimize pipetting variations between wells.
Inappropriate Range of Substrate/Inhibitor Concentrations For determining the type of inhibition, use a wide range of substrate concentrations that bracket the Km value (e.g., 0.5x to 5x Km). Similarly, use a range of inhibitor (product) concentrations that result in a measurable decrease in enzyme activity (e.g., 20-80% inhibition).[10]
Data Analysis Method While Lineweaver-Burk plots are common, they can be sensitive to data errors at low substrate concentrations. Use non-linear regression analysis of the initial rate data to directly fit the Michaelis-Menten equation, which often provides more accurate estimates of kinetic parameters.[14]

Quantitative Data

While specific product inhibition constants (Ki) for many this compound producing enzymes are not extensively documented in publicly available literature, the following table presents relevant kinetic parameters for key enzymes discussed. Researchers are encouraged to determine the Ki values for their specific enzyme and conditions experimentally.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)CofactorKm (Cofactor) (µM)Reference
Maleylpyruvate Isomerase (ncgl2918)Corynebacterium glutamicumMaleylpyruvate148.4 ± 11.91520 ± 57.4Mycothiol-[5]
Maleylpyruvate Isomerase (BagL)Paenibacillus sp. NyZ101Maleylpyruvate--L-cysteine15.5[4]
Maleylpyruvate Isomerase (BagL)Paenibacillus sp. NyZ101Maleylpyruvate--Cysteinylglycine8.4[4]
Maleylpyruvate Isomerase (BagL)Paenibacillus sp. NyZ101Maleylpyruvate--Glutathione552[4]

Experimental Protocols

Protocol 1: Determining the Product Inhibition Constant (Ki)

This protocol outlines the steps to determine the type and constant of product inhibition.

1. Materials:

  • Purified enzyme stock solution

  • Substrate stock solution

  • Product (inhibitor) stock solution

  • Assay buffer at optimal pH and temperature

  • Spectrophotometer or other appropriate detection instrument

2. Procedure:

  • Determine Km and Vmax: First, perform a standard enzyme kinetics experiment by measuring the initial reaction rates at various substrate concentrations in the absence of the product. Use this data to determine the enzyme's Km and Vmax.

  • Set up Inhibition Assays: Prepare a matrix of reactions with varying concentrations of both the substrate and the product (inhibitor).

    • Use a range of substrate concentrations around the Km value (e.g., 0.5x, 1x, 2x, 5x Km).

    • For each substrate concentration, set up reactions with several concentrations of the product. The product concentrations should be chosen to produce a measurable inhibition (e.g., causing 20% to 80% reduction in enzyme activity). Include a control with no product for each substrate concentration.

  • Measure Initial Rates: Initiate the reactions by adding the enzyme and measure the initial reaction rates (v₀) for each condition. Ensure you are measuring the true initial rate where less than 10% of the substrate has been consumed.

  • Data Analysis:

    • Plot the initial rates against substrate concentration for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or use non-linear regression to fit the data to the appropriate inhibition model (competitive, non-competitive, or uncompetitive).

    • For competitive inhibition: The Vmax will remain the same, while the apparent Km will increase with increasing inhibitor concentration.

    • For non-competitive inhibition: The Km will remain the same, while the apparent Vmax will decrease.

    • For uncompetitive inhibition: Both the apparent Km and Vmax will decrease.

  • Calculate Ki: The Ki can be determined from replots of the slopes or intercepts of the Lineweaver-Burk plot against the inhibitor concentration, or directly from the non-linear regression analysis.[14]

Protocol 2: Site-Directed Mutagenesis to Reduce Product Inhibition

This protocol provides a general workflow for creating enzyme variants with potentially reduced product sensitivity.

1. Identify Target Residues:

  • If the crystal structure of the enzyme is available, identify residues in the active site or in flexible loops near the active site that may interact with the product.

  • Use molecular dynamics simulations to predict how mutations might alter the conformational dynamics of the enzyme and facilitate product release.[1]

2. Primer Design:

  • Design primers (typically 25-45 bases long) containing the desired mutation in the center.

  • The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

3. PCR Amplification:

  • Perform PCR using a high-fidelity polymerase to amplify the entire plasmid containing the gene of interest with the designed mutagenic primers.

  • A typical PCR program involves an initial denaturation, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.

4. Digestion of Parental DNA:

  • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated (mutated) plasmids intact.

5. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells.

6. Screening and Sequencing:

  • Isolate plasmid DNA from individual colonies and sequence the gene to confirm the presence of the desired mutation and the absence of any secondary mutations.

7. Protein Expression and Characterization:

  • Express the mutant protein and purify it.

  • Perform kinetic assays as described in Protocol 1 to determine if the product inhibition has been reduced compared to the wild-type enzyme.

Visualizations

Product_Inhibition_Pathway cluster_pathway Aromatic Degradation Pathway (Gentisate Example) Aromatic_Compound Aromatic Compound Gentisate Gentisate Aromatic_Compound->Gentisate Dioxygenase Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-Dioxygenase Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate Isomerase Fumarylpyruvate->Maleylpyruvate Product Inhibition Central_Metabolism Central Metabolism Fumarylpyruvate->Central_Metabolism Hydrolase

Caption: Gentisate pathway showing product inhibition of Maleylpyruvate Isomerase.

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mitigation Strategy A Measure Initial Enzyme Kinetics (Determine Km and Vmax) B Perform Product Inhibition Assay (Vary [S] and [Product]) A->B C Analyze Data (Determine Ki and Inhibition Type) B->C D Identify Target Residues for Mutagenesis C->D If inhibition is significant E Perform Site-Directed Mutagenesis D->E F Express and Purify Mutant Enzyme E->F G Characterize Mutant Enzyme Kinetics (Compare with Wild-Type) F->G

Caption: Workflow for characterizing and mitigating product inhibition.

Inhibition_Types cluster_c Competitive Inhibition cluster_nc Non-competitive Inhibition c_enzyme Enzyme c_substrate Substrate c_substrate->c_active_site Binds c_product Product (Inhibitor) c_product->c_active_site Competes nc_enzyme Enzyme nc_substrate Substrate nc_substrate->nc_active_site Binds nc_product Product (Inhibitor) nc_product->nc_allo_site Binds

Caption: Comparison of competitive and non-competitive product inhibition mechanisms.

References

Validation & Comparative

A Comparative Analysis of Gentisate and Catechol Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gentisate and catechol degradation pathways, two central routes in the microbial catabolism of aromatic compounds. Understanding the nuances of these pathways is critical for applications in bioremediation, biocatalysis, and drug metabolism research. This document outlines the key enzymes, reaction mechanisms, and kinetic parameters of each pathway, supported by experimental data and detailed protocols.

Introduction to Aromatic Compound Degradation

Microorganisms have evolved sophisticated enzymatic pathways to utilize a wide variety of aromatic compounds as carbon and energy sources.[1] These degradation routes typically converge on a few key intermediates, such as gentisate and catechol, which are then further metabolized via ring-cleavage dioxygenases.[2] The subsequent steps funnel the breakdown products into central metabolic pathways, such as the Krebs cycle. The efficiency and substrate specificity of these initial ring-opening steps are crucial determinants of the overall degradation rate and a subject of intense study.

Pathway Overviews

Both the gentisate and catechol pathways are aerobic degradation routes that employ dioxygenase enzymes to cleave the aromatic ring. However, they differ in the initial substrate and the subsequent enzymatic steps.

Gentisate Pathway: This pathway is a central route for the degradation of compounds like 3-hydroxybenzoate, salicylate, and some cresols.[3][4] The key intermediate, gentisate (2,5-dihydroxybenzoate), is cleaved by gentisate 1,2-dioxygenase.[5]

Catechol Pathway: Catechol (1,2-dihydroxybenzene) is a common intermediate in the degradation of a wider range of aromatic compounds, including benzene, toluene, phenol, and naphthalene.[6][7] The aromatic ring of catechol is cleaved by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage), leading to different downstream products.[6][8] This guide will focus on the ortho-cleavage pathway for a direct comparison with the gentisate pathway's intradiol cleavage.

Key Enzymes and a Comparative Analysis of Kinetic Data

The primary enzymes responsible for the ring cleavage in these pathways are gentisate 1,2-dioxygenase and catechol 1,2-dioxygenase. Both are typically iron-dependent enzymes that catalyze the incorporation of both atoms of molecular oxygen into the aromatic substrate.[5][9]

Below is a summary of reported kinetic parameters for these enzymes from various microbial sources. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions can vary between studies.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)Reference
Gentisate 1,2-Dioxygenase Pseudarthrobacter phenanthrenivorans Sphe3Gentisate25.9 ± 4.41.2 ± 0.1 (mM·s⁻¹)[2]
Sphingomonas sp. Strain RW5Gentisate--[10]
Silicibacter pomeroyiGentisate12 ± 3-[4]
Catechol 1,2-Dioxygenase Pseudomonas chlororaphis strain UFB2Catechol35.7616.67 (µM/min)[9]
Stenotrophomonas maltophilia KB2Catechol12.181218.8[11]
Paracoccus sp. MKU1Catechol12.89310.1[12]

Signaling Pathway and Experimental Workflow Diagrams

Gentisate_Degradation_Pathway cluster_gentisate Gentisate Degradation Pathway Aromatic_Compounds Aromatic Precursors (e.g., 3-Hydroxybenzoate, Salicylate) Gentisate Gentisate (2,5-Dihydroxybenzoate) Aromatic_Compounds->Gentisate Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-Dioxygenase Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate Isomerase Fumarate Fumarate Fumarylpyruvate->Fumarate Fumarylpyruvate Hydrolase Pyruvate Pyruvate Fumarylpyruvate->Pyruvate Fumarylpyruvate Hydrolase TCA_Cycle TCA Cycle Fumarate->TCA_Cycle Pyruvate->TCA_Cycle

Caption: The Gentisate Degradation Pathway.

Catechol_Degradation_Pathway cluster_catechol Catechol Degradation Pathway (Ortho-Cleavage) Aromatic_Compounds Aromatic Precursors (e.g., Benzene, Phenol) Catechol Catechol (1,2-Dihydroxybenzene) Aromatic_Compounds->Catechol cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-Dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate Cycloisomerase beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone Muconolactone->beta_Ketoadipate_enol_lactone Muconolactone Isomerase beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate β-Ketoadipate enol-lactone Hydrolase beta_Ketoadipyl_CoA β-Ketoadipyl-CoA beta_Ketoadipate->beta_Ketoadipyl_CoA β-Ketoadipate: Succinyl-CoA Transferase Succinyl_CoA Succinyl-CoA beta_Ketoadipyl_CoA->Succinyl_CoA β-Ketoadipyl-CoA Thiolase Acetyl_CoA Acetyl-CoA beta_Ketoadipyl_CoA->Acetyl_CoA β-Ketoadipyl-CoA Thiolase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: The Catechol Degradation Pathway (Ortho-Cleavage).

Experimental_Workflow cluster_workflow General Experimental Workflow for Enzyme Activity Assay start Bacterial Culture Growth (with inducer) cell_harvest Cell Harvesting (Centrifugation) start->cell_harvest cell_lysis Cell Lysis (e.g., Sonication) cell_harvest->cell_lysis centrifugation Centrifugation to remove debris cell_lysis->centrifugation crude_extract Crude Cell-Free Extract centrifugation->crude_extract protein_quantification Protein Quantification (e.g., Bradford Assay) crude_extract->protein_quantification enzyme_assay Enzyme Activity Assay (Spectrophotometric) crude_extract->enzyme_assay data_analysis Data Analysis (Calculate Specific Activity, Km, Vmax) protein_quantification->data_analysis enzyme_assay->data_analysis

Caption: General Experimental Workflow for Enzyme Activity Assay.

Experimental Protocols

Protocol 1: Gentisate 1,2-Dioxygenase Activity Assay

This protocol is adapted from the method described for Pseudomonas alcaligenes and Pseudomonas putida.[8]

Materials:

  • 0.1 M Phosphate buffer, pH 7.4

  • 0.33 mM Gentisate solution

  • Crude cell-free extract or purified enzyme

  • Spectrophotometer capable of measuring absorbance at 330 nm

Procedure:

  • Prepare a 3 ml reaction mixture in a quartz cuvette containing 0.1 M phosphate buffer (pH 7.4) and 0.33 mM gentisate.

  • Equilibrate the mixture to 23°C.

  • Initiate the reaction by adding a known amount of the cell-free extract or purified enzyme to the cuvette.

  • Immediately monitor the increase in absorbance at 330 nm for several minutes. This absorbance change corresponds to the formation of maleylpyruvate.

  • Calculate the enzyme activity using the molar extinction coefficient of maleylpyruvate, which is 10,800 M⁻¹ cm⁻¹.[8]

  • One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute under the specified conditions.

Protocol 2: Catechol 1,2-Dioxygenase Activity Assay (Ortho-Cleavage)

This protocol is based on the method for assaying catechol 1,2-dioxygenase from Gordonia polyisoprenivorans.[13]

Materials:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 0.8 mM Catechol solution

  • 0.1 mM 2-mercaptoethanol

  • Crude cell-free extract or purified enzyme

  • Spectrophotometer capable of measuring absorbance at 260 nm

Procedure:

  • Prepare a reaction mixture containing 1 mL of the enzyme preparation, 1 mL of 0.8 mM catechol, 0.8 mL of 50 mM Tris-HCl buffer (pH 8.0), and 0.2 mL of 0.1 mM 2-mercaptoethanol.

  • Initiate the reaction and immediately monitor the increase in absorbance at 260 nm. This corresponds to the formation of cis,cis-muconic acid.

  • The specific activity is calculated as µmoles of cis,cis-muconic acid formed per minute per milligram of protein.[9] The molar extinction coefficient for cis,cis-muconic acid is 16,800 M⁻¹ cm⁻¹.[11]

  • One unit of enzyme activity is defined as the amount of enzyme required to generate 1 µmol of product per minute.[11]

Conclusion

The gentisate and catechol degradation pathways represent two efficient bacterial strategies for the catabolism of aromatic compounds. While both pathways culminate in the production of intermediates for central metabolism, they exhibit distinct substrate specificities and enzymatic cascades. The key ring-cleaving enzymes, gentisate 1,2-dioxygenase and catechol 1,2-dioxygenase, show a range of kinetic properties across different microbial species, highlighting the metabolic diversity and adaptability of these organisms. The provided experimental protocols offer a foundation for the quantitative comparison of these enzymatic activities in various biological contexts. Further research focusing on the regulatory mechanisms of these pathways will be crucial for their effective application in biotechnology and environmental science.

References

Comparative Functional Analysis of a Putative Maleyl-CoA Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative functional characterization of a putative maleyl-CoA isomerase, an enzyme presumed to catalyze the cis-trans isomerization of this compound to fumaryl-CoA. This reaction is a critical step in the metabolic pathways of aromatic compounds. To establish a functional baseline, this guide compares the putative enzyme to well-characterized maleylpyruvate isomerases, which catalyze a chemically analogous reaction—the isomerization of maleylpyruvate to fumarylpyruvate. The comparative analysis focuses on enzymes with different cofactor requirements, providing a framework for characterizing novel isomerases.

Performance Comparison of Maleylpyruvate Isomerases

The functional characteristics of a putative this compound isomerase can be benchmarked against known maleylpyruvate isomerases. These enzymes are categorized based on their dependence on thiol cofactors for catalytic activity. Below is a summary of the kinetic parameters for different classes of maleylpyruvate isomerases.

Enzyme ClassOrganismCofactorSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (min⁻¹)k_cat_/K_m_ (µM⁻¹min⁻¹)
Thiol-Dependent
Mycothiol-DependentCorynebacterium glutamicumMycothiolMaleylpyruvate148.4 ± 11.9[1]1520 ± 57.4[1]--
L-Cysteine-DependentPaenibacillus sp. NyZ101L-CysteineThiol Cofactor15.4 ± 1.2[2]-18.9 ± 0.4[2]1.23 ± 0.12[2]
CysteinylglycineThiol Cofactor8.4 ± 0.9[2]-21.0 ± 0.7[2]2.50 ± 0.29[2]
GlutathioneThiol Cofactor552 ± 45[2]-23.8 ± 1.0[2]0.043 ± 0.004[2]
Glutathione-DependentPseudomonas sp.GlutathioneMaleylpyruvateData not availableData not availableData not availableData not available
Thiol-Independent
Thiol-IndependentBacillus megateriumNoneMaleylpyruvateData not availableData not availableData not availableData not available

*K_m_ and V_max_ for the mycothiol-dependent enzyme were determined with maleylpyruvate as the variable substrate and a fixed mycothiol concentration[1]. For the L-cysteine-dependent enzyme, the kinetic parameters were determined for the respective thiol cofactors with a fixed concentration of maleylpyruvate[2]. Data for glutathione-dependent and thiol-independent isomerases were not available in the searched literature.

Signaling Pathways and Experimental Workflows

Metabolic Pathway for Aromatic Compound Degradation

The isomerization of this compound to fumaryl-CoA is a key step in the degradation pathway of aromatic compounds like gentisate. This pathway ultimately feeds into the central carbon metabolism.

Metabolic Pathway Gentisate Degradation Pathway Gentisate Gentisate Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-Dioxygenase Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate Isomerase Fumarate_Pyruvate Fumarate + Pyruvate Fumarylpyruvate->Fumarate_Pyruvate Fumarylpyruvate Hydrolase TCA_Cycle TCA Cycle Fumarate_Pyruvate->TCA_Cycle

Caption: Gentisate degradation pathway involving maleylpyruvate isomerase.

Experimental Workflow for Functional Characterization

The functional characterization of a putative this compound isomerase typically involves gene cloning, protein expression and purification, followed by enzyme activity assays.

Experimental Workflow Functional Characterization Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_assay Enzyme Assay Gene_Identification Identify Putative Isomerase Gene Cloning Clone Gene into Expression Vector Gene_Identification->Cloning Transformation Transform E. coli Cloning->Transformation Expression Induce Protein Expression (e.g., IPTG) Transformation->Expression Purification Purify Protein (e.g., His-Tag Affinity Chromatography) Expression->Purification Activity_Assay Spectrophotometric Activity Assay Purification->Activity_Assay Substrate_Prep Prepare Substrate (this compound or Maleylpyruvate) Substrate_Prep->Activity_Assay Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) Activity_Assay->Kinetic_Analysis

Caption: Workflow for characterizing a putative isomerase.

Experimental Protocols

Expression and Purification of Recombinant His-Tagged Maleylpyruvate Isomerase

This protocol describes the expression and purification of a His-tagged isomerase in E. coli, a common method for obtaining pure enzyme for characterization[3][4][5].

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector (e.g., pET-28a) containing the isomerase gene with an N-terminal His6-tag

  • Luria-Bertani (LB) medium with appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Transform the expression vector into E. coli BL21(DE3) cells.

  • Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM and incubate for 6 hours at 16°C with shaking[6].

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE to assess purity.

  • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Synthesis of Maleylpyruvate Substrate

Materials:

  • Gentisate

  • Purified gentisate 1,2-dioxygenase (GDO)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Procedure:

  • Dissolve gentisate in the reaction buffer.

  • Add purified GDO to the gentisate solution.

  • Incubate the reaction mixture at room temperature and monitor the formation of maleylpyruvate by measuring the increase in absorbance at 330 nm.

  • The reaction is complete when the absorbance at 330 nm stabilizes.

  • The resulting maleylpyruvate solution can be used directly in enzyme assays.

Spectrophotometric Assay for Maleylpyruvate Isomerase Activity

The activity of maleylpyruvate isomerase is determined by monitoring the isomerization of maleylpyruvate to fumarylpyruvate, which results in a shift in the maximum absorbance from 330 nm to 345 nm[2][7][8].

Materials:

  • Purified isomerase enzyme

  • Maleylpyruvate solution

  • Assay buffer (50 mM Tris-HCl, pH 8.0)[2][6]

  • Cofactor solution (if required, e.g., glutathione, L-cysteine, or mycothiol)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing the assay buffer and the appropriate cofactor at a specified concentration.

  • Add a small amount of the purified isomerase (1-5 µg) to the reaction mixture[6].

  • Initiate the reaction by adding maleylpyruvate to a final concentration of 50-100 µM[1][2].

  • Immediately monitor the decrease in absorbance at 330 nm or the increase in absorbance at 345 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance change versus time plot.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

  • To determine the kinetic parameters (K_m_ and V_max_), the assay is performed with varying concentrations of the substrate while keeping the cofactor concentration constant, or vice versa[2]. The data are then fitted to the Michaelis-Menten equation.

References

Validating the Central Role of Maleyl-CoA in a Novel Metabolic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the newly discovered "Hypothetical Maleyl-CoA Synthesis Pathway" by comparing it with the established Gentisate and Homogentisate pathways. We present detailed experimental protocols and supporting data to objectively assess the performance and physiological relevance of this novel metabolic route.

Executive Summary

This compound is a key intermediate in the catabolism of aromatic compounds. While traditionally associated with the Gentisate and Homogentisate pathways, a novel, putative metabolic route for its synthesis has been identified. This guide outlines the essential experiments required to validate this new pathway, focusing on quantitative data comparison, detailed methodologies, and clear visualizations of the involved biochemical logic. The validation of this pathway could unveil new targets for therapeutic intervention in metabolic disorders and expand our understanding of aromatic compound metabolism.

Comparison of Metabolic Pathways Involving this compound

The following table summarizes the key differences between the newly discovered hypothetical pathway and the well-established Gentisate and Homogentisate pathways.

FeatureHypothetical this compound Synthesis PathwayGentisate PathwayHomogentisate Pathway
Precursor Molecule Aromatic Compound XGentisate (2,5-dihydroxybenzoate)Homogentisate (2,5-dihydroxyphenylacetate)
Key Enzyme for this compound Formation Hypothetical Synthase (HcsA)Maleylpyruvate Hydrolase/IsomeraseHomogentisate 1,2-dioxygenase, Maleylacetoacetate Isomerase
Intermediate before this compound Hypothetical Intermediate YMaleylpyruvateMaleylacetoacetate
Energy Requirement (ATP/GTP) 1 ATP per mole of this compoundNone directly for this compound formationNone directly for this compound formation
Redox Cofactor Requirement 1 NADH per mole of this compoundNoneRequires O2
Cellular Localization CytosolicPrimarily Cytosolic in BacteriaMitochondrial in Eukaryotes, Cytosolic in Bacteria
Physiological Role Proposed primary route for Aromatic Compound X degradationCatabolism of various aromatic compoundsDegradation of tyrosine and phenylalanine[1]

Experimental Protocols for Pathway Validation

To rigorously validate the "Hypothetical this compound Synthesis Pathway," a multi-faceted experimental approach is essential. This involves stable isotope tracing to map carbon flow, enzymatic assays to characterize the novel enzyme, and genetic manipulation to establish physiological relevance.

Stable Isotope Tracing and Metabolic Flux Analysis

This experiment aims to trace the incorporation of labeled carbon from the precursor molecule into this compound and downstream metabolites, providing direct evidence of the pathway's activity.

Protocol:

  • Cell Culture: Culture wild-type and genetically modified (e.g., hcsA knockout) cells in a defined medium.

  • Isotope Labeling: Supplement the medium with a stable isotope-labeled precursor, such as U-¹³C-Aromatic Compound X.

  • Metabolite Extraction: After a defined incubation period, quench metabolism and extract intracellular metabolites.

  • LC-MS Analysis: Analyze the isotopic enrichment in this compound and other pathway intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Flux Calculation: Utilize metabolic flux analysis software to calculate the carbon flux through the hypothetical pathway in comparison to alternative routes.

Characterization of the Novel Enzyme (Hypothetical Synthase - HcsA)

This protocol focuses on the in vitro characterization of the key enzyme proposed in the new pathway.

Protocol:

  • Gene Cloning and Expression: Clone the gene encoding the hypothetical synthase (hcsA) into an expression vector and purify the recombinant protein.

  • Enzyme Assay: Develop a spectrophotometric or LC-MS-based assay to measure the conversion of the hypothetical intermediate Y to this compound. The reaction mixture should contain the purified enzyme, substrate, ATP, and NADH.

  • Kinetic Analysis: Determine the kinetic parameters (K_m, V_max, k_cat) for the substrate and cofactors.

  • Inhibitor Screening: Test for potential inhibitors of the enzyme activity to identify regulatory molecules.

Genetic Knockout and Phenotypic Analysis

This experiment is crucial to demonstrate the physiological necessity of the new pathway for the metabolism of Aromatic Compound X.

Protocol:

  • Gene Deletion: Create a targeted deletion of the hcsA gene in the organism of interest using CRISPR-Cas9 or homologous recombination.

  • Growth Phenotyping: Compare the growth rate and viability of the knockout strain with the wild-type when grown on Aromatic Compound X as the sole carbon source.

  • Metabolite Profiling: Analyze the intracellular and extracellular metabolite profiles of both strains to identify the accumulation of upstream intermediates and the depletion of downstream products in the knockout strain. Studies have shown that genetic perturbation can lead to significant changes in obesity-related traits and alterations in common metabolic pathways.[3][4]

Quantitative Data Summary

The following tables present hypothetical quantitative data that would support the validation of the new pathway.

Table 1: ¹³C-Labeling Enrichment in Key Metabolites

MetaboliteWild-Type (% ¹³C Enrichment)hcsA Knockout (% ¹³C Enrichment)
Hypothetical Intermediate Y5 ± 195 ± 5
This compound 85 ± 7 < 5
Downstream Metabolite Z70 ± 6< 5

Table 2: Kinetic Parameters of Hypothetical Synthase (HcsA)

Substrate/CofactorK_m (µM)V_max (µmol/min/mg)
Hypothetical Intermediate Y15025
ATP50-
NADH25-

Table 3: Growth Phenotype on Aromatic Compound X

StrainDoubling Time (hours)
Wild-Type4
hcsA KnockoutNo significant growth

Visualizing the Metabolic Landscape

Diagrams are essential for illustrating the complex relationships within and between metabolic pathways.

Hypothetical_Pathway Aromatic_X Aromatic Compound X Intermediate_Y Hypothetical Intermediate Y Aromatic_X->Intermediate_Y Enzyme 1 Maleyl_CoA This compound Intermediate_Y->Maleyl_CoA HcsA (Hypothetical Synthase) + ATP + NADH Downstream Downstream Metabolism Maleyl_CoA->Downstream Enzyme 2

Caption: The proposed Hypothetical this compound Synthesis Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cloning Gene Cloning (hcsA) Purification Protein Purification (HcsA) Cloning->Purification Assay Enzyme Assay & Kinetics Purification->Assay Validation Pathway Validation Assay->Validation Isotope_Tracing ¹³C Isotope Tracing Phenotyping Phenotypic Analysis Isotope_Tracing->Phenotyping Knockout Genetic Knockout (ΔhcsA) Knockout->Phenotyping Phenotyping->Validation

Caption: Experimental workflow for validating the new metabolic pathway.

Logical_Relationship Hypothesis A new pathway for this compound synthesis exists Evidence1 ¹³C from precursor is incorporated into this compound Hypothesis->Evidence1 Evidence2 Purified HcsA converts Intermediate Y to this compound Hypothesis->Evidence2 Evidence3 Deletion of hcsA abolishes growth on precursor Hypothesis->Evidence3 Conclusion The Hypothetical this compound Synthesis Pathway is valid Evidence1->Conclusion Evidence2->Conclusion Evidence3->Conclusion

Caption: Logical framework for the validation of the hypothetical pathway.

Conclusion

The validation of a novel metabolic pathway requires a systematic and multi-pronged approach. By employing the experimental strategies outlined in this guide—stable isotope tracing, enzymatic characterization, and genetic manipulation—researchers can generate the robust, quantitative data necessary to unequivocally establish the role of this compound in this newly discovered route. The successful validation of the "Hypothetical this compound Synthesis Pathway" would not only advance our fundamental understanding of metabolism but also open new avenues for applications in biotechnology and medicine.

References

A Comparative Analysis of Aerobic and Anaerobic Aromatic Degradation Pathway Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial degradation of aromatic compounds is a cornerstone of environmental bioremediation and a critical consideration in drug metabolism. Microorganisms employ distinct strategies to break down the stable aromatic ring, primarily categorized as aerobic and anaerobic pathways. The efficiency of these pathways dictates the rate and extent of degradation, a crucial factor in applications ranging from eliminating environmental pollutants to understanding the metabolic fate of aromatic drug molecules. This guide provides an objective comparison of the efficiency of these pathways, supported by experimental data and detailed methodologies.

Key Differences in Degradation Strategies

Aerobic and anaerobic degradation pathways differ fundamentally in their approach to destabilizing the aromatic ring. Aerobic pathways utilize molecular oxygen as a co-substrate for oxygenase enzymes, which hydroxylate the aromatic ring and prepare it for cleavage.[1] In contrast, anaerobic pathways employ a reductive strategy, activating the aromatic compound (often via CoA ligation) and then reducing the aromatic ring to break its stability before cleavage.[2]

Quantitative Comparison of Degradation Efficiency

Table 1: Comparison of Specific Degradation Rates for Phenol

ConditionOrganism TypeSpecific Degradation Rate (g Phenol / g VSS · day)Reference
AerobicMixed microbial consortia0.2 - 2.5[1]
Anaerobic (Nitrate-reducing)Mixed microbial consortia0.1 - 0.8[1]
Anaerobic (Sulfate-reducing)Mixed microbial consortia0.05 - 0.3[1]
Anaerobic (Methanogenic)Mixed microbial consortia0.02 - 0.15[1]

VSS: Volatile Suspended Solids, a measure of microbial biomass.

Table 2: Kinetic Properties of Key Enzymes in Aromatic Degradation

PathwayKey EnzymeSubstrateK_m (µM)V_max or k_catOrganismReference
AerobicCatechol 2,3-dioxygenaseCatechol34.670.29 µmol·min⁻¹·(mg dry cell)⁻¹Pseudomonas putida mt-2[3]
AerobicCatechol 2,3-dioxygenaseCatechol42.70329.96 mUPlanococcus sp. strain S5[4]
AnaerobicBenzoyl-CoA reductaseBenzoyl-CoA151.6 s⁻¹ (catalytic number)Thauera aromatica strain K172[5]

Theoretical Yield Comparison: ATP and Biomass

The energy yield from the complete mineralization of an aromatic compound is significantly higher under aerobic conditions. This is due to the complete oxidation of the substrate to CO2 and H2O, with oxygen serving as the final electron acceptor, which has a high redox potential.

Table 3: Theoretical ATP and Biomass Yield for Benzoate Degradation

PathwayOverall Reaction (Benzoate Mineralization)Theoretical ATP Yield (mol ATP / mol Benzoate)Theoretical Biomass Yield (g biomass / mol Benzoate)
AerobicC₇H₆O₂ + 7.5 O₂ → 7 CO₂ + 3 H₂O~30-38Higher
Anaerobic (Denitrifying)C₇H₆O₂ + 6 NO₃⁻ + 6 H⁺ → 7 CO₂ + 3 N₂ + 6 H₂O~20-25Lower

Note: Theoretical yields are calculated based on the stoichiometry of the respective pathways and can vary depending on the specific microorganism and growth conditions. The higher ATP yield in aerobic degradation generally supports a higher biomass yield.

Signaling Pathways and Experimental Workflows

To understand and quantify the efficiency of these degradation pathways, specific experimental procedures are required. The following diagrams illustrate the core logic of the aerobic and anaerobic pathways for benzoate, a model aromatic compound, and provide a general workflow for comparing their efficiency.

Aerobic_Benzoate_Degradation Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase Dihydrodiol 2,3-Dihydro-2,3- dihydroxybenzoyl-CoA BenzoylCoA->Dihydrodiol Benzoyl-CoA dioxygenase Catechol Catechol Dihydrodiol->Catechol Dihydrodiol dehydrogenase RingCleavage cis,cis-Muconate Catechol->RingCleavage Catechol 1,2- dioxygenase TCA TCA Cycle RingCleavage->TCA Anaerobic_Benzoate_Degradation Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase RingReduction Cyclohex-1,5-diene- 1-carbonyl-CoA BenzoylCoA->RingReduction Benzoyl-CoA reductase RingOpening Pimeloyl-CoA RingReduction->RingOpening Series of enzymatic steps BetaOxidation 3 Acetyl-CoA + CO2 RingOpening->BetaOxidation Modified β-oxidation TCA TCA Cycle BetaOxidation->TCA Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Culture_Aerobic Bacterial Culture (Aerobic Conditions) Sampling Time-course Sampling Culture_Aerobic->Sampling Culture_Anaerobic Bacterial Culture (Anaerobic Conditions) Culture_Anaerobic->Sampling Substrate Aromatic Substrate (e.g., Benzoate) Substrate->Culture_Aerobic Substrate->Culture_Anaerobic Degradation_Rate Substrate Degradation Rate (HPLC Analysis) Sampling->Degradation_Rate Biomass_Yield Biomass Yield (Dry Weight Measurement) Sampling->Biomass_Yield ATP_Yield ATP Yield (Luminometry) Sampling->ATP_Yield Enzyme_Activity Key Enzyme Activity Assays Sampling->Enzyme_Activity

References

Knockout Mutant Studies: Confirming the Function of the Gentisate Pathway in Aromatic Compound Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The gentisate pathway is a crucial catabolic route for the aerobic degradation of a wide range of aromatic compounds by various microorganisms. Understanding the precise function of the genes and enzymes involved in this pathway is paramount for applications in bioremediation, biocatalysis, and metabolic engineering. Gene knockout studies have been instrumental in unequivocally confirming the essential role of the gentisate pathway and its constituent enzymes. This guide provides a comparative analysis of wild-type and knockout mutant strains, supported by experimental data, to elucidate the function of the gentisate pathway.

Comparison of Wild-Type vs. Gentisate Pathway Knockout Mutants

The primary phenotype observed in knockout mutants for key genes in the gentisate pathway, such as the one encoding gentisate 1,2-dioxygenase, is the inability to utilize gentisate or its precursors as a sole carbon and energy source. This is in stark contrast to wild-type strains, which exhibit robust growth under the same conditions.

Table 1: Phenotypic Comparison of Wild-Type and Gentisate Pathway Knockout Mutants

CharacteristicWild-Type StrainGentisate Pathway Knockout MutantReference
Growth on Gentisate Capable of growthNo growth[1]
Growth on 3-Hydroxybenzoate Capable of growthNo growth[1]
Gentisate 1,2-Dioxygenase Activity Inducible activity detectedNo activity detected[1][2]
Metabolite Accumulation Transient accumulation of pathway intermediatesAccumulation of gentisate when precursor is provided[3]

The Gentisate Pathway vs. Alternative Aromatic Degradation Pathways

The gentisate pathway is one of several routes microorganisms employ to break down aromatic compounds. The catechol and protocatechuate pathways are two other well-characterized alternatives. The choice of pathway is often substrate-dependent and varies between different microbial species.

Table 2: Comparison of Key Ring-Cleavage Enzymes in Aromatic Degradation Pathways

EnzymePathwaySubstrateCleavage ProductKinetic Parameter (Km for primary substrate)Reference
Gentisate 1,2-Dioxygenase Gentisate PathwayGentisateMaleylpyruvate10.71 ± 0.11 µM (C. glutamicum)[2]
Catechol 1,2-Dioxygenase Catechol Pathway (ortho-cleavage)Catecholcis,cis-MuconateVaries by organism[4]
Catechol 2,3-Dioxygenase Catechol Pathway (meta-cleavage)Catechol2-Hydroxymuconic semialdehydeVaries by organism[4]
Protocatechuate 3,4-Dioxygenase Protocatechuate PathwayProtocatechuateβ-Carboxy-cis,cis-muconateVaries by organism[5]

Experimental Protocols

Gene Knockout Construction in Corynebacterium glutamicum using Suicide Plasmid pK18mobsacB

This method relies on homologous recombination to replace the target gene with a selectable marker, followed by counter-selection to remove the marker, resulting in an unmarked deletion.[6][7]

Key Steps:

  • Construction of the Knockout Vector:

    • Amplify the upstream and downstream flanking regions (homologous arms) of the target gene (e.g., ncg12920 encoding gentisate 1,2-dioxygenase) from the wild-type genomic DNA via PCR.

    • Clone these flanking regions into the suicide vector pK18mobsacB, which contains a selectable marker (e.g., kanamycin resistance) and the sacB gene for counter-selection. The flanking regions should be inserted on either side of the selectable marker.

  • Transformation and First Crossover (Integration):

    • Introduce the constructed knockout vector into E. coli for plasmid amplification.

    • Transfer the plasmid from E. coli to Corynebacterium glutamicum via conjugation or electroporation.

    • Select for single-crossover recombinants on media containing the appropriate antibiotic (e.g., kanamycin). In these recombinants, the entire plasmid has integrated into the bacterial chromosome at one of the homologous regions.

  • Second Crossover (Excision and Gene Deletion):

    • Culture the single-crossover mutants in non-selective medium to allow for a second recombination event to occur.

    • Plate the culture on a medium containing sucrose. The sacB gene product, levansucrase, converts sucrose into a toxic product, thus selecting against cells that retain the plasmid backbone.

    • Colonies that grow on the sucrose-containing medium are potential double-crossover mutants where the target gene has been deleted.

  • Verification of Knockout Mutants:

    • Confirm the deletion of the target gene by PCR using primers that anneal outside the deleted region and by sequencing.

    • Phenotypically verify the knockout by testing the mutant's inability to grow on a minimal medium with gentisate as the sole carbon source.

Enzyme Activity Assay for Gentisate 1,2-Dioxygenase

This spectrophotometric assay measures the formation of maleylpyruvate, the product of the gentisate 1,2-dioxygenase reaction.[2]

Procedure:

  • Preparation of Cell-Free Extract:

    • Grow wild-type and mutant strains under inducing conditions (e.g., in the presence of gentisate).

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Lyse the cells by sonication or other appropriate methods and centrifuge to remove cell debris. The supernatant is the cell-free extract.

  • Enzyme Assay:

    • The reaction mixture should contain the cell-free extract and gentisate in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Monitor the increase in absorbance at 330 nm, which corresponds to the formation of maleylpyruvate.

    • Calculate the enzyme activity using the molar extinction coefficient of maleylpyruvate (approximately 13,000 M⁻¹ cm⁻¹).[2]

    • Protein concentration in the cell-free extract should be determined (e.g., by the Bradford method) to calculate the specific activity (units per mg of protein).

Visualizations

Gentisate_Pathway cluster_precursors Precursors cluster_pathway Gentisate Pathway 3-Hydroxybenzoate 3-Hydroxybenzoate Gentisate Gentisate 3-Hydroxybenzoate->Gentisate 3-Hydroxybenzoate 6-hydroxylase Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-dioxygenase (Knockout Target) Fumarylpyruvate Fumarylpyruvate Maleylpyruvate->Fumarylpyruvate Maleylpyruvate isomerase Fumarate_Pyruvate Fumarate + Pyruvate Fumarylpyruvate->Fumarate_Pyruvate Fumarylpyruvate hydrolase

Caption: The Gentisate Pathway for aromatic compound degradation.

Knockout_Workflow cluster_vector Vector Construction cluster_recombination Homologous Recombination cluster_verification Verification PCR Amplify Upstream & Downstream Homologous Arms Ligation Ligate into pK18mobsacB Suicide Vector PCR->Ligation Transformation Introduce Vector into Host Strain Ligation->Transformation First_Crossover Select for Single Crossover (Antibiotic Resistance) Transformation->First_Crossover Second_Crossover Counter-select for Double Crossover (Sucrose) First_Crossover->Second_Crossover PCR_Verification Confirm Deletion by PCR and Sequencing Second_Crossover->PCR_Verification Phenotypic_Assay Test for Loss of Function (Growth on Gentisate) Second_Crossover->Phenotypic_Assay Pathway_Comparison cluster_gentisate Gentisate Pathway cluster_catechol Catechol Pathway cluster_protocatechuate Protocatechuate Pathway Aromatic_Compounds Aromatic Compounds Gentisate Gentisate Aromatic_Compounds->Gentisate Catechol Catechol Aromatic_Compounds->Catechol Protocatechuate Protocatechuate Aromatic_Compounds->Protocatechuate TCA_Cycle TCA Cycle Gentisate->TCA_Cycle Catechol->TCA_Cycle Protocatechuate->TCA_Cycle

References

A Researcher's Guide to Metabolomic Profiling for Aromatic Catabolism Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of aromatic catabolism is crucial for fields ranging from bioremediation to drug metabolism. This guide provides a comprehensive comparison of key metabolomic profiling techniques used to identify the transient intermediates of these complex biochemical processes. We delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering supporting data and detailed experimental protocols to inform your methodological choices.

Performance Comparison: GC-MS vs. LC-MS for Aromatic Metabolite Analysis

The choice between GC-MS and LC-MS is a critical decision point in designing a metabolomics study for aromatic catabolism. Each technique possesses distinct advantages and limitations rooted in its fundamental principles of separation and detection. The selection hinges on the specific physicochemical properties of the target metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly reproducible technique that excels in the analysis of volatile and thermally stable small molecules.[1] For many intermediates in aromatic catabolism, which can be derivatized to increase their volatility, GC-MS offers excellent chromatographic resolution and well-established spectral libraries for compound identification.[1] In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) is better suited for a wider range of compounds, including polar, non-volatile, and thermally labile metabolites, without the need for derivatization.[1][2] This makes LC-MS particularly advantageous for capturing a broader snapshot of the metabolome.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on polarity and other physicochemical interactions.
Sample Volatility Requires analytes to be volatile or rendered volatile through derivatization.Suitable for a wide range of polar, non-volatile, and thermally labile compounds.
Derivatization Often necessary for polar metabolites to increase volatility.Generally not required, simplifying sample preparation.
Compound Coverage More limited to smaller, less polar molecules.Broader coverage of diverse metabolite classes.
Reproducibility High retention time reproducibility and standardized electron ionization (EI) spectra.Can be influenced by matrix effects and variations in electrospray ionization (ESI).
Sensitivity Good, but can be lower than LC-MS for certain compounds.Generally offers higher sensitivity for a wider range of metabolites.
Databases Extensive and standardized spectral libraries (e.g., NIST, Wiley) for confident identification.Libraries are growing but are less standardized than for GC-MS EI spectra.
Typical Analytes in Aromatic Catabolism Derivatized organic acids, smaller phenols, and other volatile intermediates.Aromatic acids, hydroxylated intermediates, CoA-thioesters, and other polar metabolites.

Experimental Protocols

Detailed and consistent experimental protocols are paramount for reproducible metabolomic profiling. Below are generalized, yet detailed, methodologies for sample preparation and analysis using both GC-MS and LC-MS for the study of bacterial aromatic catabolism.

Protocol 1: GC-MS Analysis of Aromatic Catabolites from Bacterial Cultures

This protocol outlines the steps for quenching metabolism, extracting metabolites, and preparing them for GC-MS analysis.

1. Sample Collection and Quenching:

  • Rapidly quench metabolic activity to preserve the in vivo metabolic state. A common method is to plunge the bacterial culture into a quenching solution of cold methanol (-40°C or below) at a ratio of 1:1 (v/v).

  • Immediately centrifuge the quenched culture at a low temperature (e.g., 4°C) to pellet the cells.

2. Metabolite Extraction:

  • Discard the supernatant and resuspend the cell pellet in a pre-chilled extraction solvent. A common choice is a mixture of methanol, water, and chloroform.

  • Perform cell lysis through methods such as bead beating or sonication on ice to release intracellular metabolites.

  • Centrifuge the lysate at high speed to pellet cell debris.

3. Sample Derivatization:

  • Collect the supernatant containing the metabolites and evaporate it to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • To increase the volatility of polar metabolites, perform a two-step derivatization. First, add methoxyamine hydrochloride in pyridine to protect carbonyl groups.

  • Second, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize hydroxyl, carboxyl, and amine groups.

4. GC-MS Analysis:

  • Reconstitute the derivatized sample in a suitable solvent like hexane or ethyl acetate.

  • Inject an aliquot of the sample into the GC-MS system.

  • Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient to separate the derivatized metabolites.

  • The mass spectrometer is typically operated in electron ionization (EI) mode, and full scan data is acquired.

Protocol 2: LC-MS Analysis of Aromatic Catabolites from Bacterial Cultures

This protocol details the procedure for preparing and analyzing bacterial metabolites using LC-MS, which is particularly useful for polar and non-volatile intermediates.

1. Sample Collection and Quenching:

  • Follow the same rapid quenching procedure as described for the GC-MS protocol to halt metabolic activity.

2. Metabolite Extraction:

  • Use a polar extraction solvent, such as a mixture of acetonitrile, methanol, and water, to efficiently extract a broad range of metabolites.

  • Lyse the cells using mechanical disruption (bead beating or sonication) on ice.

  • Centrifuge to remove cell debris and collect the supernatant.

3. Sample Preparation for LC-MS:

  • Evaporate the supernatant to dryness.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol.

  • Filter the reconstituted sample through a 0.22 µm filter to remove any particulates that could clog the LC system.

4. LC-MS Analysis:

  • Inject the filtered sample into the LC-MS system.

  • For separation of polar aromatic intermediates, a reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile or methanol, often with a modifier like formic acid to improve peak shape.

  • The mass spectrometer is typically equipped with an electrospray ionization (ESI) source and can be operated in both positive and negative ion modes to detect a wider range of compounds. High-resolution mass analyzers like TOF or Orbitrap are preferred for accurate mass measurements and formula prediction.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental process and the biochemical context, the following diagrams were generated using Graphviz.

Metabolomic Profiling Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis cluster_results Downstream Analysis start Bacterial Culture quench Quenching start->quench extract Metabolite Extraction quench->extract deriv Derivatization extract->deriv lcms LC-MS Analysis extract->lcms gcms GC-MS Analysis deriv->gcms data_gc Data Processing & Identification gcms->data_gc pathway Pathway Analysis data_gc->pathway data_lc Data Processing & Identification lcms->data_lc data_lc->pathway biomarker Biomarker Discovery pathway->biomarker

Caption: A generalized workflow for metabolomic profiling.

The catabolism of aromatic compounds often proceeds through central intermediates like catechol. The following diagram illustrates a simplified aerobic degradation pathway of benzoate to intermediates of the TCA cycle via catechol.

Aerobic Benzoate Catabolism via Catechol Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase Catechol Catechol Benzoyl_CoA->Catechol Dioxygenase/Dehydrogenase cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate cycloisomerase beta_Ketoadipate_enol_lactone beta-Ketoadipate enol-lactone Muconolactone->beta_Ketoadipate_enol_lactone Muconolactone isomerase beta_Ketoadipate beta-Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate Enol-lactone hydrolase beta_Ketoadipyl_CoA beta-Ketoadipyl-CoA beta_Ketoadipate->beta_Ketoadipyl_CoA 3-oxoadipate CoA-transferase Succinyl_CoA Succinyl-CoA beta_Ketoadipyl_CoA->Succinyl_CoA beta-Ketoadipyl-CoA thiolase Acetyl_CoA Acetyl-CoA beta_Ketoadipyl_CoA->Acetyl_CoA beta-Ketoadipyl-CoA thiolase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: A representative aromatic catabolic pathway.

References

A Comparative Guide to the Phylogenetic Analysis of Enzymes in Maleyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of enzymes involved in the metabolic pathways of maleyl-derivatives, crucial intermediates in the degradation of aromatic compounds. By examining their phylogenetic relationships and enzymatic performance, this document aims to provide a comprehensive resource for researchers in biochemistry, microbiology, and drug development.

Introduction to Maleyl-CoA Metabolism

The breakdown of aromatic compounds, prevalent environmental pollutants and key structures in various xenobiotics, converges on a few central intermediates. Among these are maleyl-derivatives such as this compound, maleylacetoacetate, and maleylpyruvate. These intermediates are processed through distinct enzymatic pathways, primarily the homogentisate and gentisate pathways, to yield metabolites that can enter central carbon metabolism. Understanding the enzymes that catalyze these transformations is critical for applications in bioremediation and for the development of novel therapeutics targeting microbial metabolic pathways.

Key Metabolic Pathways and Their Enzymes

Two primary pathways are responsible for the metabolism of maleyl-derivatives: the homogentisate pathway, for the degradation of tyrosine and phenylalanine, and the gentisate pathway, for the breakdown of compounds like salicylate and 3-hydroxybenzoate.

The Homogentisate Pathway

This pathway converts homogentisate to fumarate and acetoacetate through the action of three key enzymes.[1][2][3][4]

  • Homogentisate 1,2-dioxygenase (HGD) : This enzyme catalyzes the oxygenolytic cleavage of the aromatic ring of homogentisate to form maleylacetoacetate.[5]

  • Maleylacetoacetate Isomerase (MAAI/GSTZ1) : This glutathione S-transferase (GST) family enzyme isomerizes maleylacetoacetate to fumarylacetoacetate.[6][7]

  • Fumarylacetoacetate Hydrolase (FAH) : This hydrolase cleaves fumarylacetoacetate to produce fumarate and acetoacetate, which can then enter the citric acid cycle.[1][2][3]

The Gentisate Pathway

This pathway degrades gentisate into pyruvate and fumarate or maleate.

  • Gentisate 1,2-dioxygenase (GDO) : It cleaves the aromatic ring of gentisate to yield maleylpyruvate.[8][9]

  • Maleylpyruvate Isomerase (MPI) or Maleylpyruvate Hydrolase (MPH) : Maleylpyruvate can be either isomerized to fumarylpyruvate by MPI or directly hydrolyzed to maleate and pyruvate by MPH.[10][11][12]

  • Fumarylpyruvate Hydrolase (FPH) : This enzyme hydrolyzes fumarylpyruvate to fumarate and pyruvate.

Phylogenetic Analysis

The evolutionary relationships of these enzymes reveal important insights into their function and substrate specificity.

Maleylacetoacetate Isomerase (GST Zeta Class): Phylogenetic analysis of the glutathione S-transferase zeta (GSTZ) class, to which maleylacetoacetate isomerase belongs, shows a divergence that correlates with their diverse catalytic activities, including isomerization, dehalogenation, and peroxidation.[7]

Fumarylacetoacetate Hydrolase Superfamily: Enzymes in this superfamily, including maleylpyruvate hydrolase and fumarylpyruvate hydrolase, exhibit a wide phylogenetic distribution. Despite low sequence identity between some members, they share a conserved structural fold and catalytic mechanism. A phylogenetic tree of the FAA hydrolase superfamily shows that maleylpyruvate hydrolases form a distinct branch from maleylpyruvate isomerases and other related hydrolases.[11]

Comparative Enzyme Performance

The catalytic efficiency and substrate specificity of these enzymes vary across different organisms. The following tables summarize key kinetic parameters for representative enzymes from the homogentisate and gentisate pathways.

Table 1: Kinetic Parameters of Maleylacetoacetate Isomerase (MAAI) Variants

Enzyme Variant (Human GSTZ1-1)SubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)
1a-1aMaleylacetone (MA)-1.8 ± 0.1-
1b-1bMaleylacetone (MA)-11.2 ± 0.6-
1c-1cMaleylacetone (MA)-23.5 ± 1.1-
1d-1dMaleylacetone (MA)-7.9 ± 0.8-
1a-1aChlorofluoroacetic acid (CFA)-0.083 ± 0.003-
1b-1bChlorofluoroacetic acid (CFA)-0.038 ± 0.002-
1c-1cChlorofluoroacetic acid (CFA)-0.024 ± 0.001-
1d-1dChlorofluoroacetic acid (CFA)-0.032 ± 0.001-

Data from a study on polymorphic variants of human GSTZ1-1 with maleylacetone (an analog of maleylacetoacetate) and chlorofluoroacetic acid as substrates.[13]

Table 2: Kinetic Parameters of Gentisate 1,2-Dioxygenases (GDO)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)
Pseudomonas alcaligenes P25XGentisate92-44.08 x 104
Pseudomonas putida P35XGentisate143-39.34 x 104

Data from a comparative study of GDOs from two Pseudomonas species.[10]

Table 3: Kinetic Parameters of Mycothiol-Dependent Maleylpyruvate Isomerase

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)
Corynebacterium glutamicumMaleylpyruvate148.4 ± 11.91520 ± 57.4

Data for the mycothiol-dependent maleylpyruvate isomerase from C. glutamicum.[14]

Signaling Pathways & Experimental Workflows

Homogentisate Catabolic Pathway

The following diagram illustrates the enzymatic steps in the homogentisate pathway, leading from homogentisate to central metabolites.

Homogentisate_Pathway cluster_pathway Homogentisate Pathway Homogentisate Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HmgA (Homogentisate 1,2-dioxygenase) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate HmgC/GSTZ1 (Maleylacetoacetate Isomerase) Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate HmgB/FAH (Fumarylacetoacetate Hydrolase)

Caption: The Homogentisate catabolic pathway.

Experimental Workflow for Enzyme Kinetic Analysis

This diagram outlines a typical workflow for determining the kinetic parameters of an enzyme.

Enzyme_Kinetics_Workflow cluster_workflow Enzyme Kinetic Analysis Workflow start Start: Purified Enzyme prepare_reagents Prepare Assay Buffer and Substrate Solutions start->prepare_reagents setup_assays Set up Reactions with Varying Substrate Concentrations prepare_reagents->setup_assays measure_activity Measure Initial Reaction Rates (e.g., Spectrophotometry) setup_assays->measure_activity plot_data Plot Initial Rate vs. Substrate Concentration measure_activity->plot_data calculate_params Calculate Km and Vmax (e.g., Michaelis-Menten plot, Lineweaver-Burk plot) plot_data->calculate_params end End: Kinetic Parameters calculate_params->end

Caption: Workflow for enzyme kinetic analysis.

Experimental Protocols

Maleylpyruvate Isomerase Activity Assay (Spectrophotometric)

This protocol is adapted from methods used for glutathione-independent maleylpyruvate isomerase.

Principle: The isomerization of maleylpyruvate to fumarylpyruvate is monitored by a shift in the absorbance maximum. Maleylpyruvate has an absorbance maximum at 330 nm, while fumarylpyruvate's maximum is at 345 nm at pH 8.0.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • Gentisate solution (10 mM)

  • Cell-free extract containing gentisate 1,2-dioxygenase (for in-situ generation of maleylpyruvate) or purified maleylpyruvate

  • Cell-free extract of the organism expressing the maleylpyruvate isomerase or the purified enzyme

  • (Optional) Glutathione solution (if testing for glutathione dependency)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 0.22 µmol of gentisate in 3.0 ml of 0.1 M Tris buffer (pH 8.0).

  • Initiate the formation of maleylpyruvate by adding a cell extract containing gentisate 1,2-dioxygenase. Monitor the increase in absorbance at 330 nm until it stabilizes.

  • Initiate the isomerization reaction by adding the cell extract or purified enzyme containing maleylpyruvate isomerase.

  • Monitor the decrease in absorbance at 330 nm and the increase at 345 nm over time.

  • The rate of isomerization can be calculated from the change in absorbance at 345 nm.

Note: The assay is highly pH-dependent due to the spectral properties of fumarylpyruvate.[12]

Phylogenetic Tree Construction

This protocol outlines the general steps for creating a phylogenetic tree from protein sequences.

Principle: Evolutionary relationships between homologous enzyme sequences are inferred by comparing their amino acid sequences.

Methodology:

  • Sequence Retrieval: Obtain amino acid sequences of the enzyme of interest from various organisms from databases like NCBI or UniProt.

  • Multiple Sequence Alignment (MSA): Align the sequences using a program such as ClustalW or MUSCLE. This step is crucial for identifying conserved regions and homologous positions.

  • Phylogenetic Reconstruction:

    • Choose a reconstruction method. Common methods include:

      • Neighbor-Joining (NJ): A distance-based method that is computationally fast.

      • Maximum Likelihood (ML): A statistical method that finds the tree that maximizes the probability of observing the given sequences.

      • Bayesian Inference (BI): A statistical method that calculates the posterior probability of a tree.

    • Select an appropriate amino acid substitution model (e.g., JTT, WAG, LG) which can be determined using programs like ProtTest.

  • Tree Evaluation: Assess the reliability of the branching patterns using bootstrapping (for NJ and ML) or by examining the posterior probabilities (for BI).

  • Tree Visualization: Use software like MEGA, FigTree, or iTOL to visualize and annotate the phylogenetic tree.

Conclusion

The enzymes of the homogentisate and gentisate pathways exhibit significant diversity in their phylogenetic origins and catalytic properties. Maleylacetoacetate isomerase, a member of the versatile GST superfamily, showcases how a common protein fold can be adapted for a specific metabolic function. In contrast, the enzymes of the gentisate pathway, such as maleylpyruvate isomerase and hydrolase, demonstrate alternative evolutionary strategies for processing a common intermediate. The comparative data and protocols presented in this guide provide a foundation for further research into the structure-function relationships of these important enzymes and their potential for biotechnological and therapeutic applications.

References

Safety Operating Guide

Proper Disposal of Maleyl-CoA: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Maleyl-CoA, ensuring the well-being of laboratory personnel and compliance with standard safety protocols. While this compound does not have a specific classification as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it as a potentially hazardous material until comprehensive toxicological data is available. Its inherent chemical instability can be leveraged for its safe disposal.

This compound is known to be unstable in neutral aqueous solutions, where it readily undergoes hydrolysis. This characteristic is central to the recommended disposal procedure, which aims to degrade the compound into its less reactive components: maleic acid and Coenzyme A.

Key Properties for Handling and Disposal

The following table summarizes the essential characteristics of this compound relevant to its safe handling and disposal.

PropertyValue/CharacteristicCitation
Chemical Stability Unstable at neutral pH; readily hydrolyzes.[1]
Reactivity Reacts spontaneously with the sulfhydryl group of free Coenzyme A. Susceptible to alkaline hydrolysis.[1]
Appearance Assumed to be a solid, similar to other CoA esters.
GHS Classification Not classified. However, should be handled with care.
Primary Degradation Products Maleic acid and Coenzyme A (through hydrolysis).

Experimental Protocol: Hydrolytic Degradation of this compound for Disposal

This protocol details the methodology for the chemical degradation of this compound in a laboratory setting prior to its final disposal. This procedure is designed for small quantities of this compound typically used in research settings.

Objective: To hydrolyze this compound into maleic acid and Coenzyme A, rendering it suitable for disposal as non-hazardous aqueous waste.

Materials:

  • This compound waste (solid or in aqueous solution)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

  • Glass beaker or flask of appropriate size

  • Stir bar and stir plate

Procedure:

  • Preparation: Perform all steps in a certified fume hood. Ensure all necessary PPE is worn.

  • Dilution: If the this compound waste is in a concentrated solution or solid form, dilute it with a sufficient volume of water in a glass beaker to ensure safe handling and effective pH adjustment.

  • Basification: While stirring the solution, slowly add 1 M sodium hydroxide (NaOH) solution dropwise. The addition of a strong base will facilitate the alkaline hydrolysis of the thioester bond.[1]

  • Monitoring pH: Regularly monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding NaOH until the pH of the solution is between 10 and 12.

  • Incubation: Allow the basic solution to stir at room temperature for at least 2 hours to ensure complete hydrolysis of the this compound.

  • Neutralization: After the incubation period, neutralize the solution by slowly adding 1 M hydrochloric acid (HCl) solution dropwise while continuously stirring.

  • Final pH Check: Monitor the pH and continue adding HCl until the solution reaches a neutral pH range of 6 to 8.

  • Disposal: The resulting neutralized aqueous solution, containing maleic acid, Coenzyme A, and salt, can now be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations for non-hazardous chemical waste.[2]

Disposal Workflow and Logic

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Maleyl_CoA_Disposal cluster_prep Preparation & Assessment cluster_degradation Chemical Degradation cluster_disposal Final Disposal start Start: this compound Waste assess Assess Quantity and Form (Solid or Solution) start->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe fume_hood Work in Fume Hood ppe->fume_hood dilute Dilute with Water fume_hood->dilute hydrolyze Induce Alkaline Hydrolysis (Add 1M NaOH to pH 10-12) dilute->hydrolyze incubate Incubate for 2 hours (with stirring) hydrolyze->incubate neutralize Neutralize Solution (Add 1M HCl to pH 6-8) incubate->neutralize check_regulations Check Local Regulations for Aqueous Waste Disposal neutralize->check_regulations sewer_disposal Dispose Down Sanitary Sewer with Copious Water check_regulations->sewer_disposal end End of Procedure sewer_disposal->end

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Maleyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Maleyl-CoA is readily available. The following guidance is based on the safety information for the structurally similar compound, Malonyl-CoA, the hazardous precursor maleic anhydride, and general best practices for handling unstable and potentially reactive biochemicals. Researchers should treat this compound as potentially hazardous until more specific safety data becomes available.

Hazard Assessment and Primary Concerns

While the direct hazards of this compound are not fully documented, an analysis of its precursors and related compounds suggests the following primary concerns:

  • Chemical Instability: this compound is known to be unstable, readily hydrolyzing and reacting with free Coenzyme A (CoA). This reactivity could lead to the generation of unknown byproducts with different hazardous properties.

  • Corrosivity and Irritation: The precursor, maleic anhydride, is corrosive and can cause severe skin burns and eye damage.[1][2][3] It is prudent to assume that this compound or its degradation products may possess similar corrosive or irritant properties.

  • Sensitization: Maleic anhydride is a known sensitizer, capable of causing allergic skin reactions and asthma-like symptoms upon inhalation.[1][3][4] The potential for this compound to act as a sensitizer should be considered.

Due to these potential hazards, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment (PPE)
Handling Solids (Weighing, Aliquoting) - Gloves: Nitrile or neoprene gloves (double-gloving recommended).[5] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[6] - Lab Coat: Standard laboratory coat. - Respiratory Protection: Use of a certified respirator (e.g., N95) is recommended, especially if dust can be generated.[6]
Preparing Solutions - Gloves: Chemical-resistant gloves (nitrile or neoprene).[5] - Eye Protection: Chemical splash goggles.[6] - Lab Coat: Standard laboratory coat. - Face Shield: Recommended when handling larger volumes or if there is a splash hazard.[7]
Running Reactions and Analyses - Gloves: Chemical-resistant gloves (nitrile or neoprene).[5] - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from material receipt to disposal.

Maleyl_CoA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receipt_and_Storage Receipt & Storage (-20°C or below) PPE_Donning Don Appropriate PPE Receipt_and_Storage->PPE_Donning Work_Area_Prep Prepare Well-Ventilated Work Area (Fume Hood) PPE_Donning->Work_Area_Prep Weighing Weigh Solid this compound Work_Area_Prep->Weighing Solubilization Prepare Solution (Use appropriate buffer) Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment Decontamination Decontaminate Glassware & Surfaces Experiment->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Disposal Dispose of Waste (Follow institutional guidelines) Waste_Segregation->Disposal

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper waste management is critical to prevent environmental contamination and ensure laboratory safety. All waste containing this compound should be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste according to your institution's guidelines.
Aqueous Solutions - Do not pour down the drain.[8] - Collect in a labeled, sealed container designated for aqueous chemical waste. - The pH should be between 6 and 9 before collection, if possible without causing a hazardous reaction.[9]
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated solid hazardous waste container. - Avoid mixing with non-hazardous lab waste.
Contaminated PPE (e.g., gloves) - Remove and dispose of in a designated hazardous waste container immediately after handling.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1] Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

References

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